Solvent Yellow 56
Description
not a carcinogen
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-4-phenyldiazenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-3-19(4-2)16-12-10-15(11-13-16)18-17-14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJISKLXUJVZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041745, DTXSID901024696 | |
| Record name | C.I. Solvent Yellow 56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diethyl-4-((E)-phenyldiazenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2481-94-9, 87986-73-0 | |
| Record name | Solvent Yellow 56 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2481-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Solvent Yellow 56 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002481949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Diethylamino)azobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N,N-diethyl-4-(2-phenyldiazenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Yellow 56 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diethyl-4-((E)-phenyldiazenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethyl-p-(phenylazo)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT YELLOW 56 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E973680S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Solvent Yellow 56 CAS number and molecular structure
An In-depth Technical Guide to Solvent Yellow 56
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (C.I. 11021), a monoazo dye used in various industrial applications. This document details its chemical and physical properties, provides experimental protocols for its synthesis and evaluation, and outlines its primary applications.
Core Identification
CAS Number: 2481-94-9[1][2][3][4][5]
Molecular Structure: this compound is an azobenzene compound characterized by a phenylazo group substituted on an N,N-diethylaniline ring. Its IUPAC name is N,N-diethyl-4-(phenyldiazenyl)aniline. The molecule belongs to the single azo class of dyes.
-
Molecular Formula: C₁₆H₁₉N₃
-
Canonical SMILES: CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2
-
InChI Key: SJJISKLXUJVZOA-UHFFFAOYSA-N
Quantitative Data Summary
The physical, chemical, and resistance properties of this compound are summarized in the tables below.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 253.34 g/mol | |
| Appearance | Deep reddish-yellow powder | |
| Melting Point | 94-96 °C | |
| Density | 0.46 g/cm³ | |
| Topological Polar Surface Area | 28 Ų |
| XLogP3 | 5.3 | |
Table 2: Resistance and Fastness Properties
| Property | Rating/Value | Source(s) |
|---|---|---|
| Heat Resistance | 120 °C | |
| Light Fastness | 4-5 (on a scale of 1-8) | |
| Acid Resistance | 4 (on a scale of 1-5) | |
| Alkali Resistance | 5 (on a scale of 1-5) | |
| Water Soluble (%) | ≤ 1.0 |
| Volatile Matter at 105°C (%) | ≤ 1.0 | |
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound is achieved through a two-step diazotization and azo coupling reaction. This protocol is based on established methods for creating azo dyes.
Materials:
-
Aniline
-
N,N-diethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Acetate (CH₃COONa)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
Part A: Diazotization of Aniline
-
In a 250 mL beaker, add a molar equivalent of aniline to a solution of concentrated hydrochloric acid and water (e.g., 2.5 molar equivalents of HCl in water).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. Aniline hydrochloride may precipitate.
-
Prepare a solution of sodium nitrite (1.1 molar equivalents) in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension. Maintain the temperature strictly between 0-5 °C to prevent the decomposition of the diazonium salt and the formation of phenolic byproducts.
-
Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the benzenediazonium chloride solution.
Part B: Azo Coupling
-
In a separate 500 mL beaker, dissolve one molar equivalent of N,N-diethylaniline in an aqueous hydrochloric acid solution (e.g., 10% HCl).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold benzenediazonium chloride solution prepared in Part A to the N,N-diethylaniline solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C throughout the addition. The coupling reaction is pH-dependent; a weakly acidic to neutral pH is optimal. Slowly add a solution of sodium acetate to raise the pH and facilitate the coupling.
-
A colored precipitate of this compound will form. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
Part C: Isolation and Purification
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the filter cake extensively with cold water until the filtrate is neutral to remove any unreacted salts and acids.
-
Recrystallize the crude product from an ethanol-water mixture to obtain the purified dye.
-
Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60 °C).
Protocol 2: Light Fastness Evaluation
This protocol outlines the procedure for determining the light fastness of this compound in a substrate, based on the ISO 105-B02 standard.
Materials:
-
This compound
-
Substrate for coloration (e.g., plastic, wax, or textile)
-
Blue Wool Standard reference fabrics (Scale of 1-8)
-
Xenon arc lamp apparatus
-
Opaque card or aluminum foil
-
Gray scale for assessing color change
Procedure:
-
Sample Preparation: Prepare a sample of the substrate colored with a specified concentration of this compound. The sample size should be appropriate for the testing apparatus holder.
-
Mounting: Mount the colored sample onto a card. Alongside it, mount the Blue Wool Standard fabrics (typically standards 1 through 8).
-
Masking: Cover half of both the test sample and the blue wool standards with an opaque material (e.g., aluminum foil) to shield them from light. The other half will be exposed.
-
Exposure: Place the mounted card inside a xenon arc lamp test chamber. This apparatus simulates natural sunlight under controlled conditions of temperature and humidity.
-
Inspection: Periodically inspect the samples. The test is complete when the contrast between the exposed and unexposed parts of Blue Wool Standard 6 is equal to grade 4 on the gray scale.
-
Evaluation: At the end of the test, assess the color change of the this compound sample by comparing its exposed and unexposed portions using the gray scale.
-
Rating: The light fastness rating of the this compound sample is the number of the Blue Wool Standard that shows a similar degree of fading (i.e., the same gray scale rating). For this compound, this is typically in the range of 4-5.
Mandatory Visualizations
Caption: Synthesis Workflow for this compound.
Caption: Logical Relationship of this compound Applications.
References
C.I. Solvent Yellow 56: A Comprehensive Technical Profile of Synonyms and Alternative Names
For Researchers, Scientists, and Drug Development Professionals
C.I. Solvent Yellow 56 is a synthetic organic compound widely utilized as a yellow dye in various industrial applications.[1] For professionals in research, scientific, and drug development fields, a precise understanding of its nomenclature is critical for accurate identification, literature review, and regulatory compliance. This technical guide provides a detailed compilation of its synonyms, trade names, and chemical identifiers.
Chemical Identity and Nomenclature
C.I. This compound is chemically classified as a monoazo dye.[2] Its systematic chemical name is N,N-diethyl-4-(phenylazo)aniline.[1] The compound is also frequently referred to by other chemical names that describe its structure, such as 4-(Diethylamino)azobenzene and p-(Diethylamino)azobenzene.[3][4]
The structural formula of C.I. This compound is C16H19N3, and it has a molecular weight of 253.34 g/mol . Key identifiers used in chemical databases and regulatory frameworks are essential for unambiguous identification.
| Identifier Type | Identifier |
| CAS Number | 2481-94-9 |
| Colour Index (C.I.) Name | This compound |
| Colour Index (C.I.) Number | 11021 |
| EINECS Number | 219-616-8 |
| PubChem CID | 17204 |
| IUPAC Name | N,N-diethyl-4-(2-phenyldiazen-1-yl)aniline |
Common Synonyms and Trade Names
Over the years, C.I. This compound has been marketed under a multitude of trade names and is known by various common synonyms. This diverse nomenclature can often be a source of confusion. The following table consolidates these alternative names, providing a valuable resource for researchers.
| Synonym / Trade Name |
| 4-(N,N-Diethylamino)azobenzene |
| 4-(Phenylazo)-N,N-diethylaniline |
| Aizen SOT Yellow 1 |
| Akrodye Oil Yellow 6 |
| Aniline, N,N-diethyl-p-(phenylazo)- |
| Benzenamine, N,N-diethyl-4-(2-phenyldiazenyl)- |
| Benzenamine, N,N-diethyl-4-(phenylazo)- |
| Ceres Yellow GGN |
| Diethyl Yellow |
| Fast Oil Yellow 64403 |
| Fat Yellow GGN |
| N,N-Diethyl-4-(phenylazo)aniline |
| N,N-Diethyl-4-aminoazobenzene |
| NSC 102374 |
| Oil Yellow 2635 |
| Oil Yellow DE |
| Oil Yellow DEA |
| Oil Yellow ENC |
| Oil Yellow GA |
| Oil Yellow NB |
| SOT Yellow 1 |
| Sudan Yellow 150 |
| Sudan Yellow GGN |
| Transparent Yellow 2G |
| Waxoline Yellow ED |
Logical Relationship of Nomenclature
The various names for C.I. This compound can be categorized to illustrate their relationships. The Colour Index name and number are standardized identifiers. The IUPAC and other chemical names provide a systematic description of the molecule's structure. Synonyms and trade names are often historical or company-specific.
Caption: Hierarchical relationship of C.I. This compound nomenclature.
References
Solubility of Solvent Yellow 56 in ethanol, DMSO, and other lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Solvent Yellow 56 (C.I. 11021), a monoazo dye, in various common laboratory solvents. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in the handling and application of this compound.
Core Properties of this compound
This compound, chemically known as N,N-diethyl-4-(phenylazo)aniline, is a reddish-yellow powder.[1][2][3][4] It is insoluble in water but finds solubility in a range of organic solvents.[5] This dye is primarily utilized in the coloring of plastics, oils, fats, waxes, and printing inks.
Quantitative Solubility Data
The solubility of this compound has been quantitatively determined in several organic solvents. The data presented below is crucial for preparing stock solutions and for various experimental applications.
| Solvent | Solubility (g/L at 20°C) |
| Dichloromethane | 500 |
| Methylbenzene (Toluene) | 371.9 |
| Acetone | 171.3 |
| Butyl Acetate | 146.3 |
| Ethyl Alcohol (Ethanol) | 41.4 |
Data sourced from multiple suppliers, with specific values from one source.
Qualitative solubility information indicates that this compound is slightly soluble in Dimethyl Sulfoxide (DMSO), often requiring sonication for dissolution, and sparingly soluble in Chloroform.
Experimental Protocol for Solubility Determination
While specific experimental protocols for determining the solubility of this compound were not found in the immediate search, a general and widely accepted methodology for sparingly soluble dyes is the gravimetric method. This method provides a straightforward approach to ascertain the saturation point of a dye in a given solvent.
Objective: To determine the solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected laboratory solvent (e.g., ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 20°C). Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm filter to remove all undissolved particles. This step is critical to prevent solid particles from being included in the sample to be quantified.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed evaporating dish or vial.
-
Drying and Weighing: Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. Once the solvent is removed, dry the remaining solid dye to a constant weight in an oven or vacuum desiccator.
-
Calculation: The solubility is calculated by dividing the mass of the dried dye by the volume of the filtered aliquot.
A "solubility titration" method has also been described for sparingly soluble compounds, where the dye is added in small increments to the solvent until the solubility is exceeded, which is detected by an abrupt change in the solution's extinction or light scattering.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of a dye such as this compound using the gravimetric method.
Disclaimer: The information provided in this document is intended for research and informational purposes only. Appropriate safety precautions should be taken when handling any chemical compounds.
References
An In-depth Technical Guide to the Spectral Properties of Solvent Yellow 56
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of Solvent Yellow 56, a synthetic azo dye. The document details its excitation and emission characteristics, the influence of solvent environments on its photophysical behavior, and standardized experimental protocols for spectral measurements.
Introduction to this compound
This compound, chemically identified as N,N-diethyl-p-(phenylazo)aniline (CAS 2481-94-9), is a member of the aminoazobenzene class of dyes.[1] Its molecular structure, featuring a phenylazo group linked to N,N-diethylaniline, gives rise to its characteristic yellow color.[1] This dye is soluble in a variety of organic solvents and is primarily used for coloring plastics, waxes, fats, and oils.[2][3] Understanding its spectral properties is crucial for its application in various scientific and industrial fields, including its potential use as a fluorescent probe.
Spectral Properties of this compound
The electronic absorption and emission spectra of this compound are influenced by the surrounding solvent environment, a phenomenon known as solvatochromism. The polarity of the solvent can affect the energy levels of the dye's molecular orbitals, leading to shifts in the absorption and emission maxima.
Excitation and Absorption Spectra
The absorption of light by this compound corresponds to electronic transitions within the molecule, primarily π-π* and n-π* transitions associated with the azo group and aromatic rings. The maximum absorption wavelength (λmax) is typically observed in the violet-blue region of the electromagnetic spectrum.
A study on aminoazobenzene dyes, including compounds structurally similar to this compound, has demonstrated the dependence of their absorption spectra on solvent polarity.[4] Generally, an increase in solvent polarity can lead to a bathochromic (red) shift in the absorption maximum. The table below summarizes the reported absorption maxima for aminoazobenzene dyes in various solvents, providing an expected range for this compound.
Table 1: Absorption Maxima (λmax) of Aminoazobenzene Dyes in Various Solvents
| Solvent | Dielectric Constant (ε) | λmax (nm) of Dimethylaminoazobenzene |
| Cyclohexane | 2.02 | 408 |
| 1,4-Dioxane | 2.21 | 410 |
| Dichloromethane | 8.93 | 415 |
| Acetone | 20.7 | 412 |
| Butanol | 17.5 | 414 |
| Ethanol | 24.6 | 415 |
| DMSO | 46.7 | 420 |
Data adapted from a study on closely related aminoazobenzene dyes and serves as a reference for the expected behavior of this compound.
Emission Spectra and Fluorescence Quantum Yield
While azo dyes are primarily known for their colorant properties, some exhibit fluorescence. The emission spectrum of a fluorescent molecule provides information about the energy difference between its excited and ground electronic states. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.
Detailed and specific data on the emission spectrum and fluorescence quantum yield of this compound is not widely available in the literature, which may suggest that it is a weakly fluorescent compound. Azobenzene and its derivatives are known to undergo efficient photoisomerization, a non-radiative decay pathway that can compete with and quench fluorescence. However, the incorporation of an N,N-dialkylamino group can, in some cases, enhance fluorescence.
For structurally similar fluorescent dyes, the emission maximum is typically red-shifted with increasing solvent polarity. Researchers investigating the fluorescence of this compound should anticipate a Stokes shift (the difference between the excitation and emission maxima) and be aware of the potential for low quantum yields.
Experimental Protocols for Spectral Analysis
Accurate determination of the excitation and emission spectra of this compound requires standardized experimental procedures. The following protocols are based on established methods for fluorescence spectroscopy.
Sample Preparation
-
Solvent Selection : Choose a range of spectroscopic-grade solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, DMSO). Ensure the solvents are free from fluorescent impurities.
-
Stock Solution : Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., dichloromethane).
-
Working Solutions : Prepare a series of dilute working solutions from the stock solution in the selected solvents. The concentration should be optimized to have an absorbance value between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
Measurement of Excitation and Emission Spectra
-
Instrumentation : Utilize a calibrated spectrofluorometer.
-
Excitation Spectrum :
-
Set the emission monochromator to the wavelength of maximum expected emission.
-
Scan the excitation monochromator over a range of wavelengths (e.g., 350-450 nm) to obtain the excitation spectrum.
-
The wavelength of maximum intensity in the excitation spectrum corresponds to the optimal excitation wavelength (λex).
-
-
Emission Spectrum :
-
Set the excitation monochromator to the determined optimal excitation wavelength (λex).
-
Scan the emission monochromator over a range of wavelengths (e.g., 450-650 nm) to obtain the emission spectrum.
-
The wavelength of maximum intensity in the emission spectrum is the emission maximum (λem).
-
-
Blank Correction : Record the spectra of the pure solvents (blanks) under the same experimental conditions and subtract them from the sample spectra to correct for background signals.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield can be determined relative to a well-characterized fluorescence standard with a known quantum yield.
-
Standard Selection : Choose a standard with an absorption and emission profile that overlaps with that of this compound (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Absorbance Measurement : Measure the absorbance of both the this compound solution and the standard solution at the same excitation wavelength using a UV-Vis spectrophotometer. Prepare a series of dilutions for both the sample and the standard with absorbances in the range of 0.01 to 0.1.
-
Fluorescence Measurement : Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard solutions under identical experimental conditions (excitation wavelength, slit widths, etc.).
-
Calculation : Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (ΦF_sample) can be calculated using the following equation:
ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where:
-
ΦF_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the spectral properties of this compound.
Conclusion
The spectral properties of this compound, particularly its absorption characteristics, are influenced by the solvent environment. While detailed fluorescence data is limited, the provided experimental protocols offer a robust framework for researchers to thoroughly characterize its excitation and emission spectra, as well as its fluorescence quantum yield. Such data is essential for advancing the application of this compound in various scientific and technological domains.
References
- 1. This compound | C16H19N3 | CID 17204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safety and Handling of Solvent Yellow 56
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for C.I. Solvent Yellow 56 (CAS No. 2481-94-9), a synthetic azo dye. The information is intended to support risk assessments and ensure safe laboratory practices for professionals in research and development.
Chemical and Physical Properties
This compound, chemically known as N,N-diethyl-4-(phenylazo)aniline, is a reddish-yellow powder.[1][2] It is insoluble in water but soluble in various organic solvents.[1]
| Property | Value |
| Chemical Formula | C₁₆H₁₉N₃ |
| Molecular Weight | 253.34 g/mol |
| CAS Number | 2481-94-9 |
| Appearance | Yellow/Light brown powder |
| Synonyms | 4-(Diethylamino)azobenzene, C.I. 11021, Diethyl Yellow |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and skin sensitization.[3][4]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Hazardous to the aquatic environment, long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Signal Word: Warning
Toxicological Profile
Proposed Metabolic Pathway
Azo dyes, such as this compound, can be metabolized in the body. The primary metabolic pathway involves the reductive cleavage of the azo bond (-N=N-) by azoreductases, which are present in liver microsomes and intestinal microflora. This process breaks the dye into smaller aromatic amine metabolites. For this compound, this would likely result in the formation of aniline and N,N-diethyl-p-phenylenediamine. These metabolites can then undergo further phase I and phase II metabolic reactions.
Handling Precautions and Personal Protective Equipment (PPE)
Safe handling of this compound is crucial to minimize exposure and associated risks. The following precautions should be strictly followed.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
| PPE | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit. |
| Respiratory Protection | An approved respirator should be worn if ventilation is inadequate or dust is generated. |
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Remove and wash contaminated clothing before reuse.
First-Aid Measures
In case of exposure, immediate action is necessary.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk. Seek immediate medical attention. |
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Experimental Protocols for Hazard Assessment
The following are summaries of standard experimental protocols relevant to the hazards identified for this compound.
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
Skin Irritation (Draize Test)
The Draize test is used to assess the skin irritation potential of a substance.
References
An In-Depth Technical Guide to the Synthesis and Manufacturing of Solvent Yellow 56
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 56, also known by its Colour Index name C.I. 11021 and CAS number 2481-94-9, is a monoazo dye characterized by its reddish-yellow hue.[1][2] Its chemical name is N,N-diethyl-p-(phenylazo)aniline.[3] This dye is insoluble in water but soluble in a variety of organic solvents, making it suitable for coloring oils, fats, waxes, plastics, and printing inks.[1][4] The synthesis of this compound is a classic example of diazo coupling, a fundamental reaction in the production of azo dyes. This guide provides a detailed overview of its synthesis, including a comprehensive experimental protocol and a visual representation of the reaction pathway.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₆H₁₉N₃ |
| Molecular Weight | 253.34 g/mol |
| CAS Number | 2481-94-9 |
| Appearance | Reddish-yellow to light brown powder |
| Melting Point | 168 °C |
| Solubility | Insoluble in water; soluble in organic solvents |
Synthesis Pathway
The manufacturing process for this compound involves a two-step reaction:
-
Diazotization of Aniline: Aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures to form a benzenediazonium salt.
-
Azo Coupling: The resulting diazonium salt is then reacted with N,N-diethylaniline. The N,N-diethylamino group is a strong activating group, directing the electrophilic diazonium salt to the para position of the aniline ring to form the final azo dye.
References
Navigating the Nuances of Purity: A Technical Guide to Research-Grade Solvent Yellow 56
For researchers, scientists, and professionals in drug development, the integrity of experimental outcomes hinges on the quality of the reagents used. This in-depth technical guide provides a comprehensive overview of the purity and quality specifications for research-grade Solvent Yellow 56 (C.I. 11021), a widely used azo dye. Understanding these parameters is crucial for ensuring the reliability and reproducibility of scientific studies.
This compound, chemically known as N,N-diethyl-p-(phenylazo)aniline, is a synthetic dye with broad applications in coloring plastics, waxes, and hydrocarbon solvents. In a research context, its purity is paramount to avoid interference from contaminants that could lead to erroneous results. This guide outlines the key quality attributes, analytical methodologies for their assessment, and the expected specifications for a research-grade product.
Physicochemical and Quality Specifications
Research-grade this compound should be a well-characterized substance with defined physical and chemical properties. The following tables summarize the key specifications based on typical supplier data and analytical testing.
Table 1: General Physicochemical Properties
| Property | Specification |
| Chemical Name | N,N-diethyl-p-(phenylazo)aniline |
| Synonyms | C.I. This compound, 4-(Diethylamino)azobenzene |
| CAS Number | 2481-94-9 |
| Molecular Formula | C₁₆H₁₉N₃ |
| Molecular Weight | 253.34 g/mol |
| Appearance | Yellow to reddish-yellow powder |
| Melting Point | 94-96 °C |
Table 2: Research-Grade Quality Specifications
| Parameter | Specification | Typical Analytical Method |
| Purity (by HPLC) | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
| Volatile Matter (at 105°C) | ≤ 1.0% | Gravimetric Analysis |
| Water Solubles | ≤ 1.0% | Gravimetric Analysis |
| Residue on 80 mesh | ≤ 5.0% | Sieving |
| Heat Resistance | 120 °C | Thermal Analysis |
| Light Fastness | 4-5 | Xenon Arc Lamp Exposure |
| Acid Resistance | 4 | Colorimetric Analysis |
| Alkali Resistance | 5 | Colorimetric Analysis |
Impurity Profile: A Critical Consideration
The synthesis of this compound involves the diazotization of aniline followed by a coupling reaction with N,N-diethylaniline.[1][2] This process can lead to the presence of unreacted starting materials and side-products as impurities. For research-grade material, it is crucial to minimize these impurities.
Potential Impurities Include:
-
Aniline: A starting material and a known toxic substance.
-
N,N-diethylaniline: The other key starting material.
-
Other aromatic amines: Azo dyes are known to potentially degrade to form various aromatic amines, some of which are carcinogenic. Regulatory frameworks like REACH have strict limits on the presence of these compounds in consumer goods.[3][4]
The presence of these impurities is typically monitored using highly sensitive techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols for Quality Assessment
Detailed and validated analytical methods are essential for confirming the quality of research-grade this compound. The following are representative protocols adapted from methodologies used for similar azo dyes.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative assessment of the purity of this compound and can also be used to detect non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) with an acidic modifier like 0.1% formic acid or phosphoric acid to ensure good peak shape. The mobile phase should be filtered and degassed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The UV detector should be set at the maximum absorbance wavelength (λmax) of this compound, which is around 429 nm.
-
Sample Preparation: A stock solution of the sample is prepared in the mobile phase (e.g., 1 mg/mL) and then diluted to an appropriate concentration for analysis.
-
Analysis: The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Identity Confirmation by Spectroscopic Methods
A combination of spectroscopic techniques is used to confirm the chemical structure of this compound.
Table 3: Key Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR | Spectral data should be consistent with the N,N-diethyl-p-(phenylazo)aniline structure, showing characteristic signals for the aromatic protons and the ethyl groups. |
| ¹³C NMR | The number and chemical shifts of the signals should correspond to the carbon atoms in the molecule. |
| IR Spectroscopy | The spectrum should exhibit characteristic absorption bands for N-H stretching, C-H aromatic and aliphatic stretching, N=N stretching (azo group), and C=C aromatic stretching. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 253.34). |
| UV-Vis Spectroscopy | The UV-Vis spectrum in a suitable solvent (e.g., ethanol) should display a maximum absorbance (λmax) characteristic of the azo chromophore. |
Note: Reference spectra for this compound are available in public databases and from reputable suppliers.[5]
Logical Relationships of Quality Parameters
The various quality parameters are interconnected and contribute to the overall assessment of the research-grade quality of this compound.
References
An In-depth Technical Guide to the Chemical Stability and Degradation of Solvent Yellow 56
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 56, chemically known as N,N-diethyl-p-(phenylazo)aniline and identified by the Color Index number C.I. 11021, is a monoazo dye used in a variety of industrial applications, including the coloring of plastics, waxes, oils, and printing inks.[1][2][3][4] Its chemical structure, characterized by an azo bridge (-N=N-) connecting a phenyl group to a N,N-diethylaniline group, is central to both its chromophoric properties and its reactivity.[5] Understanding the chemical stability and degradation pathways of this compound is crucial for predicting its performance in various matrices, assessing its environmental fate, and ensuring the safety of its applications, particularly as some azo dye degradation products are known to be hazardous.
This technical guide provides a comprehensive overview of the current knowledge regarding the chemical stability and degradation of this compound, drawing from available data and studies on structurally similar aminoazobenzene dyes.
Summary of Chemical Stability
This compound is generally considered stable under normal storage conditions, typically at ambient temperature and pressure. However, its stability is significantly influenced by several external factors.
Key Stability Characteristics:
-
Thermal Stability: The dye is susceptible to thermal decomposition at elevated temperatures. Heating to decomposition can release toxic fumes, including nitrogen oxides (NOx). Supplier technical data sheets indicate a heat resistance of up to 120°C.
-
Light Stability: It is reported to have good lightfastness, with a rating of 4-5 on the Blue Wool Scale. However, like many organic dyes, prolonged exposure to high-intensity light, particularly UV radiation, can lead to photodegradation.
-
Chemical Incompatibilities: this compound is incompatible with strong oxidizing agents and strong reducing agents, which can readily react with the azo linkage.
-
pH Stability: It demonstrates fair to good resistance to acidic and alkaline conditions, with reported resistance ratings of 4 and 5, respectively, on a scale of 1 to 5.
Potential Degradation Pathways
While specific, detailed degradation pathways for this compound are not extensively documented in publicly available literature, logical pathways can be inferred from studies on similar aminoazobenzene dyes and general principles of azo dye chemistry. The primary sites of degradation are the azo bond and the N,N-diethylamino group.
Reductive Cleavage of the Azo Bond
The most common degradation pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-). This can be initiated by chemical reducing agents (e.g., sodium dithionite) or through certain biological processes. This cleavage results in the formation of two primary aromatic amines. For this compound, this would yield aniline and N,N-diethyl-p-phenylenediamine.
Oxidative Degradation
Oxidative conditions can lead to the degradation of this compound through several mechanisms:
-
Attack on the Azo Group: Strong oxidizing agents can attack the azo bond, potentially leading to the formation of azoxy compounds and eventually cleavage to form aromatic compounds and nitrogen gas.
-
N-Dealkylation: The N,N-diethylamino group is susceptible to oxidative attack, leading to the sequential removal of the ethyl groups (N-de-ethylation). This process can form N-ethyl-p-(phenylazo)aniline and subsequently p-(phenylazo)aniline.
-
Aromatic Ring Hydroxylation: Oxidizing species, such as hydroxyl radicals, can attack the aromatic rings, leading to the formation of phenolic compounds.
Photodegradation
Exposure to light, particularly in the UV spectrum, can provide the energy to initiate degradation reactions. This can involve the generation of reactive oxygen species that then participate in oxidative degradation pathways, or direct photolytic cleavage of bonds within the dye molecule.
Below is a diagram illustrating the principal inferred degradation pathways of this compound.
Caption: Inferred degradation pathways of this compound.
Quantitative Stability Data
A significant gap exists in the scientific literature regarding quantitative stability data for this compound. Most available information is qualitative and derived from supplier technical data sheets.
| Parameter | Condition/Medium | Result/Observation | Reference(s) |
| Heat Resistance | In plastics (PS) | Stable up to 120°C | |
| Light Fastness | Standard testing | Grade 4-5 (on a scale of 1-8) | |
| Acid Resistance | 5% Hydrochloric acid | Grade 4 (on a scale of 1-5) | |
| Alkali Resistance | 5% Sodium Carbonate | Grade 5 (on a scale of 1-5) | |
| Decomposition | On heating | Emits toxic fumes of nitrogen oxides (NOx) |
Proposed Experimental Protocol for Forced Degradation Studies
To rigorously assess the chemical stability of this compound and identify its degradation products, a forced degradation study is recommended. The following protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances and products.
Preparation of Stock and Working Solutions
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. From this, prepare working solutions for each stress condition.
Stress Conditions
-
Acid Hydrolysis: Treat the dye solution with 0.1 M HCl at 60°C for up to 24 hours.
-
Base Hydrolysis: Treat the dye solution with 0.1 M NaOH at 60°C for up to 24 hours.
-
Oxidative Degradation: Treat the dye solution with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.
-
Thermal Degradation: Expose a solid sample of the dye and a solution of the dye to 120°C for up to 48 hours.
-
Photodegradation: Expose a solution of the dye to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
For all conditions, samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation. A control sample, protected from the stress condition, should be analyzed concurrently.
Sample Analysis
Analyze the stressed samples and control using a stability-indicating analytical method, typically High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). This allows for the quantification of the parent dye and the detection of degradation products.
-
HPLC-DAD Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the λmax of this compound and across a UV-Vis spectrum to detect degradation products with different chromophores.
-
Identification of Degradation Products
For the identification of major degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. By comparing the mass spectra of the degradation products with the parent compound and considering the likely degradation pathways, the structures of the degradants can be elucidated.
The following diagram outlines the general workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Conclusion and Future Perspectives
This compound exhibits moderate stability under typical conditions but is susceptible to degradation by heat, strong chemical agents, and likely light. The primary degradation pathways are inferred to be reductive cleavage of the azo bond and oxidative attack on the N,N-diethylamino group and aromatic rings.
A significant knowledge gap remains regarding the quantitative kinetics and specific mechanisms of its degradation under various environmental and application-relevant conditions. Rigorous forced degradation studies, employing modern analytical techniques such as HPLC-DAD and LC-MS, are essential to fill this gap. Such studies would provide invaluable data for developing more stable formulations, predicting environmental persistence, and conducting comprehensive toxicological risk assessments of its degradation products.
References
A Historical Perspective on Solvent Yellow 56 and its Analogs in Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 56, chemically known as N,N-diethyl-p-(phenylazo)aniline, belongs to the azo class of dyes. While its primary historical and commercial applications have been in the industrial sector for coloring plastics, waxes, oils, and other non-polar materials, its journey within the realm of scientific research is intertwined with the broader investigation of azo dyes, particularly in the fields of toxicology and histology. Due to a scarcity of specific historical research applications for this compound itself, this technical guide will focus on the closely related and extensively studied analog, 4-Dimethylaminoazobenzene (DMAB), also known as "Butter Yellow." The research conducted on DMAB provides a representative historical context for the scientific scrutiny applied to simple N,N-dialkylaminoazobenzene compounds and offers valuable insights into the early days of chemical carcinogenesis and histological staining techniques.
Section 1: Historical Applications in Carcinogenicity Research
The mid-20th century saw a surge in research into the carcinogenic properties of various chemicals, with azo dyes being a prominent area of investigation. 4-Dimethylaminoazobenzene (DMAB) became a model compound in these pioneering studies, primarily due to its potent ability to induce liver tumors in rodents. These early studies laid the groundwork for our modern understanding of chemical carcinogenesis.
Key Experimental Findings
Early toxicological studies on DMAB consistently demonstrated its carcinogenic effects in various animal models. The primary target organ for DMAB-induced carcinogenicity was the liver, with studies also reporting effects in the urinary bladder.
Table 1: Summary of Historical Carcinogenicity Studies on 4-Dimethylaminoazobenzene (DMAB)
| Animal Model | Route of Administration | Observed Effects | Historical Context/Reference |
| Rats | Oral (dietary) | Induction of hepatocellular carcinoma.[1][2][3][4] | Foundational studies in the 1940s and 1950s by Miller and Miller, among others. |
| Rats | Subcutaneous injection | Induction of liver tumors.[1] | Explored different routes of exposure to understand systemic effects. |
| Rats | Intraperitoneal injection | Induction of liver tumors. | Used to bypass initial metabolism in the gastrointestinal tract. |
| Mice | Oral (dietary) | Induction of liver tumors. | Confirmed carcinogenic effects across different rodent species. |
| Dogs | Oral | Induction of bladder tumors. | Demonstrated species-specific differences in target organs. |
Experimental Protocols: Induction of Hepatocellular Carcinoma in Rats (Historical Reconstruction)
The following is a generalized protocol reconstructed from historical accounts of DMAB carcinogenicity studies conducted in the mid-20th century.
Objective: To induce hepatocellular carcinoma in rats through dietary administration of 4-Dimethylaminoazobenzene (DMAB).
Materials:
-
Young, healthy adult male rats (e.g., Wistar or Sprague-Dawley strains).
-
Standard laboratory rat chow.
-
4-Dimethylaminoazobenzene (DMAB), crystalline.
-
Corn oil or other suitable vehicle for dissolving DMAB.
-
Animal caging and husbandry equipment.
-
Histological processing equipment and reagents.
Methodology:
-
Animal Acclimatization: Rats were acclimatized to the laboratory environment for a period of one to two weeks prior to the start of the experiment.
-
Diet Preparation:
-
A stock solution of DMAB was prepared by dissolving it in corn oil.
-
The DMAB solution was then thoroughly mixed into the powdered rat chow to achieve a final concentration typically ranging from 0.06% to 0.09% (w/w).
-
A control diet was prepared by mixing only the vehicle (corn oil) with the rat chow.
-
-
Experimental Groups:
-
Control Group: Fed the standard diet with the vehicle.
-
Experimental Group: Fed the diet containing DMAB.
-
-
Administration and Observation:
-
Animals were housed in individual or small group cages with ad libitum access to their respective diets and water.
-
The duration of the feeding study typically ranged from 100 to 200 days.
-
Animals were monitored daily for signs of toxicity, including weight loss, changes in appetite, and general health.
-
-
Termination and Tissue Collection:
-
At the end of the experimental period, or when animals showed signs of severe morbidity, they were euthanized.
-
A thorough necropsy was performed, with particular attention to the liver and other abdominal organs.
-
The liver was excised, weighed, and examined for gross abnormalities such as nodules and tumors.
-
Samples of the liver and other organs were fixed in 10% formalin for histological analysis.
-
-
Histopathological Examination:
-
Fixed tissues were processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Microscopic examination was performed to identify and characterize pre-neoplastic and neoplastic lesions, such as hepatocellular adenomas and carcinomas.
-
Logical Workflow for Historical Carcinogenicity Testing
The following diagram illustrates the general workflow of the historical carcinogenicity studies involving DMAB.
Section 2: Historical Applications in Histological Staining
While not as prominent as its role in toxicology, azo dyes, particularly the Sudan series which includes compounds structurally related to this compound, have a long history in histology as lipid stains. These dyes are lysochromes, meaning they are oil-soluble and stain lipids by a process of physical dissolution rather than a chemical reaction.
Sudan Dyes for Lipid Staining
Sudan dyes, including Sudan III and Sudan IV, were historically used to demonstrate the presence of neutral fats (triglycerides) in tissue sections. The principle behind this staining method is the greater solubility of the dye in the lipid droplets within the tissue than in the alcoholic solvent from which it is applied.
Table 2: Historical Sudan Dyes for Lipid Staining
| Dye | Color of Stained Lipid | Historical Application Notes |
| Sudan III | Orange-Red | One of the earlier Sudan dyes used for demonstrating fats. |
| Sudan IV (Scharlach R) | Scarlet-Red | Offered a more intense red staining of lipids compared to Sudan III. |
| Oil Red O | Brilliant Red | Introduced later and provided a more intense and stable staining of neutral lipids. |
| Sudan Black B | Black | Stains a broader range of lipids, including phospholipids and neutral fats. |
Experimental Protocol: Sudan III Staining for Neutral Fats in Frozen Sections (Historical Reconstruction)
The following is a generalized historical protocol for staining neutral fats in frozen tissue sections using Sudan III.
Objective: To visualize neutral fat droplets in tissue sections.
Materials:
-
Fresh or formalin-fixed tissue.
-
Gelatin for embedding.
-
Freezing microtome (cryostat).
-
Microscope slides and coverslips.
-
Sudan III staining solution (e.g., saturated solution in 70% ethanol).
-
70% Ethanol.
-
Glycerin jelly or other aqueous mounting medium.
-
Hematoxylin for counterstaining (optional).
Methodology:
-
Tissue Preparation:
-
Small pieces of fresh or formalin-fixed tissue were embedded in gelatin.
-
The embedded tissue was then frozen using a freezing microtome.
-
Frozen sections of 10-15 µm thickness were cut and collected in distilled water.
-
-
Staining Procedure:
-
The free-floating sections were transferred from distilled water to 70% ethanol for a brief period to facilitate staining.
-
Sections were then transferred to the Sudan III staining solution and incubated for 10-30 minutes.
-
After staining, the sections were briefly differentiated in 70% ethanol to remove excess stain.
-
The sections were then transferred back to distilled water.
-
-
Counterstaining (Optional):
-
For nuclear counterstaining, sections could be briefly stained with a solution of hematoxylin.
-
Following hematoxylin staining, sections were "blued" in tap water.
-
-
Mounting:
-
The stained sections were mounted on microscope slides from distilled water.
-
A drop of glycerin jelly was added, and a coverslip was carefully placed over the section, avoiding air bubbles.
-
-
Microscopic Examination:
-
The sections were examined under a light microscope.
-
Neutral fat droplets appeared as orange-red globules.
-
Staining Workflow for Lipids with Sudan Dyes
This diagram outlines the historical workflow for staining lipids in tissue sections using Sudan dyes.
Section 3: Metabolic Pathways of N,N-Dialkylaminoazobenzene Compounds
The carcinogenicity of DMAB spurred research into its metabolic fate, as it was hypothesized that metabolic activation was a prerequisite for its carcinogenic activity. These early studies were foundational to the field of drug metabolism and our understanding of how foreign compounds are processed in the body.
Key Metabolic Transformations
The metabolism of N,N-dialkylaminoazobenzene compounds like DMAB and by extension, this compound, involves several key enzymatic reactions, primarily occurring in the liver.
-
N-Demethylation/N-Dealkylation: One of the primary metabolic pathways is the removal of the alkyl groups from the tertiary amine. In the case of DMAB, this results in the formation of N-methyl-4-aminoazobenzene (MAB) and subsequently 4-aminoazobenzene (AAB).
-
Azo Reduction: The azo bond (-N=N-) can be cleaved by azoreductases, primarily by the gut microbiota and to some extent in the liver, to yield two aromatic amine metabolites. For DMAB, this would result in the formation of N,N-dimethyl-p-phenylenediamine and aniline.
-
Ring Hydroxylation: Hydroxyl groups can be introduced onto the aromatic rings, increasing the water solubility of the compound and facilitating its excretion.
Proposed Metabolic Activation Pathway of DMAB
The following diagram illustrates the proposed metabolic activation pathway of DMAB leading to its carcinogenic effects, a concept pioneered by the work of James and Elizabeth Miller.
Conclusion
While specific historical research applications of this compound are not well-documented, the extensive body of work on its close analog, 4-Dimethylaminoazobenzene, provides a rich historical context for the scientific investigation of this class of compounds. The early carcinogenicity studies with DMAB were instrumental in shaping the field of toxicology and our understanding of how chemicals can cause cancer. Similarly, the use of related azo dyes, such as the Sudan series, in histological staining represents a foundational technique in the visualization of cellular components. This guide serves as a technical overview of these historical applications, offering insights into the methodologies and conceptual frameworks that have paved the way for modern research in toxicology, pathology, and drug development.
References
Solvent Yellow 56: A Technical Guide for Researchers
An In-depth Examination of the Azo Dye Solvent Yellow 56 for Scientific and Drug Development Applications
Introduction
This compound, a prominent member of the azo dye family, is a synthetic organic compound widely utilized for its vibrant yellow hue.[1][2] Chemically identified as N,N-diethyl-4-(phenylazo)aniline, it is also known by various synonyms including C.I. 11021 and 4-(Diethylamino)azobenzene.[3][4] Its lipophilic nature renders it soluble in a variety of organic solvents and insoluble in water, making it suitable for coloring non-aqueous media such as plastics, waxes, oils, and printing inks.[5] The core structure of this compound features a characteristic azo bridge (-N=N-) linking two aromatic moieties, a defining feature of azo dyes. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and toxicological profile of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a reddish-yellow powder with a range of physical and chemical properties that are critical for its application and handling. These properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 2481-94-9 | |
| Molecular Formula | C₁₆H₁₉N₃ | |
| Molecular Weight | 253.34 g/mol | |
| Appearance | Reddish-yellow powder | |
| Melting Point | 94-100 °C | |
| Density | 0.46 g/cm³ | |
| Heat Resistance (in Polystyrene) | 220 °C |
Solubility
The solubility of this compound in various organic solvents at 20°C is presented below.
| Solvent | Solubility (g/L) |
| Acetone | 171 |
| Butyl Acetate | 146 |
| Methylbenzene | 371 |
| Dichloromethane | 500 |
| Ethyl Alcohol | 15 |
Spectroscopic Properties
Synthesis of this compound
The primary method for the synthesis of this compound is through a diazo coupling reaction. This process involves two main stages: the diazotization of aniline and the subsequent coupling of the resulting diazonium salt with N,N-diethylaniline.
Experimental Protocol: Synthesis of this compound
Materials:
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
N,N-Diethylaniline
-
Sodium hydroxide (NaOH)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
Part 1: Diazotization of Aniline
-
In a beaker, dissolve a specific molar equivalent of aniline in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains between 0-5°C.
-
Stir the resulting diazonium salt solution for 15-30 minutes at this temperature.
Part 2: Azo Coupling
-
In a separate beaker, dissolve an equimolar amount of N,N-diethylaniline in a suitable solvent, such as ethanol or a dilute acid solution.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold N,N-diethylaniline solution with vigorous stirring.
-
Maintain the temperature at 0-5°C and adjust the pH of the reaction mixture to be slightly acidic to neutral by the slow, dropwise addition of a sodium hydroxide solution. A colored precipitate of this compound should form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
Part 3: Isolation and Purification
-
Collect the precipitated this compound by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
The dye can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product of higher purity.
Toxicological Profile
The toxicological properties of azo dyes, including this compound, are of significant interest to researchers and regulatory bodies. The primary concern stems from the metabolic cleavage of the azo bond, which can release potentially harmful aromatic amines.
Metabolism
The metabolism of azo dyes is a critical factor in their toxicity. In the mammalian gut, anaerobic bacteria produce azoreductase enzymes that cleave the azo linkage (-N=N-). This reductive cleavage breaks the dye molecule into its constituent aromatic amines. In the case of this compound, this process would yield aniline and N,N-diethyl-p-phenylenediamine.
These resulting aromatic amines can then be absorbed into the bloodstream and undergo further metabolic activation in the liver, primarily by cytochrome P450 enzymes. This activation can lead to the formation of reactive electrophilic species that can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating carcinogenesis.
Toxicological Endpoints and Experimental Protocols
Mutagenicity: The Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond.
Experimental Protocol: Modified Ames Test for Azo Dyes
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used as they are sensitive to frameshift and base-pair substitution mutagens, respectively.
-
Metabolic Activation: A liver homogenate fraction (S9) is used to mimic mammalian metabolism. For azo dyes, the S9 mix is often supplemented with flavin mononucleotide (FMN) to enhance the activity of azoreductases.
-
Procedure: a. Prepare a top agar containing a trace amount of histidine and biotin. b. In a test tube, combine the test compound (this compound) at various concentrations, the S9/FMN mixture, and the bacterial culture. c. Pre-incubate the mixture at 37°C for 20-30 minutes to allow for metabolic activation and azo reduction. d. Add the top agar to the mixture, vortex briefly, and pour it onto a minimal glucose agar plate. e. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan precipitate. Add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. A dose-dependent decrease in absorbance indicates the cytotoxic effect of the compound.
Conclusion
This compound is a commercially important azo dye with well-defined chemical and physical properties. Its synthesis is a standard process in industrial organic chemistry. From a toxicological perspective, the primary concern is its metabolic conversion to aromatic amines, which can be genotoxic. Standardized assays such as the Ames test and MTT assay are crucial tools for evaluating the mutagenic and cytotoxic potential of this compound and its metabolites. This technical guide provides researchers and drug development professionals with a foundational understanding of this compound, emphasizing the importance of appropriate handling and thorough toxicological assessment in its applications.
References
A Technical Guide to the Principles of Lipid Detection Using Solvent Yellow 56
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solvent Yellow 56, a lipophilic azo dye, presents potential as a reagent for the detection and visualization of intracellular lipids. This technical guide outlines the fundamental principles governing its use in lipid analysis, drawing upon the established knowledge of lysochrome dyes. While specific research applications in cellular imaging are not widely documented, this document provides a comprehensive theoretical framework, hypothetical protocols, and comparative data to guide researchers in exploring its utility. The core mechanism of action relies on the dye's high solubility in neutral lipids, leading to its accumulation in and staining of lipid droplets. This guide details the physicochemical properties of this compound, offers a generalized experimental protocol for its application in fluorescence microscopy, and presents a comparative analysis with commonly employed lipid-selective fluorescent probes. Furthermore, it includes diagrammatic representations of a general lipid staining workflow and a key lipid metabolism pathway to provide a broader context for its potential applications in metabolic research.
Introduction to this compound for Lipid Detection
This compound, also known by its Colour Index name C.I. 11021, is an organic compound identified as N,N-diethyl-p-(phenylazo)aniline[1][2]. It belongs to the family of azo dyes and is characterized by its reddish-yellow powder appearance[1][2]. Its primary industrial applications include the coloring of hydrocarbon solvents, oils, fats, waxes, and plastics[1].
The utility of this compound in a laboratory setting for the detection of lipids is based on its nature as a lysochrome , or a fat-soluble dye. The principle of lysochrome staining is a physical process rather than a chemical reaction. The dye, being non-polar, preferentially dissolves in neutral lipids, such as triglycerides and cholesterol esters, which are the primary components of intracellular lipid droplets. This selective partitioning leads to a localized concentration of the dye, allowing for the visualization of lipid-rich structures within cells and tissues. While traditionally used as a colorimetric dye, its classification by some suppliers as a fluorescent dye suggests potential for use in fluorescence microscopy, a highly sensitive and specific imaging modality.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing appropriate experimental protocols, particularly for preparing staining solutions and predicting the dye's behavior in biological systems.
| Property | Value | Reference(s) |
| Chemical Name | N,N-diethyl-p-(phenylazo)aniline | |
| Synonyms | C.I. This compound, C.I. 11021, 4-(Diethylamino)azobenzene | |
| Molecular Formula | C₁₆H₁₉N₃ | |
| Molecular Weight | 253.34 g/mol | |
| Appearance | Reddish-yellow powder | |
| Melting Point | 168 °C | |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., oils, fats, waxes, hydrocarbon solvents) | |
| Chemical Class | Azo dye |
Table 1: Physicochemical Properties of this compound. This table summarizes the key identifiers and physical characteristics of this compound.
Core Principle of Lipid Detection: A Lysochrome-Based Mechanism
The fundamental principle of lipid detection using this compound is based on its selective solubility in lipids. This process can be broken down into the following conceptual steps:
-
Introduction of the Dye: this compound, dissolved in an appropriate organic solvent, is introduced to the biological sample (cells or tissues).
-
Partitioning into Lipids: Due to its hydrophobic nature, the dye preferentially moves from its solvent carrier into the highly non-polar environment of intracellular lipid droplets.
-
Accumulation and Signal Generation: The dye accumulates in these lipid-rich structures. In bright-field microscopy, this accumulation results in a visible color change. If the dye possesses fluorescent properties, this concentration will lead to a localized fluorescent signal upon excitation with the appropriate wavelength of light.
This mechanism is shared with other well-known lysochromes used in histology and cell biology, such as Oil Red O and Sudan dyes.
Hypothetical Experimental Protocol for Lipid Staining in Cultured Cells
4.1. Materials
-
This compound powder
-
Anhydrous ethanol or isopropanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Glass coverslips and microscope slides
-
Cultured cells grown on sterile coverslips
4.2. Procedure
-
Preparation of Staining Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous ethanol or isopropanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with experimental compounds as required to induce changes in lipid content (e.g., oleic acid to promote lipid droplet formation).
-
-
Cell Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a working staining solution by diluting the this compound stock solution in PBS. The final concentration will need to be optimized, but a starting range of 1-10 µg/mL is suggested.
-
Aspirate the final PBS wash from the fixed cells.
-
Add the staining solution to the cells and incubate for 10-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with PBS for 5 minutes each to remove excess dye and reduce background signal.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Image the stained cells using a fluorescence microscope equipped with suitable filters. The optimal excitation and emission wavelengths would need to be determined experimentally.
-
Visualization and Data Presentation
5.1. Imaging
If this compound exhibits fluorescence, it would be visualized using fluorescence microscopy. The choice of excitation and emission filters would be critical and would need to be determined by measuring the dye's spectral properties when dissolved in a non-polar solvent (e.g., oil).
5.2. Quantitative Data
While no specific quantitative data for this compound in lipid detection is currently available in the literature, Table 2 provides a template for how such data could be presented, comparing it with other common lipid dyes. The values for this compound are hypothetical and would need to be determined experimentally.
| Dye | Excitation (nm) | Emission (nm) | Quantum Yield | Photostability | Advantages | Disadvantages |
| This compound | To be determined | To be determined | To be determined | Reported as good | Potentially low cost, good stability | Lack of characterization for microscopy, potential for broad emission |
| Nile Red | ~488 | ~550 (in lipids) | Environment-dependent | Moderate | Ratiometric capability, bright | Broad emission spectrum, can stain other structures |
| BODIPY 493/503 | ~493 | ~503 | High | High | Bright, narrow emission, photostable | Not environmentally sensitive |
| Oil Red O | N/A (absorbance) | N/A | N/A | High | Simple bright-field imaging | Lower sensitivity than fluorescence, requires organic solvents |
Table 2: Comparative Properties of Lipid Staining Dyes. This table compares the known or expected properties of this compound with other commonly used lipid stains. The data for this compound is hypothetical and highlights the need for experimental characterization.
Experimental Workflows and Signaling Pathways
To effectively utilize a lipid probe like this compound, it is essential to understand the experimental workflow and the biological context of the lipids being studied.
6.1. General Experimental Workflow for Lipid Detection
The following diagram illustrates a typical workflow for a cell-based lipid detection experiment using a fluorescent probe.
Caption: General workflow for lipid droplet staining in cultured cells.
6.2. Relevant Biological Pathway: De Novo Lipogenesis
Fluorescent lipid probes can be used to study various aspects of lipid metabolism. One central pathway is de novo lipogenesis, the synthesis of fatty acids from acetyl-CoA. Visualizing changes in lipid droplet content can provide insights into the activity of this pathway in response to various stimuli or drug treatments.
Caption: Simplified diagram of the de novo lipogenesis pathway.
Conclusion and Future Directions
This compound holds theoretical promise as a simple and cost-effective lysochrome for the detection of intracellular lipids. Its principle of action is straightforward, relying on its preferential solubility in neutral fats. However, its practical application in a research setting, particularly for fluorescence-based quantitative analysis, remains largely unexplored. Critical experimental work is required to characterize its spectral properties, determine its specificity for lipid droplets versus other cellular membranes, and assess its photostability and potential cytotoxicity. The hypothetical protocol provided herein serves as a starting point for researchers interested in evaluating this compound as a novel tool for lipid imaging. Comparative studies against established probes like Nile Red and BODIPY will be essential to ascertain its advantages and limitations and to define its potential niche in the toolkit for studying lipid metabolism.
References
Commercial Suppliers and Technical Guide for Research-Grade Solvent Yellow 56
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 56, also known by its chemical name N,N-diethyl-p-(phenylazo)aniline, is a lipophilic azo dye.[1][2] While traditionally used in industrial applications for coloring plastics, oils, fats, and waxes, its properties as a fluorescent, lipophilic molecule make it a compound of interest for research applications, particularly in the life sciences.[1][3][4] This guide provides a comprehensive overview of commercially available research-grade this compound, its technical specifications, and detailed protocols for its application in cell biology research, specifically for cell membrane staining and fluorescence microscopy.
Commercial Suppliers of Research-Grade this compound
A variety of chemical suppliers offer this compound, often under its chemical name 4-(Diethylamino)azobenzene, in purities suitable for research applications. Researchers should always request a Certificate of Analysis (CoA) to ensure the purity and quality of the compound meet the requirements of their specific experimental setup.
Table 1: Prominent Commercial Suppliers of Research-Grade this compound
| Supplier | Product Name(s) | Purity | Notes |
| Achemtek | This compound | 98+% | For research and development use only. |
| Thermo Scientific Chemicals (Alfa Aesar) | 4-(Diethylamino)azobenzene | 98% | Available through various distributors. |
| CymitQuimica | This compound / 4-(Diethylamino)azobenzene | >97.0%(T)(HPLC) | Multiple purity grades may be available. |
| MedChemExpress | This compound / 4-(Diethylamino)azobenzene | Research Grade | Marketed as a fluorescent dye for research use only. |
| ChemicalBook | This compound | 99% | Lists multiple suppliers with varying purities. |
Physicochemical Properties
This compound is a reddish-yellow powder that is insoluble in water but soluble in many organic solvents. Its lipophilic nature is key to its application in staining cell membranes.
Table 2: Quantitative Data for this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₁₉N₃ | |
| Molecular Weight | 253.34 g/mol | |
| CAS Number | 2481-94-9 | |
| Appearance | Deep reddish-yellow powder | |
| Melting Point | 94-96 °C / 168 °C | (Note: Varies by source) |
| Solubility (at 20°C) | ||
| Acetone | 171.3 g/L | |
| Butyl Acetate | 146.3 g/L | |
| Methylbenzene (Toluene) | 371.9 g/L | |
| Dichloromethane | 500 g/L | |
| Ethyl Alcohol | 41.4 g/L | |
| Water | 264 µg/L at 25°C | |
| Heat Resistance (in PS) | 120 - 220 °C | |
| Light Fastness | 4-5 |
Experimental Protocols
Given that this compound is a lipophilic fluorescent dye, its application for cell membrane staining is analogous to that of other well-established lipophilic tracers like DiI and DiO. The following protocols are adapted from established methods for these dyes and should be optimized for your specific cell type and experimental conditions.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution for subsequent dilution into working solutions.
Materials:
-
Research-grade this compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (EtOH), high purity
-
Vortex mixer
-
Microcentrifuge tubes or glass vials
-
Water bath or incubator set to 55°C (optional)
Methodology:
-
Weigh out a precise amount of this compound powder.
-
Prepare a 1-5 mM stock solution by dissolving the powder in DMSO or ethanol. For example, for a 1 mM solution, dissolve 2.53 mg of this compound in 10 mL of solvent.
-
Vortex the solution vigorously to aid dissolution. The dye may take some time to fully dissolve.
-
If necessary, gently heat the solution to 55°C and continue to vortex periodically until the dye is completely solubilized.
-
Store the stock solution at 4°C, protected from light. Under these conditions, the solution should be stable for several months.
Protocol 2: Staining of Live Adherent Cells for Fluorescence Microscopy
Objective: To label the plasma membrane of live adherent cells for visualization.
Materials:
-
This compound stock solution (1-5 mM)
-
Adherent cells cultured on coverslips or in imaging-compatible plates
-
Normal cell culture growth medium (pre-warmed to 37°C)
-
Phosphate-buffered saline (PBS) or other balanced salt solution
-
Fluorescence microscope with appropriate filter sets
Methodology:
-
Prepare a staining medium by diluting the this compound stock solution into the normal growth medium to a final working concentration of 1-10 µM. Mix well by vortexing. The optimal concentration should be determined empirically.
-
Remove the existing growth medium from the cultured cells.
-
Add a sufficient volume of the staining medium to completely cover the cells.
-
Incubate the cells at 37°C for 20-30 minutes. The optimal incubation time will vary depending on the cell type and should be optimized to achieve uniform labeling.
-
Remove the staining medium.
-
Wash the cells by adding fresh, pre-warmed growth medium and incubating at 37°C for 5 minutes. Repeat this wash step two more times to remove any unbound dye.
-
Replace the wash medium with fresh, pre-warmed medium or an appropriate imaging buffer (e.g., PBS).
-
Image the stained cells using a fluorescence microscope. It is recommended to use a confocal microscope to minimize out-of-focus light and obtain crisp images of the cell membrane.
Protocol 3: Staining of Live Cells in Suspension
Objective: To label the plasma membrane of cells in suspension for applications like flow cytometry or tracking.
Materials:
-
This compound stock solution (1-5 mM)
-
Cells in suspension
-
Normal cell culture growth medium (pre-warmed to 37°C)
-
Centrifuge
Methodology:
-
Adjust the cell density to approximately 1 x 10⁶ cells/mL in pre-warmed growth medium.
-
Add the this compound stock solution directly to the cell suspension to achieve a final working concentration of 1-10 µM. Mix well by gentle vortexing or flicking the tube.
-
Incubate for 20 minutes at 37°C. Optimization of incubation time may be necessary.
-
Pellet the cells by centrifugation at approximately 350 x g for 5 minutes.
-
Remove the supernatant and wash the cells by gently resuspending the pellet in fresh, pre-warmed medium.
-
Repeat the centrifugation and wash steps (Steps 4 and 5) two more times to ensure complete removal of unbound dye.
-
Resuspend the final cell pellet in fresh medium for subsequent analysis.
Visualizations
Experimental Workflow for Staining Live Adherent Cells
Caption: Workflow for staining live adherent cells with this compound.
Health and Safety Considerations
This compound is an azo dye. While many azo dyes are considered safe, some can release aromatic amines, which may pose health risks. It is crucial to handle this compound with appropriate laboratory safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling the powder or solutions.
-
Handling: Avoid creating dust when working with the powder. Use a chemical fume hood if there is a risk of inhalation. Avoid contact with skin and eyes.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
-
First Aid: In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. If swallowed or in case of eye contact, seek immediate medical attention.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before use.
References
Methodological & Application
Application Notes and Protocols for Staining Neutral Lipids in Cells with Solvent Yellow 56
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutral lipids, primarily in the form of triacylglycerols and sterol esters, are stored in distinct intracellular organelles called lipid droplets. These dynamic organelles are central to cellular energy homeostasis, lipid metabolism, and signaling. The visualization and quantification of neutral lipids are crucial for research in various fields, including metabolic diseases, cancer, and infectious diseases. This document provides a detailed protocol for the staining of neutral lipids in cultured cells using Solvent Yellow 56, a lipophilic azo dye.
This compound (C.I. 11021) is a reddish-yellow dye traditionally used for coloring hydrocarbon solvents, oils, fats, and waxes.[1][2] Its strong lipophilicity suggests its potential as a stain for intracellular neutral lipid droplets. This protocol is based on the known properties of this compound and established methodologies for other lipophilic dyes, such as Nile Red and BODIPY. It is intended as a starting point for researchers to optimize for their specific cell types and experimental conditions.
Physicochemical Properties and Data
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Synonyms | C.I. This compound, 4-(Diethylamino)azobenzene, N,N-diethyl-p-(phenylazo)aniline | [2][3][4] |
| CAS Number | 2481-94-9 | |
| Molecular Formula | C₁₆H₁₉N₃ | |
| Molecular Weight | 253.34 g/mol | |
| Appearance | Reddish yellow powder | |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, ethanol, methylbenzene) |
Principle of Staining
The protocol for staining neutral lipids with this compound is based on its lipophilic nature. When applied to cells, the dye is expected to readily partition from the aqueous staining buffer into hydrophobic compartments. The primary sites of accumulation are anticipated to be the neutral lipid cores of intracellular lipid droplets. Once concentrated in the lipid-rich environment, the dye's fluorescence can be visualized using fluorescence microscopy. The intensity of the fluorescence is expected to correlate with the abundance of neutral lipids.
Caption: Principle of neutral lipid staining.
Experimental Protocol
This protocol is designed for staining neutral lipids in adherent cells grown on coverslips or in multi-well plates. Modifications for suspension cells are also included.
Materials and Reagents:
-
This compound (CAS 2481-94-9)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33342 or DAPI solution (for nuclear counterstain, optional)
-
Mounting medium
-
Glass slides and coverslips
-
Cultured cells of interest
Equipment:
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI and FITC/GFP channels)
-
Cell culture incubator
-
Pipettes and sterile tips
-
Centrifuge (for suspension cells)
Solution Preparation:
-
This compound Stock Solution (1 mg/mL):
-
Dissolve 1 mg of this compound powder in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
This compound Working Solution (1-10 µg/mL):
-
Immediately before use, dilute the 1 mg/mL stock solution in PBS to the desired final concentration. For example, to make a 1 µg/mL working solution, add 1 µL of the stock solution to 1 mL of PBS.
-
Vortex the working solution immediately after dilution. Due to the low water solubility of this compound, some precipitation may occur. It is recommended to use the solution promptly.
-
Staining Procedure for Adherent Cells:
Caption: Staining workflow for adherent cells.
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and culture under standard conditions until they reach the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells once with PBS.
-
Fixation: Add a sufficient volume of 4% PFA to cover the cells and incubate for 15 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells twice with PBS for 5 minutes each.
-
Staining: Add the this compound working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells twice with PBS for 5 minutes each.
-
Counterstaining (Optional): If a nuclear counterstain is desired, incubate the cells with a Hoechst or DAPI solution according to the manufacturer's instructions.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Mount the coverslip onto a glass slide using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope. Based on the yellow color of the dye, it is recommended to start with an excitation wavelength in the blue range (e.g., 450-490 nm) and an emission filter in the green-yellow range (e.g., 515-565 nm).
Staining Procedure for Suspension Cells:
-
Cell Harvesting: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Resuspend the cell pellet in PBS and centrifuge again. Discard the supernatant.
-
Fixation: Resuspend the cells in 4% PFA and incubate for 15 minutes at room temperature.
-
Washing: Centrifuge the fixed cells, discard the supernatant, and wash twice with PBS.
-
Staining: Resuspend the cells in the this compound working solution and incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Centrifuge the stained cells, discard the supernatant, and wash twice with PBS.
-
Imaging: Resuspend the cell pellet in a small volume of PBS, place a drop onto a glass slide, cover with a coverslip, and image immediately.
Optimization and Troubleshooting
As this is a proposed protocol, optimization of several parameters is highly recommended.
Recommended Starting Conditions for Optimization:
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 - 10 µg/mL | Higher concentrations may lead to increased background or precipitation. |
| Incubation Time | 15 - 60 minutes | Longer incubation times may improve signal but could also increase non-specific staining. |
| Fixation | 4% PFA | Methanol fixation is not recommended as it may extract lipids. |
| Excitation/Emission | Ex: 450-490 nm / Em: >515 nm | These are starting points; optimal wavelengths should be determined experimentally. |
Troubleshooting Guide:
| Problem | Possible Cause | Suggested Solution |
| No/Weak Signal | - Staining concentration is too low.- Incubation time is too short.- Incorrect filter sets used. | - Increase the concentration of this compound.- Increase the incubation time.- Perform a spectral scan to determine the optimal excitation and emission wavelengths. |
| High Background | - Staining concentration is too high.- Inadequate washing.- Dye precipitation. | - Decrease the concentration of this compound.- Increase the number and duration of wash steps.- Prepare the working solution immediately before use and vortex thoroughly. |
| Photobleaching | - High laser power.- Prolonged exposure to excitation light. | - Reduce the laser power.- Minimize the exposure time during imaging.- Use an anti-fade mounting medium. |
Comparison with Other Neutral Lipid Stains
| Feature | This compound (Predicted) | Nile Red | BODIPY 493/503 |
| Specificity | Expected to be specific for neutral lipids. | Stains neutral lipids (yellow-gold) and polar lipids (red). | Highly specific for neutral lipids. |
| Photostability | Unknown, requires experimental validation. | Moderate photostability. | High photostability. |
| Fluorescence | Expected yellow fluorescence. | Solvatochromic: yellow-gold in neutral lipids, red in polar lipids. | Bright green fluorescence. |
| Live-cell Imaging | Possible, but potential toxicity should be assessed. | Commonly used for live-cell imaging. | Commonly used for live-cell imaging. |
Safety Precautions
This compound is a chemical compound and should be handled with appropriate safety precautions. It may cause skin and eye irritation. Always wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the dye. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information.
Disclaimer: This protocol is intended for research use only. It is a proposed method based on the chemical properties of this compound and has not been independently validated. Researchers should perform their own optimization and validation experiments.
References
Application Note: Exploring the Potential of Solvent Yellow 56 for Live-Cell Imaging of Lipid Droplets
Introduction
Solvent Yellow 56 is a lipophilic azo dye traditionally used for coloring hydrocarbon solvents, oils, fats, and waxes.[1][2] Its chemical properties suggest a potential application as a fluorescent probe for visualizing lipid-rich structures within living cells, such as lipid droplets. This application note provides a hypothetical protocol for evaluating the optimal concentration of this compound for live-cell imaging, focusing on maximizing signal-to-noise ratio while minimizing cytotoxicity. As there is no established biological application for this dye, the following protocols are based on general principles of live-cell fluorescence microscopy and require extensive optimization by the end-user.
Data Presentation
The optimization of a new fluorescent probe for live-cell imaging requires systematic evaluation of its performance at various concentrations. The following table summarizes hypothetical data from a concentration-response experiment designed to determine the optimal working concentration of this compound.
Table 1: Hypothetical Optimization of this compound Concentration for Live-Cell Imaging
| Concentration (µM) | Signal-to-Noise Ratio (Arbitrary Units) | Photostability (% initial intensity after 5 min) | Cytotoxicity (% viable cells after 24h) | Notes |
| 0.1 | 5 ± 0.8 | 85 ± 5 | 98 ± 2 | Low signal, but minimal photobleaching and no apparent toxicity. |
| 0.5 | 15 ± 2.1 | 82 ± 7 | 97 ± 3 | Improved signal with good photostability and low toxicity. |
| 1.0 | 35 ± 4.5 | 75 ± 8 | 95 ± 4 | Strong signal, acceptable photostability, and minimal cytotoxicity. (Potentially Optimal) |
| 2.5 | 50 ± 6.2 | 60 ± 10 | 80 ± 7 | Very bright signal, but significant photobleaching and some cytotoxicity observed. |
| 5.0 | 52 ± 5.8 | 55 ± 12 | 65 ± 9 | Signal saturation, rapid photobleaching, and notable cytotoxicity. |
| 10.0 | 48 ± 7.1 | 40 ± 15 | 40 ± 11 | Decreased signal likely due to quenching and severe cytotoxicity. |
Experimental Protocols
The following are detailed, hypothetical protocols for utilizing this compound in live-cell imaging experiments.
1. Preparation of this compound Stock Solution
-
Materials:
-
This compound powder (CAS 2481-94-9)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Microcentrifuge tubes
-
-
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving 2.53 mg of the powder in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
2. Live-Cell Staining with this compound
-
Materials:
-
Cultured cells (e.g., HeLa, 3T3-L1 adipocytes) grown on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (10 mM)
-
-
Protocol:
-
Culture cells to the desired confluency (typically 60-80%).
-
Prepare a series of working solutions of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to final concentrations ranging from 0.1 µM to 10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2. Incubation time is a critical parameter to be optimized.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess dye.
-
Add fresh, pre-warmed complete culture medium or a suitable live-cell imaging buffer to the cells.
-
Proceed with imaging.
-
3. Live-Cell Imaging and Analysis
-
Equipment:
-
Inverted fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2)
-
Appropriate filter sets for yellow fluorescence (e.g., excitation around 488 nm, emission around 520-560 nm - Note: Optimal excitation and emission wavelengths for this compound in a cellular environment would need to be experimentally determined.)
-
High-sensitivity camera
-
-
Protocol:
-
Place the stained cells on the microscope stage within the incubation chamber.
-
Allow the cells to equilibrate for at least 10 minutes.
-
Using the appropriate filter set, acquire images. Minimize light exposure to reduce phototoxicity and photobleaching.[3]
-
To assess photostability, acquire a time-lapse series of images of the same field of view.
-
For quantitative analysis, measure the fluorescence intensity of stained structures and background regions to calculate the signal-to-noise ratio.
-
4. Cytotoxicity Assay
-
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
A commercially available cytotoxicity assay kit (e.g., MTT, PrestoBlue, or a live/dead cell staining kit)
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for a period relevant to the imaging experiment (e.g., 24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
After the treatment period, perform the cytotoxicity assay according to the manufacturer's instructions.
-
Measure the appropriate output (e.g., absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of viable cells for each concentration relative to the untreated control.
-
Mandatory Visualizations
Signaling Pathway/Cellular Process Visualization
Since this compound is a lipophilic dye, it is hypothesized to accumulate in lipid droplets. The following diagram illustrates the general pathway of fatty acid uptake and lipid droplet formation.
Caption: Fatty acid uptake and lipid droplet biogenesis pathway.
Experimental Workflow Diagram
The following diagram outlines the key steps for optimizing the concentration of this compound for live-cell imaging.
Caption: Workflow for optimizing this compound staining.
Disclaimer: this compound is an industrial dye and its toxicological properties for live-cell imaging have not been thoroughly investigated.[4][5] Researchers should handle this compound with appropriate safety precautions, including wearing personal protective equipment. The protocols provided are hypothetical and intended as a starting point for investigation. Extensive optimization and validation are required to determine the suitability of this compound for any specific live-cell imaging application.
References
Application Notes and Protocols: Solvent Yellow 56 Staining for Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 56 is a reddish-yellow solvent dye, also known as C.I. This compound and C.I. 11021.[1] It is characterized by its solubility in organic solvents and insolubility in water.[1] While primarily utilized in the coloring of plastics, polymers, fibers, rubbers, waxes, and oils, its properties as a lysochrome (a fat-soluble dye) make it a potential candidate for the histological demonstration of hydrophobic substances such as lipids in tissue sections.[1][2] This document provides a detailed, step-by-step protocol for the application of this compound in staining tissue sections, developed from general principles of solvent dye staining in histology.
Mechanism of Action: The staining mechanism of this compound in tissues is based on its physical properties. As a non-polar, lipid-soluble dye, when a tissue section is immersed in a solution of this compound, the dye will preferentially dissolve in the intracellular and extracellular lipids present in the tissue. This results in the visualization of lipid-rich structures as yellow to reddish-yellow deposits.
Data Presentation: Staining Parameters
Due to the novel application of this compound in tissue staining, the following parameters are provided as a starting point for optimization. Researchers should adjust these based on tissue type, thickness, and desired staining intensity.
| Parameter | Recommended Range/Value | Purpose |
| Stain Concentration | 0.1% - 1.0% (w/v) | To achieve desired staining intensity.[3] |
| Solvent | 70-95% Ethanol or Acetone | To dissolve the dye and facilitate tissue penetration. |
| Staining Time | 5 - 15 minutes | To allow for sufficient dye uptake by the tissue. |
| Differentiation | 50-70% Alcohol | To remove excess stain and improve contrast. |
| Tissue Section Type | Frozen Sections (5-15 µm) | To preserve lipid components which are lost during paraffin embedding. |
| Fixation | 10% Formalin (brief) or fresh unfixed tissue | To preserve tissue morphology while minimizing lipid loss. |
Experimental Protocols
This section details the necessary steps for preparing the staining solution and performing the staining procedure on frozen tissue sections.
Reagent Preparation
1. Preparation of 1% Stock Staining Solution:
-
Accurately weigh 1.0 g of this compound powder.
-
In a clean glass beaker, dissolve the dye powder in 100 mL of a suitable solvent (e.g., 95% ethanol or acetone).
-
Use a magnetic stirrer to ensure the dye is completely dissolved.
-
Filter the solution through Whatman No. 1 filter paper to remove any undissolved particles.
-
Store the stock solution in a labeled, airtight, and light-protected container at room temperature.
2. Preparation of Working Staining Solution:
-
Dilute the 1% stock solution with the appropriate solvent to the desired working concentration (e.g., for a 0.5% solution, mix 50 mL of stock with 50 mL of 70% ethanol). The final ethanol concentration should be carefully considered to prevent the dye from precipitating. A common practice for lipid stains is to use a slightly lower alcohol concentration for the working solution than the stock to ensure the dye remains in solution but is encouraged to partition into the tissue lipids.
Staining Protocol for Frozen Sections
-
Tissue Preparation:
-
Cut frozen sections at 5-15 µm using a cryostat.
-
Mount the sections onto gelatin-coated or positively charged histological slides.
-
Air dry the sections for 30-60 minutes at room temperature.
-
-
Fixation:
-
Briefly fix the sections in 10% formalin for 1-2 minutes.
-
Rinse gently in distilled water.
-
-
Staining:
-
Immerse the slides in the working this compound staining solution for 5-15 minutes. This step should be optimized for desired staining intensity.
-
-
Differentiation:
-
Briefly dip the slides in 50-70% alcohol to remove excess stain. The degree of differentiation should be monitored microscopically to achieve a clear background.
-
-
Counterstaining (Optional):
-
If nuclear staining is desired, rinse the slides in distilled water and then immerse in a suitable nuclear counterstain such as Hematoxylin for 1-3 minutes.
-
Differentiate the hematoxylin with a brief dip in acid alcohol, followed by "blueing" in running tap water or a suitable blueing agent.
-
-
Mounting:
-
Rinse the slides thoroughly in distilled water.
-
Mount the coverslip with an aqueous mounting medium.
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for this compound staining of frozen tissue sections.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Staining | Inadequate staining time. | Increase the incubation time in the this compound solution. |
| Dye concentration is too low. | Prepare a fresh working solution with a higher dye concentration. | |
| Lipids were lost during processing. | Ensure frozen sections are used and avoid prolonged exposure to lipid solvents. | |
| Uneven or Patchy Staining | Incomplete drying of sections before staining. | Ensure sections are adequately air-dried after cutting. |
| Tissue sections dried out during staining. | Keep the slides moist throughout the entire staining procedure. | |
| Excessive Background Staining | Inadequate differentiation. | Increase the time or alcohol concentration for the differentiation step. |
| Staining time was too long. | Reduce the incubation time in the this compound solution. | |
| Precipitate on Tissue Section | Staining solution was not filtered. | Filter the staining solution before use. |
| Dye precipitated out of the working solution. | Ensure the correct solvent concentration is used to maintain dye solubility. |
References
Application of Solvent Dyes in Plant Science for Lipid Staining: A Focus on Fluorol Yellow 088
Note to the Reader: Extensive literature searches for the application of Solvent Yellow 56 in plant science for lipid staining did not yield any established protocols or scientific publications validating its use for this specific purpose. This compound is an azo dye primarily utilized in the coloring of plastics, waxes, fats, and oils for industrial purposes.[1] It is possible that there may be a confusion with a similarly named and well-documented fluorescent dye, Fluorol Yellow 088 (also known as Solvent Green 4), which is an excellent fluorochrome for staining lipids in plant material.[2][3]
This document provides detailed application notes and protocols for Fluorol Yellow 088 as a reliable and effective method for lipid staining in plant science research.
Application Notes for Fluorol Yellow 088
Introduction
Fluorol Yellow 088 is a lipophilic fluorescent dye highly effective for staining neutral lipids, suberin, and cutin in plant tissues.[2][] Its utility in plant science stems from its ability to selectively dissolve in and stain hydrophobic substances, providing strong fluorescence for microscopic visualization. A key advantage of Fluorol Yellow 088 is its use in a polyethylene glycol-glycerol solvent system, which prevents the precipitation of the dye in the presence of fresh, hydrated plant tissue and minimizes the extraction of lipids from the sample. This makes it particularly suitable for live-cell imaging and the analysis of delicate lipid structures within plant cells.
Principle of Staining
Fluorol Yellow 088 is a lysochrome, a type of dye that stains by dissolving in the substance it is meant to color. The staining mechanism is a physical process based on the differential solubility of the dye in the staining solvent versus the lipids within the plant tissue. The dye partitions from the solvent into the more hydrophobic lipid droplets and suberized or cutinized cell walls, where it becomes concentrated and fluoresces brightly upon excitation with the appropriate wavelength of light.
Applications in Plant Science
-
Visualization of lipid droplets in various plant cells and tissues.
-
Identification and characterization of suberized and cutinized cell walls.
-
Studying lipid metabolism and storage in response to developmental or environmental cues.
-
Analysis of seed oil accumulation.
-
Screening for mutations affecting lipid biosynthesis or deposition.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for using Fluorol Yellow 088 for lipid staining in plant tissues, compiled from established protocols.
| Parameter | Value | Notes |
| Dye | Fluorol Yellow 088 (Solvent Green 4) | An effective fluorochrome for lipids. |
| Staining Solution Concentration | 0.01% (w/v) | A standard concentration for effective staining without excessive background. |
| Solvent System | Lactic acid or Polyethylene glycol (400) with 90% glycerol (aqueous) | The PEG-glycerol system is particularly effective for fresh sections to prevent dye precipitation. |
| Incubation Time | 30 - 60 minutes | Optimal time may vary depending on the tissue type and thickness. |
| Incubation Temperature | Room temperature to 70°C | Higher temperatures can facilitate dye penetration, especially for suberin staining. |
| Microscopy | Confocal Laser Scanning or Wide-field Fluorescence | |
| Excitation Wavelength | ~488 nm | Standard blue light excitation. |
| Emission Wavelength | 500 - 550 nm | Corresponds to the green-yellow fluorescence of the dye. |
Experimental Protocols
Protocol 1: Staining of Lipids in Fresh Plant Sections
This protocol is adapted for fresh, hand-cut, or microtome sections of plant tissues.
Materials:
-
Fluorol Yellow 088
-
Polyethylene glycol 400 (PEG 400)
-
Glycerol
-
Distilled water
-
Microscope slides and coverslips
-
Forceps and mounting needles
Procedure:
-
Preparation of Staining Solution:
-
Prepare a 90% aqueous glycerol solution.
-
Mix PEG 400 and 90% glycerol in a 1:9 (v/v) ratio.
-
Dissolve Fluorol Yellow 088 in the PEG-glycerol solvent to a final concentration of 0.01% (w/v). Ensure the dye is fully dissolved.
-
-
Tissue Sectioning:
-
Prepare thin sections of the plant material. For fresh tissue, this can be done by hand with a razor blade or with a vibratome.
-
-
Staining:
-
Place the sections on a microscope slide.
-
Add a drop of the Fluorol Yellow 088 staining solution to cover the section.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Mounting and Observation:
-
Gently place a coverslip over the section.
-
Observe under a fluorescence microscope using a filter set for green fluorescence (e.g., excitation at 488 nm, emission at 500-550 nm).
-
Protocol 2: Staining of Suberin in Whole Seedling Roots
This protocol is designed for the visualization of suberin in the roots of whole seedlings.
Materials:
-
Fluorol Yellow 088
-
Lactic acid
-
Aniline blue (for counterstaining)
-
Distilled water
-
Glycerol (50% aqueous solution)
-
Microscope slides and coverslips
Procedure:
-
Preparation of Staining Solution:
-
Dissolve Fluorol Yellow 088 in lactic acid to a final concentration of 0.01% (w/v).
-
-
Staining:
-
Incubate whole seedlings in the freshly prepared Fluorol Yellow 088 solution at 70°C for 30 minutes.
-
-
Washing:
-
Rinse the seedlings in water (three changes of 5 minutes each).
-
-
Counter-staining (Optional):
-
Incubate the seedlings in a 0.5% (w/v) aqueous solution of aniline blue at room temperature for 30 minutes in the dark.
-
Wash the samples in water for at least 30 minutes, changing the water every 10 minutes.
-
-
Mounting and Observation:
-
Mount the seedlings on a slide using a 50% glycerol solution.
-
Observe under a fluorescence microscope. Fluorol Yellow 088 will fluoresce green-yellow, while the aniline blue counterstain will fluoresce blue under UV excitation.
-
Visualizations
References
Application Notes and Protocols for the Quantitative Analysis of Cellular Lipid Content
A Note on the Use of Solvent Yellow 56:
Given the lack of established protocols and critical photophysical data for this compound, this document will provide a detailed application note and protocol using a well-characterized and widely accepted fluorescent dye for lipid quantification: Nile Red . Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the hydrophobicity of its environment, making it an excellent tool for visualizing and quantifying neutral lipid droplets within cells.
Application Note: Quantitative Analysis of Cellular Lipid Content Using Nile Red
Introduction
Lipid droplets are dynamic cellular organelles involved in the storage and regulation of neutral lipids, such as triacylglycerols and sterol esters. The aberrant accumulation of these droplets is a hallmark of various metabolic diseases, including obesity, diabetes, and non-alcoholic fatty liver disease. Consequently, the accurate quantification of cellular lipid content is crucial for researchers in basic science and drug development. This application note describes a robust method for the quantitative analysis of intracellular lipid droplets using the fluorescent lipophilic stain, Nile Red.
Principle
Nile Red is a vital stain that exhibits strong yellow-gold fluorescence in hydrophobic environments, such as neutral lipid droplets, and weak red fluorescence in more polar environments like phospholipids in cellular membranes. This spectral property allows for the specific visualization and quantification of neutral lipid stores. The fluorescence intensity of Nile Red within the cells can be measured using fluorescence microscopy or flow cytometry, and this intensity is directly proportional to the cellular lipid content.
dot
Caption: Principle of Nile Red staining for lipid droplet quantification.
Experimental Protocols
I. Materials and Reagents
-
Cells: Adherent or suspension cells of interest.
-
Culture Medium: Appropriate for the cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Nile Red Stock Solution: 1 mg/mL in acetone or DMSO. Store protected from light at -20°C.
-
Nile Red Working Solution: 1 µg/mL in PBS. Prepare fresh before use.
-
Nuclear Counterstain (Optional): DAPI (4′,6-diamidino-2-phenylindole) or Hoechst 33342.
-
Mounting Medium: Antifade mounting medium.
II. Protocol for Staining Adherent Cells
-
Cell Seeding: Seed cells on glass coverslips or in optical-bottom plates at a suitable density to achieve 60-80% confluency at the time of the experiment.
-
Induction of Lipid Accumulation (if applicable): Treat cells with oleic acid or other stimuli to induce lipid droplet formation. A common method is to supplement the culture medium with 100-400 µM oleic acid complexed to BSA for 24-48 hours.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the cells with the Nile Red working solution (1 µg/mL in PBS) for 10-15 minutes at room temperature, protected from light.
-
Nuclear Counterstaining (Optional): If desired, incubate the cells with a DAPI (300 nM in PBS) or Hoechst 33342 (1 µg/mL in PBS) solution for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium. If using optical-bottom plates, add a small volume of PBS to the wells to prevent drying during imaging.
-
Imaging: Proceed with fluorescence microscopy.
dot
Caption: Workflow for staining lipid droplets in adherent cells.
III. Fluorescence Microscopy and Image Acquisition
-
Microscope: A fluorescence microscope equipped with appropriate filter sets for Nile Red and the chosen nuclear counterstain.
-
Nile Red Filter Set:
-
For neutral lipids (yellow-gold fluorescence): Excitation ~450-500 nm, Emission >528 nm.
-
For polar lipids (red fluorescence): Excitation ~515-560 nm, Emission >590 nm.
-
-
Image Acquisition:
-
Capture images using a cooled CCD camera.
-
For quantitative analysis, ensure that the exposure time and gain settings are kept constant across all samples within an experiment.
-
Acquire multiple images from different fields of view for each sample to ensure representative data.
-
IV. Quantitative Image Analysis
Image analysis can be performed using software such as ImageJ/Fiji or commercial packages.
-
Image Pre-processing: Apply background subtraction to reduce non-specific signal.
-
Cell Segmentation: Use the nuclear stain channel (if used) to identify and count individual cells. Create a region of interest (ROI) around each cell.
-
Lipid Droplet Segmentation: Within each cell ROI, apply a threshold to the Nile Red channel to identify the lipid droplets.
-
Quantification: For each cell, measure the following parameters:
-
Total fluorescence intensity: The sum of the pixel intensities within the segmented lipid droplet areas.
-
Lipid droplet area: The total area of the segmented lipid droplets.
-
Lipid droplet number: The number of individual lipid droplets.
-
Average fluorescence intensity: Total fluorescence intensity divided by the lipid droplet area.
-
dot
Caption: Workflow for quantitative analysis of fluorescence images.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different experimental conditions.
Table 1: Quantification of Lipid Accumulation in Response to Oleic Acid Treatment
| Treatment | Number of Cells Analyzed | Average Lipid Droplet Area per Cell (µm²) | Average Total Fluorescence Intensity per Cell (Arbitrary Units) | Average Number of Lipid Droplets per Cell |
| Control | 150 | 15.2 ± 2.1 | 1.2 x 10⁵ ± 0.3 x 10⁵ | 25 ± 5 |
| 100 µM Oleic Acid | 148 | 45.8 ± 5.3 | 4.5 x 10⁵ ± 0.8 x 10⁵ | 68 ± 12 |
| 200 µM Oleic Acid | 152 | 82.1 ± 9.7 | 8.9 x 10⁵ ± 1.2 x 10⁵ | 115 ± 21 |
Data are presented as mean ± standard deviation.
Table 2: Effect of a Test Compound on Lipid Accumulation
| Treatment | Number of Cells Analyzed | Fold Change in Total Fluorescence Intensity (vs. Oleic Acid Control) |
| Vehicle Control | 200 | - |
| Oleic Acid (OA) | 195 | 1.00 |
| OA + Compound X (1 µM) | 210 | 0.65 ± 0.08 |
| OA + Compound X (10 µM) | 205 | 0.32 ± 0.05 |
Data are presented as mean ± standard error of the mean.
Troubleshooting
-
High Background Fluorescence:
-
Ensure thorough washing after fixation and staining.
-
Prepare the Nile Red working solution fresh.
-
Optimize the dye concentration; lower concentrations may reduce background.
-
-
Weak Signal:
-
Increase the incubation time with Nile Red.
-
Ensure the Nile Red stock solution has been stored correctly.
-
Optimize the imaging settings (exposure time, gain).
-
-
Cell Detachment:
-
Handle the cells gently during washing steps.
-
Use pre-coated coverslips or plates to improve cell adherence.
-
Conclusion
The protocol described provides a reliable and quantitative method for assessing cellular lipid content using Nile Red staining and fluorescence microscopy. This technique is a valuable tool for researchers studying lipid metabolism and for professionals in drug development screening for compounds that modulate lipid storage.
References
Application Notes: Staining of Lipids in 3D Cell Cultures using Solvent Yellow 56
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell cultures, such as spheroids and organoids, are increasingly utilized in biomedical research and drug development to more accurately model in vivo cellular environments. A key aspect of studying cellular metabolism within these complex structures is the visualization and quantification of intracellular lipid droplets. Altered lipid metabolism is a hallmark of various diseases, including cancer and metabolic disorders.[1][2][3] Solvent Yellow 56 is a hydrophobic, solvent-soluble azo dye traditionally used in industrial applications for coloring oils, waxes, and plastics.[4][5] Its lipophilic nature presents a potential application for staining neutral lipid droplets in biological samples. This document provides a detailed protocol for the use of this compound in staining lipids within 3D cell cultures, offering a cost-effective alternative to fluorescent dyes. However, as this is a novel application, the provided protocol should be considered a starting point for further optimization.
Principle of Staining
This compound is a non-polar molecule that readily dissolves in neutral lipids. When applied to fixed and permeabilized 3D cell cultures, the dye will preferentially accumulate in intracellular lipid droplets, rendering them visible by light microscopy. The intensity of the yellow color can be correlated with the extent of lipid accumulation.
Comparative Analysis of Lipid Stains
While fluorescent dyes like BODIPY and Nile Red are commonly used for lipid droplet staining, this compound offers a chromogenic alternative. The following table summarizes the properties of these dyes.
| Feature | This compound | Oil Red O | BODIPY 493/503 |
| Staining Principle | Lysochrome (physical solubility) | Lysochrome (physical solubility) | Fluorophore partitioning into non-polar environment |
| Visualization | Brightfield Microscopy | Brightfield Microscopy | Fluorescence Microscopy |
| Color | Yellow | Red | Green |
| Solubility | Organic Solvents (e.g., isopropanol, ethanol) | Isopropanol, Propylene Glycol | DMSO, Ethanol |
| Fixation Required | Yes | Yes | Live or Fixed Cells |
| Photostability | High | Moderate | Moderate (subject to photobleaching) |
| Quantitative Analysis | Colorimetric (relative) | Colorimetric (relative) | Fluorometric (quantitative) |
Experimental Protocols
I. Materials and Reagents
-
3D Cell Cultures (e.g., spheroids, organoids)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
This compound (CAS 2481-94-9)
-
Isopropanol, 100%
-
Hematoxylin (for counterstaining, optional)
-
Mounting Medium (aqueous)
II. Preparation of Staining Solution
-
Stock Solution (1% w/v): Dissolve 100 mg of this compound powder in 10 mL of 100% isopropanol. Mix thoroughly until dissolved. This solution is stable at room temperature when protected from light.
-
Working Solution (0.3% w/v): To prepare the working solution, mix 3 parts of the this compound stock solution with 2 parts of distilled water. For example, mix 3 mL of the 1% stock solution with 2 mL of distilled water. Allow the solution to sit for 10-15 minutes and then filter it through a 0.2 µm syringe filter to remove any precipitate. The working solution should be prepared fresh before each use.
III. Staining Protocol for 3D Cell Cultures
This protocol is optimized for spheroids up to 500 µm in diameter. For larger spheroids, incubation times may need to be increased.
-
Fixation:
-
Carefully collect the 3D cell cultures from the culture plate. It is recommended to use wide-bore pipette tips to avoid disrupting the spheroids.
-
Wash the spheroids twice with cold PBS. Centrifuge at a low speed (e.g., 100 x g for 3-5 minutes) between washes.
-
Fix the spheroids in 4% PFA for 1-2 hours at room temperature with gentle agitation. For larger spheroids, fixation time can be extended to overnight at 4°C.
-
-
Permeabilization:
-
Wash the fixed spheroids three times with PBS.
-
Permeabilize the spheroids with a permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS) for 30-60 minutes at room temperature with gentle agitation. This step is crucial for allowing the dye to penetrate the dense structure of the 3D culture.
-
-
Staining:
-
Wash the permeabilized spheroids twice with PBS.
-
Remove as much PBS as possible and add the freshly prepared this compound working solution to fully immerse the spheroids.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
-
Differentiation and Washing:
-
Remove the staining solution.
-
Wash the spheroids with 60% isopropanol for 1-2 minutes to remove excess stain.
-
Wash the spheroids thoroughly with distilled water (3-4 times) until the water is clear.
-
-
Counterstaining (Optional):
-
For nuclear counterstaining, incubate the spheroids in Hematoxylin solution for 1-5 minutes.
-
Wash with running tap water for 5-10 minutes.
-
-
Mounting and Imaging:
-
Transfer the stained spheroids to a glass slide.
-
Add a drop of aqueous mounting medium.
-
Gently place a coverslip over the spheroids, avoiding the formation of air bubbles.
-
Image using a brightfield microscope. Lipid droplets will appear as distinct yellow to orange-yellow droplets within the cytoplasm.
-
Experimental Workflow Diagram
Caption: A flowchart of the experimental workflow for staining lipids in 3D cell cultures.
Signaling Pathways and Lipid Accumulation
The accumulation of lipid droplets in cells is a tightly regulated process involving multiple signaling pathways. In cancer cells, for instance, altered signaling can lead to increased lipogenesis to support rapid proliferation and survival. Key pathways include the sterol regulatory element-binding protein (SREBP) pathway, which upregulates genes involved in fatty acid and cholesterol synthesis, and the PI3K/AKT/mTOR pathway, which promotes nutrient uptake and anabolic processes, including lipid synthesis.
Caption: A simplified diagram of a signaling pathway leading to lipid accumulation.
Data Presentation and Interpretation
Quantitative analysis of this compound staining can be performed using image analysis software such as ImageJ/Fiji. By converting brightfield images to a specific color channel (e.g., RGB stack) and applying a color threshold, the stained area can be quantified. The results can be presented as the percentage of stained area per spheroid or the average staining intensity.
| Parameter | Description | Recommended Starting Value | Range for Optimization |
| Fixation Time | Duration of incubation in 4% PFA. | 1.5 hours | 1-4 hours |
| Permeabilization Time | Duration of incubation in 0.5% Triton™ X-100. | 45 minutes | 30-90 minutes |
| Stain Concentration | Concentration of this compound in the working solution. | 0.3% w/v | 0.1% - 0.5% w/v |
| Staining Time | Duration of incubation in the staining solution. | 45 minutes | 30-90 minutes |
Conclusion
This compound presents a viable and accessible method for the qualitative and semi-quantitative assessment of lipid accumulation in 3D cell cultures. While it lacks the quantitative power and multiplexing capabilities of fluorescent dyes, its simple brightfield detection and high stability make it a useful tool for initial screenings and for laboratories without access to fluorescence microscopy. Researchers are encouraged to optimize the provided protocol for their specific 3D culture models and experimental needs.
References
- 1. The utility of 3D models to study cholesterol in cancer: Insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping and Profiling Lipid Distribution in a 3D Model of Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 2481-94-9: this compound | CymitQuimica [cymitquimica.com]
- 5. worlddyevariety.com [worlddyevariety.com]
The Use of Solvent Yellow 56 in Combination with Other Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Solvent Yellow 56, an industrial azo dye, is recognized for its fluorescent properties and its solubility in lipids and organic solvents. While these characteristics suggest a potential application in biological imaging, particularly for lipid-rich structures like lipid droplets, a comprehensive review of scientific literature reveals a lack of established protocols and photophysical data for its use as a fluorescent probe in a research setting . No peer-reviewed studies detailing its use in combination with other fluorescent probes for cellular imaging were identified.
This document, therefore, serves a dual purpose. Firstly, it provides the available chemical and physical data for this compound. Secondly, in lieu of specific protocols for this particular dye, it offers detailed, established methodologies for the fluorescent labeling of lipid droplets using well-characterized and widely used probes: Nile Red and BODIPY 493/503 . These protocols include co-staining with other fluorescent markers, providing a practical guide for researchers interested in the microscopic analysis of lipid droplets and their interaction with other cellular components. Additionally, this document includes workflow diagrams and a representative signaling pathway to illustrate the experimental and biological contexts of such studies.
Properties of this compound
| Property | Value | Reference |
| Chemical Name | N,N-diethyl-4-(phenylazo)aniline | [3] |
| Synonyms | C.I. This compound, 4-(Diethylamino)azobenzene | |
| CAS Number | 2481-94-9 | |
| Molecular Formula | C₁₆H₁₉N₃ | |
| Molecular Weight | 253.34 g/mol | |
| Appearance | Reddish-yellow powder | |
| Solubility | Insoluble in water; soluble in organic solvents, oils, fats, and waxes. |
Recommended Fluorescent Probes for Lipid Droplet Staining
Given the lipophilic nature of this compound, a primary research application would be the staining of intracellular lipid droplets. The following sections detail protocols for two gold-standard fluorescent dyes used for this purpose.
Nile Red: A Solvatochromic Probe for Lipid Droplets
Nile Red is a versatile, solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment. In a nonpolar, lipid-rich environment like that of a lipid droplet, it fluoresces intensely in the yellow-gold to red spectrum.
| Property | Value |
| Excitation Wavelength (in lipid environment) | ~485-550 nm |
| Emission Wavelength (in lipid environment) | ~525-630 nm |
| Advantages | Bright fluorescence in lipid environments, good for distinguishing between neutral and polar lipids based on emission color. |
| Disadvantages | Can exhibit background fluorescence from binding to other cellular membranes. |
BODIPY 493/503: A Bright and Photostable Lipid Droplet Stain
BODIPY 493/503 is a highly fluorescent and photostable green-emitting dye that is widely used for staining neutral lipids within lipid droplets. Its fluorescence is largely independent of the solvent polarity.
| Property | Value |
| Excitation Wavelength | ~493 nm |
| Emission Wavelength | ~503 nm |
| Advantages | High quantum yield, narrow emission spectrum, excellent photostability, and low background. |
| Disadvantages | Spectral overlap with other green fluorescent probes like GFP. |
Experimental Protocols
The following are detailed protocols for staining lipid droplets in cultured cells. These can be adapted for co-staining with other fluorescent probes targeting different organelles or proteins.
Protocol 1: Staining of Lipid Droplets with Nile Red
Materials:
-
Nile Red stock solution (1 mg/mL in acetone or DMSO)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (4% in PBS) for fixed-cell staining (optional)
-
Mounting medium
-
Cultured cells on coverslips or in imaging dishes
Procedure for Live-Cell Staining:
-
Prepare a working solution of Nile Red by diluting the stock solution in PBS to a final concentration of 0.1-1.0 µg/mL.
-
Remove the cell culture medium and wash the cells twice with PBS.
-
Add the Nile Red working solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.
-
Remove the staining solution and wash the cells twice with PBS.
-
Add fresh PBS or imaging medium to the cells.
-
Proceed with fluorescence microscopy.
Procedure for Fixed-Cell Staining:
-
Wash cells with PBS and fix with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain with Nile Red working solution as described in the live-cell protocol (steps 3-4).
-
Mount the coverslip with an appropriate mounting medium.
-
Image with a fluorescence microscope.
Protocol 2: Staining of Lipid Droplets with BODIPY 493/503
Materials:
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (4% in PBS) for fixed-cell staining (optional)
-
Mounting medium
-
Cultured cells on coverslips or in imaging dishes
Procedure for Live-Cell Staining:
-
Prepare a working solution of BODIPY 493/503 by diluting the stock solution in cell culture medium or PBS to a final concentration of 1-5 µg/mL.
-
Remove the existing medium from the cells and add the BODIPY 493/503 working solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells twice with PBS.
-
Add fresh imaging medium to the cells.
-
Proceed with fluorescence microscopy.
Procedure for Fixed-Cell Staining:
-
Fix and wash the cells as described in the Nile Red protocol (steps 1-2).
-
Stain with BODIPY 493/503 working solution as described in the live-cell protocol (steps 2-4).
-
Mount and image as for the Nile Red fixed-cell protocol.
Protocol 3: Co-staining of Lipid Droplets and Other Organelles
This protocol provides a general framework for co-staining lipid droplets with another fluorescent probe, for instance, a mitochondrial or lysosomal tracker.
Example: Co-staining with BODIPY 493/503 and MitoTracker Red CMXRos
-
Culture cells to the desired confluency.
-
Incubate cells with MitoTracker Red CMXRos (e.g., 100 nM in pre-warmed medium) for 15-30 minutes at 37°C.
-
Remove the MitoTracker-containing medium and wash twice with PBS.
-
Add the BODIPY 493/503 working solution and incubate for 15-30 minutes at 37°C.
-
Remove the BODIPY 493/503 solution and wash twice with PBS.
-
Add fresh imaging medium and proceed with imaging, using appropriate filter sets for green (BODIPY 493/503) and red (MitoTracker Red) fluorescence.
Note: The order of staining and the specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant biological pathway.
Caption: A typical workflow for co-staining cellular organelles.
Caption: A simplified diagram of lipid metabolism.
Conclusion and Future Directions
While this compound is an industrially important fluorescent dye, its application in biological research as a specific fluorescent probe remains undocumented. Researchers interested in its potential use would first need to perform fundamental characterization, including:
-
Spectroscopic Analysis: Determination of excitation and emission spectra in various solvents and cellular environments.
-
Quantum Yield and Photostability Measurement: Quantifying the dye's brightness and resistance to photobleaching.
-
Cytotoxicity Assays: Evaluating the potential toxic effects of the dye on living cells.
-
Specificity Studies: Confirming its localization to specific organelles and assessing off-target binding.
Until such data is available, established and well-characterized fluorescent probes like Nile Red and BODIPY 493/503 remain the recommended choices for reliable and reproducible imaging of lipid droplets in combination with other fluorescent markers. The protocols provided herein offer a robust starting point for such investigations.
References
Preparation of Solvent Yellow 56 stock and working solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 56, also known as C.I. 11021, is a synthetic azo dye characterized by its reddish-yellow hue.[1][2] It is a non-polar compound, rendering it insoluble in water but soluble in a variety of organic solvents.[3][4] This lipophilic nature makes it a valuable tool in laboratory settings for the selective staining of non-polar substances such as oils, fats, waxes, and lipids.[5] Its primary application in research is as a histological stain for the visualization of intracellular and extracellular lipid deposits.
Principle of Application
The utility of this compound as a lipid stain is based on its preferential solubility in fats over the solvent in which it is applied. When a saturated solution of the dye is applied to a tissue section, the dye will selectively partition into the lipid droplets, coloring them a vibrant yellow to reddish-yellow. This allows for the microscopic visualization and localization of lipids within cells and tissues.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₉N₃ | |
| Molecular Weight | 253.34 g/mol | |
| Appearance | Deep reddish-yellow powder | |
| Melting Point | 94-96 °C | |
| Solubility in Water (25°C) | 264 µg/L | |
| Solubility in Organic Solvents (20°C) | ||
| Acetone | 171.3 g/L | |
| Butyl Acetate | 146.3 g/L | |
| Dichloromethane | 500 g/L | |
| Ethyl Alcohol | 41.4 g/L | |
| Methylbenzene (Toluene) | 371.9 g/L |
Experimental Protocols
Preparation of this compound Stock Solution (1% w/v)
Objective: To prepare a concentrated stock solution of this compound that can be stored and diluted to various working concentrations.
Materials:
-
This compound powder (CAS No: 2481-94-9)
-
Ethanol (Absolute)
-
50 mL conical tube or volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Spatula and weighing paper
Procedure:
-
Weighing: Accurately weigh 0.5 g of this compound powder using a weighing balance.
-
Dissolving: Transfer the powder to a 50 mL conical tube or volumetric flask.
-
Solvent Addition: Add approximately 40 mL of absolute ethanol to the flask.
-
Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the dye is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can aid in dissolution.
-
Final Volume Adjustment: Once the dye is fully dissolved, add absolute ethanol to bring the final volume to 50 mL.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at room temperature. The solution is stable for several months.
Preparation of this compound Working Solution (0.5% w/v)
Objective: To prepare a working solution for staining applications.
Materials:
-
1% (w/v) this compound stock solution
-
Ethanol (70%)
-
Distilled water
-
50 mL graduated cylinder
-
50 mL conical tube
Procedure:
-
Dilution Calculation: To prepare a 0.5% working solution from a 1% stock solution, a 1:2 dilution is required.
-
Mixing: In a 50 mL conical tube, mix 25 mL of the 1% this compound stock solution with 25 mL of 70% ethanol.
-
Filtration (Optional but Recommended): For optimal staining results, filter the working solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Usage: The working solution is now ready for use in staining protocols. It is recommended to prepare the working solution fresh before each use.
Mandatory Visualization
Caption: Workflow for preparing this compound stock and working solutions.
Safety Precautions
This compound may be harmful if swallowed and can cause skin and eye irritation. It is recommended to handle the powder in a well-ventilated area or a fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the dye in its powder form and in solution. Dispose of waste according to institutional guidelines.
References
Application Notes and Protocols for Optimal Solvent Yellow 56 Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Solvent Yellow 56, a lipophilic azo dye, for the visualization of neutral lipids and other nonpolar substances. Due to the limited availability of specific optimization data for this compound in research applications, the following protocols are based on established methodologies for similar solvent dyes, such as the Sudan and Oil Red O series. It is strongly recommended that researchers perform an optimization of incubation time and temperature to achieve the best results for their specific sample type and application.
Overview and Principles
This compound is a non-fluorescent, oil-soluble dye that imparts a yellow-orange color to the substances it dissolves in. Its staining mechanism is based on its preferential solubility in lipids over the solvent in which it is applied. This differential solubility results in the selective coloring of lipid-rich structures within a sample. The intensity of the staining is dependent on several factors, including the concentration of the dye, the composition of the solvent, and the time and temperature of incubation.
Data Presentation: Recommended Incubation Conditions
As no definitive optimization studies for this compound staining are readily available in scientific literature, the following table provides recommended starting ranges for incubation time and temperature. These ranges are extrapolated from protocols for other common lipid-soluble dyes and should be used as a starting point for optimization.
| Parameter | Recommended Starting Range | Notes |
| Incubation Temperature | Room Temperature (20-25°C) to 37°C | Higher temperatures may increase dye solubility and tissue penetration but could also lead to artifacts or sample degradation. Start with room temperature. |
| Incubation Time | 5 - 30 minutes | Shorter times may be sufficient for thin sections or cell monolayers, while longer times may be necessary for thicker tissue sections. It is crucial to monitor the staining progress to avoid over-staining. |
Experimental Protocols
The following are generalized protocols for staining with this compound. Protocol A is designed for staining lipids in cultured cells, while Protocol B is for frozen tissue sections.
Protocol A: Staining of Lipids in Cultured Cells
Materials:
-
This compound (C.I. 11021)
-
Isopropanol or Propylene Glycol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) or 10% Formalin in PBS
-
Distilled Water
-
Mounting Medium (aqueous)
-
Hematoxylin (optional, for counterstaining)
Procedure:
-
Preparation of Staining Solution:
-
Prepare a stock solution of 0.5% (w/v) this compound in isopropanol or propylene glycol.
-
Heat the solution gently (e.g., in a 60°C water bath) to fully dissolve the dye.
-
Filter the solution through a 0.2 µm syringe filter to remove any undissolved particles.
-
For the working solution, dilute the stock solution with distilled water. A common starting ratio is 3 parts stock solution to 2 parts distilled water. The final concentration of the organic solvent should be around 60%. Prepare this solution fresh before each use.
-
-
Cell Fixation:
-
Grow cells on coverslips in a culture dish.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA or 10% formalin for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Aspirate the PBS and add the freshly prepared this compound working solution to the cells.
-
Incubate for 10-20 minutes at room temperature, protected from light.
-
Optimization Step: Test different incubation times (e.g., 5, 10, 15, 20, 30 minutes) and temperatures (room temperature vs. 37°C) to determine the optimal conditions for your cell type.
-
-
Differentiation and Washing:
-
Remove the staining solution.
-
Briefly rinse the cells with 60% isopropanol or propylene glycol to remove excess stain.
-
Wash the cells thoroughly with distilled water.
-
-
Counterstaining (Optional):
-
If desired, counterstain the nuclei with a suitable stain like Hematoxylin for 1-2 minutes.
-
Wash thoroughly with tap water.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
Protocol B: Staining of Lipids in Frozen Tissue Sections
Materials:
-
This compound (C.I. 11021)
-
Isopropanol or Propylene Glycol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
10% Formalin
-
Distilled Water
-
Mounting Medium (aqueous)
-
Hematoxylin (optional, for counterstaining)
Procedure:
-
Tissue Preparation:
-
Cut frozen tissue sections at 8-12 µm thickness using a cryostat.
-
Mount the sections on pre-cleaned microscope slides.
-
Allow the sections to air dry.
-
-
Fixation:
-
Fix the sections in 10% formalin for 5-10 minutes.
-
Rinse gently with running tap water for 1 minute.
-
Rinse with distilled water.
-
-
Staining:
-
Prepare the this compound working solution as described in Protocol A.
-
Incubate the sections in the staining solution for 10-30 minutes at room temperature.
-
Optimization Step: Vary the incubation time and temperature to achieve optimal staining intensity and specificity for your tissue type.
-
-
Differentiation and Washing:
-
Briefly dip the slides in 60% isopropanol or propylene glycol to differentiate and remove excess stain.
-
Wash thoroughly in distilled water.
-
-
Counterstaining (Optional):
-
Counterstain with Hematoxylin for 1-2 minutes.
-
Wash with tap water.
-
-
Mounting:
-
Mount with an aqueous mounting medium.
-
Visualizations
Experimental Workflow for this compound Staining
Caption: General experimental workflow for this compound staining.
Logical Relationship of Staining Optimization
Caption: Key factors influencing the optimization of this compound staining.
Application Notes: Mounting Media Recommendations for Solvent Yellow 56 Stained Slides
For Researchers, Scientists, and Drug Development Professionals
Introduction to Solvent Yellow 56
This compound, also known as C.I. 11021, is a non-fluorescent, reddish-yellow azo dye.[1][2] Its chemical formula is C₁₆H₁₉N₃.[1][3] As a "solvent" dye, it is characterized by its insolubility in water and high solubility in nonpolar organic solvents, oils, fats, and waxes.[3] This fundamental property is the primary determinant for selecting an appropriate mounting medium. The dye is commonly used for coloring plastics, printing inks, hydrocarbon solvents, and waxes. In a research context, its lipophilic nature makes it suitable for staining lipid-rich structures. Proper mounting is critical to preserve the stain's integrity, prevent fading, and ensure long-term stability for microscopic analysis.
Principles of Mounting Media Selection
The primary goal of a mounting medium is to encase the specimen in a transparent medium with a refractive index (RI) close to that of the glass slide and coverslip (approx. 1.5) to ensure image clarity and resolution. Mounting media are broadly classified into two categories: aqueous (hydrophilic) and non-aqueous/resinous (hydrophobic).
-
Aqueous Mounting Media: These are water-based and are used for specimens that cannot be dehydrated, such as live cells or when the stain is soluble in organic solvents. They are generally incompatible with solvent dyes like this compound.
-
Non-Aqueous (Permanent) Mounting Media: These are resin-based, dissolved in organic solvents like xylene or toluene. They require the specimen to be fully dehydrated and cleared before mounting. These media harden to create a permanent preparation, offering excellent optical clarity and long-term storage.
Given that this compound is soluble in organic solvents and insoluble in water, a non-aqueous, permanent mounting medium is the required choice. Using an aqueous medium would result in the dye precipitating, crystallizing, or leaching from the tissue, compromising the staining results.
Comparison of Mounting Media Types
The following table summarizes the key characteristics of aqueous and non-aqueous mounting media and their compatibility with this compound.
| Feature | Aqueous Mounting Media | Non-Aqueous (Resinous) Mounting Media |
| Solvent Base | Water, Glycerol | Toluene, Xylene, or other organic solvents |
| Refractive Index (RI) | ~1.43 - 1.47 | ~1.50 - 1.58 |
| Setting Property | Non-setting or slow-setting | Hard-setting (Permanent) |
| Specimen Preparation | Mounted directly from aqueous buffer | Requires dehydration (ethanol series) and clearing (xylene/toluene) |
| Pros | Simple protocol; suitable for fluorescent dyes and specimens sensitive to solvents. | Excellent optical clarity; provides permanent, long-term storage; ideal for most chemical stains. |
| Cons | Lower RI; may require sealing; can cause shrinkage over time. | More complex, multi-step protocol; organic solvents are hazardous. |
| Compatibility with this compound | NOT RECOMMENDED | HIGHLY RECOMMENDED |
Recommended Non-Aqueous Mounting Media
Several commercially available non-aqueous mounting media are suitable for slides stained with this compound. The choice often depends on the clearing agent used in the final step of tissue preparation.
-
Toluene-Based Media (e.g., Permount™): These are excellent choices as this compound shows high solubility in toluene. They provide rapid mounting and create durable, bubble-free preparations with good optical quality.
-
Xylene-Based Media (e.g., DPX, Cytoseal™): Xylene is a common clearing agent and is also a suitable solvent for this compound. These media are widely used in histology for permanent mounting.
-
Limonene-Based Media (e.g., CitraMount®): These offer a less hazardous alternative to xylene and toluene. If using a limonene-based clearing agent, it is essential to use a compatible mounting medium.
Experimental Protocol: Permanent Mounting of this compound Stained Slides
This protocol outlines the necessary steps for dehydrating, clearing, and mounting a tissue section stained with this compound using a non-aqueous mounting medium.
Materials:
-
Stained slides
-
Graded ethanol series (70%, 95%, 100%)
-
Clearing agent (Xylene or Toluene)
-
Non-aqueous mounting medium (e.g., Permount™ or DPX)
-
Coverslips
-
Coplin jars or staining dishes
-
Fume hood
Procedure:
-
Dehydration: This step removes all water from the tissue section, which is critical for compatibility with the non-aqueous medium.
-
Immerse slides in 70% ethanol for 2 minutes.
-
Transfer to 95% ethanol for 2 minutes.
-
Transfer to 100% ethanol for 2 minutes.
-
Repeat with a fresh change of 100% ethanol for another 2 minutes to ensure complete water removal.
-
-
Clearing: This step removes the ethanol and makes the tissue transparent by matching its refractive index. The clearing agent must be miscible with both ethanol and the mounting medium.
-
Transfer slides from 100% ethanol to the clearing agent (Xylene or Toluene) for 5 minutes.
-
Transfer to a fresh change of clearing agent for another 5 minutes. The tissue should now appear transparent.
-
-
Mounting: This step must be performed in a well-ventilated fume hood.
-
Remove one slide from the clearing agent, and allow excess solvent to drain briefly. Do not allow the section to dry out.
-
Place the slide on a flat surface.
-
Apply one to two drops of the non-aqueous mounting medium onto the tissue section.
-
Holding a clean coverslip at a 45° angle, touch one edge to the slide and slowly lower it over the specimen to avoid trapping air bubbles.
-
The mounting medium should spread evenly to the edges of the coverslip.
-
-
Drying and Storage:
-
Place the slides flat in a slide tray to dry in a well-ventilated area or a slide warmer set to a low temperature. This may take several hours to days, depending on the medium.
-
Once fully hardened, excess mounting medium can be carefully removed from the edges of the coverslip with a razor blade or a cloth lightly dampened with the appropriate solvent (xylene or toluene).
-
Store slides in a light-protected slide box at room temperature.
-
Visualization of Workflow
The following diagram illustrates the decision-making process and experimental workflow for mounting slides stained with this compound.
Caption: Workflow for selecting and using a mounting medium with this compound.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Hazy or Milky Appearance | Incomplete dehydration (water contamination). | Re-process the slide through 100% ethanol and the clearing agent. Ensure fresh, anhydrous reagents are used. |
| Air Bubbles Under Coverslip | Improper coverslipping technique; mounting medium is too viscous. | Apply coverslip at a 45° angle to push air out. If medium is too thick, warm it slightly or add a small amount of the appropriate solvent (xylene/toluene). |
| Dye Crystallization or Fading | Use of an incompatible (aqueous) mounting medium; slide exposed to excessive light during storage. | Ensure a non-aqueous, resinous mounting medium is used. Store slides in a dark, room-temperature environment. |
| Retraction of Mounting Medium | Insufficient mounting medium applied; slide not laid flat during drying. | Apply a sufficient amount of medium to fill the space under the coverslip. Ensure slides are dried on a perfectly level surface. |
References
Application of Solvent Yellow 56 in Lipid Metabolism Studies: An Assessment of Suitability and Recommended Alternatives
Initial Assessment: Lack of Evidence for Application in Lipid Metabolism Research
An extensive review of available scientific literature and safety data reveals no established or validated application of Solvent Yellow 56 in the direct study of lipid metabolism. While characterized as a yellow dye soluble in organic solvents and used for coloring oils, fats, and waxes, its utility as a specific research tool for lipid metabolism is not documented.[1] The primary information available for this compound pertains to its chemical properties, industrial uses, and significant safety and handling considerations.[2][3][4][5] Therefore, this document will outline the known characteristics of this compound and subsequently provide detailed application notes and protocols for well-established, alternative methods used in lipid metabolism research.
This compound: Chemical Identity and Safety Profile
This compound, chemically known as 4-(Diethylamino)azobenzene, is a light brown powder. It is insoluble in water but soluble in various organic solvents. Its primary industrial applications include the coloring of oils, waxes, fats, plastics, and printing inks.
Safety is a primary concern with this compound. It is classified as harmful if swallowed and may cause skin and serious eye irritation. It is also suspected of causing genetic defects. Due to these hazardous properties, stringent safety measures are required for its handling, including the use of chemical safety goggles, rubber gloves, and a chemical fume hood.
Recommended Alternatives for Studying Lipid Metabolism
Given the lack of evidence supporting the use of this compound in lipid metabolism research and its associated health risks, researchers are strongly advised to use established and validated methods. The following sections provide detailed application notes and protocols for two widely used techniques: lipid droplet staining and lipid extraction for lipidomics.
Application Note 1: Visualization of Intracellular Lipid Droplets using Fluorescent Dyes
The staining of intracellular lipid droplets is a fundamental technique to visualize and quantify changes in cellular lipid storage, a key aspect of lipid metabolism. Dyes such as BODIPY 493/503 and Oil Red O are routinely used for this purpose.
Quantitative Data Summary
| Feature | BODIPY 493/503 | Oil Red O |
| Excitation Max | 493 nm | N/A (absorbance-based) |
| Emission Max | 503 nm | N/A (brightfield microscopy) |
| Cell Type | Live and Fixed Cells | Primarily Fixed Cells |
| Specificity | High for neutral lipids | Stains neutral lipids |
| Advantages | High sensitivity, suitable for multicolor imaging | Simple, low cost |
| Disadvantages | Potential for background signal | Time-consuming, less accurate for quantification |
Experimental Workflow for Lipid Droplet Staining
Protocol: Staining of Lipid Droplets with BODIPY 493/503
This protocol is adapted for staining both live and fixed cells.
Materials:
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS (for fixed cells)
-
Hoechst 33342 or DAPI solution (for nuclear counterstaining)
-
Mounting medium
-
Culture medium
Procedure:
-
Cell Culture: Plate cells on glass coverslips or in imaging-compatible plates and culture to the desired confluency.
-
Fixation (for fixed cells): a. Gently aspirate the culture medium. b. Wash the cells once with PBS. c. Add 4% PFA and incubate for 15-20 minutes at room temperature. d. Wash the cells three times with PBS.
-
Staining: a. Prepare a fresh staining solution by diluting the BODIPY 493/503 stock solution in PBS or culture medium to a final concentration of 1-2 µg/mL. b. Aspirate the medium or PBS from the cells. c. Add the BODIPY 493/503 staining solution and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: a. Aspirate the staining solution. b. Wash the cells two to three times with PBS.
-
Nuclear Counterstaining (Optional): a. Incubate cells with a diluted Hoechst 33342 or DAPI solution in PBS for 5-10 minutes. b. Wash the cells twice with PBS.
-
Imaging: a. For live cells, add fresh culture medium or PBS and image immediately. b. For fixed cells, mount the coverslips onto microscope slides using an appropriate mounting medium. c. Visualize using a fluorescence microscope with standard FITC/GFP filter sets (Excitation/Emission: ~493/503 nm).
Application Note 2: Extraction of Lipids for Lipidomic Analysis
To study the composition and quantity of different lipid species, a robust lipid extraction from biological samples is necessary. The Folch and Bligh-Dyer methods are classic protocols, while newer methods using solvents like methyl-tert-butyl ether (MTBE) are also common.
Quantitative Data Summary: Comparison of Lipid Extraction Solvents
| Solvent System | Key Advantages | Key Disadvantages | Primary Lipids Extracted |
| Folch (Chloroform:Methanol) | Highly effective for a broad range of lipids. | Use of chloroform (toxic). | Polar and neutral lipids. |
| Bligh & Dyer (Chloroform:Methanol:Water) | Uses less solvent than Folch. | Use of chloroform. | Similar to Folch. |
| Hexane:Isopropanol | Effective for apolar lipids. | Less effective for polar lipids. | Triacylglycerides, cholesterol esters. |
| Methanol:MTBE | Good for lactosyl ceramides, safer than chloroform. | May be less efficient for some lipid classes compared to Folch. | Broad range, good for sphingolipids. |
Signaling Pathway: Role of Lipid Droplets in Cellular Lipid Homeostasis
Protocol: Lipid Extraction using the Folch Method
This protocol is a widely used method for the total lipid extraction from cells or tissues.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 0.88% KCl)
-
Homogenizer (for tissue samples)
-
Centrifuge
-
Glass tubes with Teflon-lined caps
Procedure:
-
Sample Preparation:
-
Cells: Harvest and wash cells with PBS. Determine cell number or protein concentration for normalization.
-
Tissue: Weigh a small piece of tissue (e.g., 20-50 mg) and homogenize in a small volume of PBS or water.
-
-
Solvent Addition: a. To your sample, add a 20-fold volume of a 2:1 (v/v) mixture of chloroform:methanol. For example, for 100 µL of aqueous sample, add 2 mL of the chloroform:methanol mixture. b. Vortex vigorously for 1-2 minutes to ensure thorough mixing and to form a single-phase solution.
-
Phase Separation: a. Add 0.2 volumes of 0.9% NaCl solution relative to the total volume of the chloroform:methanol mixture. (e.g., for 2 mL of solvent mix, add 0.4 mL of NaCl solution). b. Vortex again for 30 seconds. c. Centrifuge at a low speed (e.g., 500-1000 x g) for 5-10 minutes to facilitate phase separation.
-
Lipid Collection: a. Three layers will be visible: an upper aqueous phase (methanol/water), a protein disk at the interface, and a lower organic phase (chloroform) containing the lipids. b. Carefully collect the lower organic phase using a glass Pasteur pipette, being cautious not to disturb the protein interface. Transfer to a new clean glass tube.
-
Drying and Storage: a. Dry the collected lipid extract under a stream of nitrogen gas. b. The dried lipid film can be stored at -20°C or -80°C under an inert atmosphere until further analysis (e.g., by mass spectrometry).
Conclusion
While this compound is effective for industrial coloring of lipids, it is not a suitable or documented tool for studying lipid metabolism in a research setting. Its use is discouraged due to the lack of scientific validation and significant health hazards. Instead, researchers should employ well-established and validated methods such as fluorescent staining with BODIPY dyes for visualizing lipid droplets or robust solvent extraction protocols for detailed lipidomic analysis. These alternative methods provide reliable and reproducible data essential for advancing the understanding of lipid metabolism.
References
Troubleshooting & Optimization
Preventing precipitation of Solvent Yellow 56 during staining
Welcome to the Technical Support Center for Solvent Yellow 56. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in staining applications and to troubleshoot common issues, particularly the prevention of precipitation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a laboratory setting?
A1: this compound, also known as C.I. 11021, is a non-polar, oil-soluble azo dye.[1][2] In a laboratory context, its lipophilic nature makes it a candidate for staining lipids, fats, and oils within cells and tissues.[3] While primarily used in industrial applications for coloring plastics, waxes, and oils, its properties are analogous to other solvent dyes used in microscopy for visualizing lipid-rich structures.[2][4]
Q2: In which solvents is this compound soluble?
A2: this compound is insoluble in water but soluble in a variety of organic solvents. Its solubility is highest in non-polar solvents. For staining protocols, common solvents include ethanol, acetone, and various hydrocarbons. It is crucial to use anhydrous solvents, as the presence of water can significantly decrease its solubility and lead to precipitation.
Q3: What are the main causes of this compound precipitation during a staining protocol?
A3: Precipitation of this compound can be attributed to several factors:
-
Solvent Choice: Using a solvent in which the dye has low solubility.
-
Concentration: Creating a supersaturated solution where the dye concentration exceeds its solubility limit in the chosen solvent.
-
Temperature: A decrease in temperature can lower the solubility of the dye, causing it to precipitate out of the solution.
-
Contamination: The presence of water or other contaminants in the dye solution can reduce its solubility.
-
pH Changes: Although less documented for this specific dye, significant shifts in pH can affect the stability of some azo dyes.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to identifying and resolving issues with this compound precipitation during your staining experiments.
Issue 1: Dye precipitates immediately upon mixing the staining solution.
| Possible Cause | Recommended Solution |
| Incorrect Solvent | Ensure you are using a solvent in which this compound has high solubility. Refer to the solubility data table below. Dichloromethane and methylbenzene offer the highest solubility. For biological applications, acetone or ethanol are more common, but solubility is lower. |
| Supersaturated Solution | Prepare the staining solution at a concentration below the known solubility limit for the solvent at the working temperature. Start with a lower concentration and gradually increase if the staining intensity is insufficient. |
| Low-Quality Solvent | Use high-purity, anhydrous solvents. The presence of water is a common cause of precipitation for solvent dyes. |
| Low Temperature | Prepare the solution at room temperature or slightly warmer. Ensure all glassware is at the same temperature to avoid localized cooling. |
Issue 2: Staining solution is initially clear but becomes cloudy or forms a precipitate over time.
| Possible Cause | Recommended Solution |
| Temperature Fluctuation | Store the staining solution in a tightly sealed container at a constant temperature. Avoid refrigeration unless the solvent's properties at low temperatures are well understood and compatible with the dye's solubility. |
| Solvent Evaporation | Keep the staining solution container tightly capped to prevent solvent evaporation, which would increase the dye concentration and potentially lead to precipitation. |
| Photodegradation | Protect the solution from light by storing it in an amber bottle or in a dark location. While this compound has good lightfastness, prolonged exposure can lead to degradation. |
Issue 3: Precipitate forms on the slide during the staining procedure.
| Possible Cause | Recommended Solution |
| Carryover of Aqueous Solutions | Ensure the specimen is thoroughly dehydrated with a graded series of ethanol or another suitable solvent before applying the this compound staining solution. Any residual water can cause the dye to precipitate directly on the tissue. |
| Interaction with Other Reagents | If using a complex staining protocol, be aware of potential interactions. Ensure compatibility between the dye solvent and any preceding or succeeding reagents. |
| Temperature Drop During Staining | Perform the staining procedure at a consistent ambient temperature. A cold slide or a drafty environment can cause localized cooling of the staining solution on the slide. |
Quantitative Data
The following table summarizes the solubility of this compound in various organic solvents at 20°C. This data is crucial for preparing stable staining solutions.
| Solvent | Solubility (g/L) at 20°C |
| Dichloromethane | 500.0 |
| Methylbenzene (Toluene) | 371.9 |
| Acetone | 171.3 |
| Butyl Acetate | 146.3 |
| Ethyl Alcohol (Ethanol) | 41.4 |
| Water | Insoluble |
Experimental Protocols
Representative Protocol for Lipid Staining in Fixed Preparations
This protocol is a general guideline and may require optimization for specific sample types and experimental goals.
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Fixation: Fix the sample in a suitable fixative (e.g., 10% neutral buffered formalin).
-
Washing: Wash the sample thoroughly with distilled water.
-
Dehydration: Dehydrate the sample through a graded series of ethanol (e.g., 50%, 70%, 90%, and 100%). Ensure the final dehydration step with absolute ethanol is thorough to remove all water.
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Staining Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Just before use, dilute the stock solution to the desired working concentration. The working solution should be filtered to remove any undissolved particles.
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Staining: Incubate the dehydrated sample in the this compound working solution. Incubation times can vary from a few minutes to several hours, depending on the sample and desired staining intensity.
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Differentiation (Optional): Briefly rinse the sample in a solvent that the dye is sparingly soluble in to remove excess stain.
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Rehydration and Mounting: Rehydrate the sample through a descending series of ethanol and mount in an aqueous mounting medium.
Visualizations
Factors Leading to Precipitation
The following diagram illustrates the key factors that can contribute to the precipitation of this compound from a solution.
Caption: Key factors that can cause the precipitation of this compound.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues.
Caption: A step-by-step guide to troubleshooting precipitation.
References
Troubleshooting weak or no signal with Solvent Yellow 56
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals experiencing weak or no signal when using Solvent Yellow 56 in their experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known by its chemical name N,N-diethyl-p-(phenylazo)aniline, is an azo dye.[1][2] It appears as a reddish-yellow powder and is soluble in a variety of organic solvents but insoluble in water.[3][4] Its primary industrial applications include coloring for plastics (like polystyrene), oils, fats, waxes, and printing inks.[1] In research, it is sometimes used as a fluorescent dye.
Q2: I am not detecting a signal from this compound. Is it a fluorescent dye?
While this compound is classified as a fluorescent dye, it is important to understand that as an azo dye, it may exhibit weak fluorescence or act as a fluorescence quencher. The azo group (-N=N-) can undergo rotational movements that dissipate the energy that would otherwise be released as fluorescence. This inherent property can be a primary reason for a weak or absent signal.
Q3: What are the known stability and reactivity characteristics of this compound?
This compound is stable under normal laboratory temperatures and pressures. However, it is incompatible with strong oxidizing and reducing agents, which should be avoided in experimental setups. It is also sensitive to excess heat. Upon decomposition, it can emit toxic fumes. Proper storage in tightly sealed, light-resistant containers in a cool, dry place is recommended to maintain its integrity.
Q4: Can the solvent I use affect the signal from this compound?
Absolutely. The fluorescence of many dyes, including azo dyes, is highly dependent on the solvent environment, a phenomenon known as solvatochromism. Solvent polarity can significantly impact the dye's absorption and emission spectra, as well as its fluorescence quantum yield. Therefore, the choice of solvent is a critical parameter to optimize for achieving a detectable signal.
Troubleshooting Guide: Weak or No Signal
This guide provides a systematic approach to diagnosing and resolving issues related to a weak or absent signal from this compound.
Problem: Weak or No Fluorescence Signal
The following table outlines potential causes and recommended actions to enhance the signal from this compound.
| Potential Cause | Recommendation | Experimental Context |
| Inherent Low Quantum Yield | Azo dyes like this compound can have intrinsically low fluorescence. Consider methods to enhance fluorescence, such as incorporating the dye into a more rigid environment or using fluorescence enhancement reagents if compatible with your system. | General Fluorescence Assays |
| Inappropriate Solvent | The solvent polarity may be quenching the fluorescence. Perform a solvent screen using a range of polar and non-polar solvents to find an environment that enhances the signal. | Spectrofluorometry, Fluorescence Microscopy |
| Incorrect Excitation/Emission Wavelengths | You may be using suboptimal wavelengths for excitation and emission. Determine the optimal excitation and emission maxima for this compound in your specific experimental buffer or solvent system using a spectrophotometer. | Spectrofluorometry, Fluorescence Microscopy |
| Low Concentration | The concentration of this compound may be below the detection limit of your instrument. Prepare a dilution series to determine the optimal concentration that yields a measurable signal without causing aggregation-induced quenching. | All applications |
| Photobleaching | Prolonged exposure to the excitation light source can lead to the degradation of the fluorophore. Minimize exposure time, reduce the intensity of the excitation light, and use an anti-fade mounting medium if applicable. | Fluorescence Microscopy |
| Chemical Incompatibility | Components in your experimental buffer or medium (e.g., strong oxidizing or reducing agents) may be reacting with and degrading this compound. Review all components of your system for potential incompatibilities. | All applications |
| Aggregation | At high concentrations, dye molecules can aggregate, which often leads to self-quenching of the fluorescence signal. Try decreasing the concentration of this compound. | High concentration formulations |
Experimental Protocols
Protocol: Determining Optimal Excitation and Emission Spectra for this compound
Objective: To determine the optimal excitation and emission wavelengths for this compound in a specific solvent or experimental buffer.
Materials:
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This compound
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A range of solvents (e.g., ethanol, methanol, acetone, dichloromethane, toluene)
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Spectrofluorometer
-
Quartz cuvettes
Methodology:
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Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is readily soluble (e.g., dichloromethane).
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Working Solution Preparation: Prepare a dilute working solution (e.g., 1 µM) of this compound in the solvent of interest. The final absorbance at the excitation maximum should ideally be below 0.1 to avoid inner filter effects.
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Excitation Spectrum Measurement:
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Set the spectrofluorometer to scan a range of excitation wavelengths (e.g., 300-500 nm).
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Set the emission wavelength to an estimated value (e.g., 520 nm).
-
Acquire the excitation spectrum. The peak of this spectrum is the optimal excitation wavelength.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the optimal value determined in the previous step.
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Scan a range of emission wavelengths (e.g., 450-700 nm).
-
Acquire the emission spectrum. The peak of this spectrum is the optimal emission wavelength.
-
-
Repeat for Different Solvents: Repeat steps 2-4 for each solvent to be tested to understand the solvatochromic effects on this compound's fluorescence.
Data Presentation
The following table summarizes the solubility of this compound in various organic solvents, which is a crucial first step in designing your experiment.
| Solvent | Solubility at 20°C (g/L) |
| Acetone | 171 |
| Butyl Acetate | 146 |
| Methylbenzene | 371 |
| Dichloromethane | 500 |
| Ethyl Alcohol | 15 |
Note: This data is for reference and may vary depending on the specific grade and purity of the solvent and dye.
Visualizations
Troubleshooting Workflow for Weak or No Signal
Caption: A flowchart for systematically troubleshooting weak or no signal from this compound.
Factors Affecting this compound Fluorescence
Caption: Key factors influencing the fluorescence signal of this compound.
References
Technical Support Center: Managing Photobleaching of Solvent Yellow 56 in Microscopy
For researchers, scientists, and drug development professionals utilizing Solvent Yellow 56 in fluorescence microscopy, managing photobleaching is crucial for obtaining high-quality, reproducible data. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications in microscopy?
This compound, also known as C.I. 11021, is a hydrophobic azo dye.[1][2][3] In industrial applications, it is commonly used to color oils, fats, waxes, and plastics.[1][2] In a microscopy context, its lipophilic nature makes it a potential candidate for staining lipid-rich structures, such as lipid droplets, within cells and tissues.
Q2: What is photobleaching and why is it a problem?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce. This process is induced by the excitation light used in fluorescence microscopy. The primary mechanism involves the transition of the fluorophore to a highly reactive, long-lived triplet state. In this state, the fluorophore can react with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye molecule. Photobleaching leads to a gradual decrease in fluorescence signal intensity during image acquisition, which can compromise the quality of images, reduce the duration of time-lapse experiments, and affect the accuracy of quantitative analyses.
Q3: I am observing rapid fading of my this compound signal. What are the likely causes?
Rapid signal loss with this compound is likely due to photobleaching, which can be exacerbated by several factors:
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High Excitation Light Intensity: Using an excessively bright light source is a primary driver of photobleaching.
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Prolonged Exposure Time: Continuous or unnecessarily long exposure to the excitation light will accelerate dye degradation.
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Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching for many fluorophores.
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Suboptimal Imaging Buffer: The chemical environment, including pH and the presence of oxidizing agents, can influence the photostability of the dye.
Troubleshooting Guide
This guide provides practical steps to mitigate photobleaching when using this compound.
Issue: Weak or rapidly fading fluorescent signal.
1. Optimize Illumination Conditions:
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Reduce Excitation Intensity: Lower the power of your laser or the intensity of your lamp to the minimum level required to obtain a satisfactory signal-to-noise ratio.
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Minimize Exposure Time: Use the shortest possible exposure time for your detector. For time-lapse imaging, increase the interval between acquisitions as much as your experimental design allows.
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Use Neutral Density Filters: If your microscope has them, use neutral density (ND) filters to reduce the intensity of the excitation light before it reaches the sample.
2. Employ Antifade Reagents:
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Incorporate an Antifade Mounting Medium: Using a mounting medium containing antifade reagents is one of the most effective ways to combat photobleaching. These reagents work by scavenging free radicals and reactive oxygen species.
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Common Antifade Agents: Commercially available antifade reagents include those containing p-phenylenediamine (PPD), n-propyl gallate (NPG), or 1,4-diazabicyclo[2.2.2]octane (DABCO). While PPD is very effective, it may not be compatible with all dyes. NPG and DABCO are generally less toxic alternatives.
3. Optimize Sample Preparation and Imaging Protocol:
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Work in a Low-Oxygen Environment (if possible): For some applications, deoxygenating the mounting medium can significantly reduce photobleaching.
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Image Quickly After Staining: While this compound is relatively stable, it is good practice to image samples as soon as possible after preparation.
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Focus on an Adjacent Area: To minimize photobleaching of your region of interest, you can focus on a nearby area before moving to the target area for image acquisition.
Quantitative Data on Antifade Reagent Performance
| Antifade Reagent/Medium | Fluorophore | Half-life (seconds) in Antifade | Half-life (seconds) in 90% Glycerol/PBS | Reference |
| Vectashield | Fluorescein | 96 | 9 | |
| Vectashield | Tetramethylrhodamine | 330 | 7 | |
| Vectashield | Coumarin | 106 | 25 |
Note: The effectiveness of an antifade reagent can be dye-specific.
Experimental Protocols
Protocol: Staining of Cellular Lipid Droplets with this compound
This protocol is adapted from general methods for staining intracellular lipids with hydrophobic dyes. Optimization may be required for specific cell types and experimental conditions.
Materials:
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This compound stock solution (e.g., 1 mg/mL in a suitable organic solvent like DMSO or acetone)
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Phosphate-buffered saline (PBS)
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4% Paraformaldehyde (PFA) in PBS
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - Optional
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Antifade mounting medium
Procedure:
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Cell Culture: Grow cells on sterile coverslips to the desired confluency.
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Fixation:
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Wash cells twice with PBS.
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Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
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Wash the cells three times with PBS for 5 minutes each.
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-
Permeabilization (Optional):
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If targeting intracellular structures that may be less accessible, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
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Wash the cells three times with PBS for 5 minutes each.
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Staining:
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Prepare a working solution of this compound by diluting the stock solution in PBS. The final concentration will need to be optimized, but a starting point of 1-10 µg/mL can be tested.
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Incubate the fixed (and optionally permeabilized) cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.
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Washing:
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Aspirate the staining solution.
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Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
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Mounting:
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Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
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Seal the edges of the coverslip with nail polish to prevent drying and preserve the sample.
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Imaging:
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Visualize the stained lipid droplets using a fluorescence microscope. Note: Since specific excitation and emission maxima for this compound in a microscopy context are not well-documented, start with a standard green/yellow filter set (e.g., excitation around 450-490 nm and emission detection around 500-550 nm) and optimize based on the observed signal.
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Visualizing Key Concepts
To better understand the processes involved in photobleaching and its management, the following diagrams illustrate the key pathways and workflows.
References
How to avoid non-specific binding of Solvent Yellow 56
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid non-specific binding of Solvent Yellow 56 in their experiments.
Understanding Non-Specific Binding of this compound
This compound, also known as 4-(Diethylamino)azobenzene, is a hydrophobic, lipophilic dye.[1][2][3][4][5] Its non-polar nature is the primary driver of non-specific binding in biological assays, as it readily partitions into lipid-rich structures such as cell membranes, adipose tissue, and intracellular lipid droplets. This can lead to high background signals, obscuring the specific staining you are trying to achieve. The principles of non-specific binding for hydrophobic molecules involve interactions with cellular components that are not the intended target.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of high background staining with this compound?
High background staining with this compound is primarily due to its hydrophobic nature, leading to:
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Non-specific binding to lipids: The dye can accumulate in any lipid-rich structures within your sample.
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Dye aggregation: At high concentrations or in incompatible buffer systems, the dye can form aggregates that bind non-specifically.
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Insufficient washing: Failure to adequately wash away unbound dye will result in a high background signal.
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Inappropriate dye concentration: Using too high a concentration of the dye increases the likelihood of non-specific binding.
Q2: How can I prepare my this compound staining solution to minimize aggregation?
Since this compound is insoluble in water, it is crucial to first dissolve it in an appropriate organic solvent before diluting it into your aqueous staining buffer.
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Recommended Solvents: Start by preparing a concentrated stock solution in an organic solvent such as DMSO, ethanol, or acetone.
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Working Solution: Gently dilute the stock solution into your final aqueous buffer with vortexing or sonication to ensure a homogenous suspension and prevent precipitation. The final concentration of the organic solvent in your working solution should be kept to a minimum (typically <1%) to avoid cellular toxicity or artifacts.
Q3: What are the recommended blocking strategies before staining with this compound?
Blocking is a critical step to saturate non-specific binding sites. For a hydrophobic dye like this compound, blocking strategies should aim to reduce non-specific interactions with both proteins and lipids.
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Protein-Based Blockers: Incubating your sample with a protein-based blocking solution can prevent the dye from binding to hydrophobic pockets in proteins.
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Detergents: Including a low concentration of a non-ionic detergent in your blocking and washing buffers can help to reduce hydrophobic interactions.
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Serum: Using normal serum from the same species as your secondary antibody (if applicable in your protocol) can help reduce non-specific binding.
Troubleshooting Guide
If you are experiencing high background or non-specific staining with this compound, follow this troubleshooting workflow:
Data Presentation: Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Typical Working Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in buffer | A common protein-based blocker that can reduce hydrophobic interactions. |
| Normal Serum | 5-10% (v/v) in buffer | Use serum from the species in which the secondary antibody was raised to prevent cross-reactivity. |
| Non-fat Dry Milk | 1-5% (w/v) in buffer | A cost-effective protein-based blocker, but may not be suitable for all applications due to potential cross-reactivity. |
| Tween-20 | 0.05-0.1% (v/v) in buffer | A non-ionic detergent that helps to reduce non-specific hydrophobic interactions. Can be included in blocking and wash buffers. |
| Sudan Black B | 0.1-0.3% (w/v) in 70% ethanol | Can be used as a pre-treatment to quench autofluorescence and block lipofuscin, which can be a source of non-specific signal. |
Experimental Protocols
General Staining Protocol with this compound
This protocol provides a general framework. You will need to optimize concentrations, incubation times, and washing steps for your specific application.
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Sample Preparation: Prepare your cells or tissue sections according to your standard protocol (e.g., fixation, permeabilization).
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Blocking:
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Prepare your chosen blocking buffer (e.g., 3% BSA in PBS with 0.1% Tween-20).
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Incubate the sample in the blocking buffer for at least 1 hour at room temperature.
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Staining:
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Prepare the this compound working solution by diluting a high-concentration stock (in an appropriate organic solvent) into your staining buffer.
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Remove the blocking buffer from your sample.
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Incubate the sample with the this compound working solution for the desired time (e.g., 15-60 minutes at room temperature). Protect from light.
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-
Washing:
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Remove the staining solution.
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Wash the sample multiple times with your wash buffer (e.g., PBS with 0.1% Tween-20). Increase the number and duration of washes if you experience high background.
-
-
Imaging:
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Mount your sample and proceed with imaging. Include an unstained control to assess autofluorescence.
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Protocol for Sudan Black B Pre-treatment to Reduce Autofluorescence and Lipophilic Binding
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Rehydrate: If using paraffin-embedded sections, deparaffinize and rehydrate your tissue sections.
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Sudan Black B Incubation:
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Prepare a 0.1% Sudan Black B solution in 70% ethanol.
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Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature.
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Destaining:
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Briefly dip the slides in 70% ethanol to remove excess Sudan Black B.
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-
Washing:
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Wash the slides thoroughly in your wash buffer (e.g., PBS).
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-
Proceed with Staining: Continue with your standard blocking and staining protocol as described above.
Signaling Pathways and Logical Relationships
The following diagram illustrates the factors contributing to non-specific binding of a hydrophobic dye like this compound and the corresponding mitigation strategies.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio for Solvent Yellow 56 Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (SNR) for imaging with Solvent Yellow 56.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for imaging?
A1: this compound, also known as C.I. 11021, is a fat-soluble azo dye.[1][2] Its lipophilic nature makes it suitable for staining neutral lipids, such as those found in lipid droplets within cells.[2] It is a reddish-yellow powder soluble in organic solvents.[2][3]
Q2: What are the key photophysical properties of this compound?
A2: While this compound is used for its coloring properties in various materials, including oils and waxes, detailed quantitative photophysical data specifically for fluorescence microscopy applications, such as precise excitation and emission maxima, quantum yield, and photostability, are not extensively documented in scientific literature. Users should empirically determine the optimal settings for their specific imaging system.
Q3: What are the main sources of noise in fluorescence microscopy?
A3: Noise in fluorescence microscopy can be broadly categorized as:
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Photon Shot Noise: Inherent statistical fluctuation in the arrival of photons at the detector.
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Detector Noise: Thermal and read noise generated by the electronic components of the detector.
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Sample Background: Autofluorescence from the sample itself or non-specific binding of the fluorescent probe.
Q4: How does photobleaching affect my signal-to-noise ratio?
A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. As the fluorophore is destroyed, the signal intensity decreases, which in turn lowers the signal-to-noise ratio. While some sources describe this compound as having good lightfastness in industrial applications, its performance under intense microscope illumination may vary.
Troubleshooting Guides
Issue 1: Weak or No Signal
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Incorrect Filter Set | Empirically determine the optimal excitation and emission filters for this compound with your specific microscope setup. As a starting point for a yellow dye, you might test filters in the blue-green excitation and green-yellow emission range. |
| Low Dye Concentration | Increase the concentration of this compound in the staining solution. Titrate the concentration to find the optimal balance between signal strength and background. |
| Insufficient Incubation Time | Increase the incubation time to allow for better penetration and staining of lipid droplets. |
| Poor Dye Solubility | Ensure that this compound is fully dissolved in the solvent before preparing the final staining solution. Aggregates will not stain efficiently and can contribute to background. |
| Photobleaching | Reduce the excitation light intensity or the exposure time. Use a neutral density filter if available. Acquire images in a single, rapid session. |
Issue 2: High Background
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Excessive Dye Concentration | Reduce the concentration of this compound. High concentrations can lead to non-specific binding to other cellular components or high background fluorescence in the mounting medium. |
| Insufficient Washing | Increase the number and duration of wash steps after staining to remove unbound dye. |
| Precipitation of Dye | Prepare fresh staining solutions and filter them before use to remove any precipitates that can settle on the sample and increase background. |
| Autofluorescence | Image an unstained control sample to assess the level of endogenous autofluorescence. If high, consider using spectral unmixing if your software supports it, or pre-bleaching the sample with the excitation light before staining. |
Quantitative Data Summary
Due to limited published data for this compound in microscopy applications, a comprehensive quantitative summary is challenging. The following table provides general properties. Researchers should perform their own characterizations for specific experimental conditions.
| Property | Value/Information | Source(s) |
| Chemical Formula | C₁₆H₁₉N₃ | |
| Molecular Weight | 253.34 g/mol | |
| Appearance | Deep reddish-yellow powder | |
| Solubility | Soluble in organic solvents, insoluble in water | |
| Heat Resistance | Good (in industrial applications) | |
| Light Fastness | Good (in industrial applications) | |
| Excitation Maxima | Not consistently reported for microscopy; likely in the blue-green range. | |
| Emission Maxima | Not consistently reported for microscopy; likely in the green-yellow range. | |
| Quantum Yield | Not reported for microscopy applications. |
Experimental Protocols
The following is a generalized protocol for staining lipid droplets in cultured cells with a lipophilic dye like this compound. This protocol should be optimized for your specific cell type and experimental conditions.
Materials:
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This compound
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Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol for stock solution
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Phosphate-Buffered Saline (PBS)
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4% Paraformaldehyde (PFA) in PBS for fixation
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Mounting medium
Protocol:
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Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO or ethanol to create a 1 mg/mL stock solution. Store protected from light.
-
Cell Culture and Fixation:
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Culture cells on coverslips to the desired confluency.
-
Wash the cells twice with PBS.
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Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
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Prepare a working staining solution by diluting the this compound stock solution in PBS. A starting concentration of 1 µg/mL is recommended, but this should be optimized.
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Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.
-
-
Washing:
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Wash the cells three to five times with PBS to remove unbound dye.
-
-
Mounting and Imaging:
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Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the samples using a fluorescence microscope with a suitable filter set.
-
Visualizations
Caption: Factors influencing the signal-to-noise ratio in fluorescence imaging.
Caption: A logical workflow for troubleshooting poor signal-to-noise ratio.
References
Addressing Solvent Yellow 56 staining artifacts in fixed tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Solvent Yellow 56 for staining lipids and other non-polar components in fixed tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in histology?
This compound is a fat-soluble, reddish-yellow azo dye.[1][2][3][4] In histology, it is primarily used for the demonstration of neutral lipids, such as triglycerides, in frozen tissue sections. Its high solubility in fats and insolubility in water allow it to selectively color these components.[4] It is not typically used for routine paraffin-embedded sections as the processing solvents will remove the lipids to be stained.
Q2: What is the principle behind this compound staining?
The staining mechanism of this compound is based on its physical solubility properties. The dye is more soluble in the lipids within the tissue than in the solvent it is applied in (typically a hydro-alcoholic solution). This preferential solubility causes the dye to move from the staining solution and concentrate in the lipid droplets, rendering them visible as yellow to reddish-yellow globules under a microscope.
Q3: Why is my tissue not staining, or staining very weakly, with this compound?
Weak or absent staining can be due to several factors:
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Improper Tissue Preparation: The target lipids may have been dissolved during fixation or processing. This compound is most effective on frozen sections of fresh or formalin-fixed tissue. Avoid using organic solvent fixatives or processing tissues for paraffin embedding.
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Staining Solution Issues: The staining solution may be too dilute, or the dye may have precipitated out of solution. Ensure the solution is saturated and filtered before use.
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Inadequate Staining Time: The staining time may be insufficient for the dye to adequately partition into the tissue lipids.
Q4: The this compound stain appears as crystalline deposits on my tissue section. What is the cause and how can I prevent this?
Crystalline deposits or precipitates are a common artifact with solvent dyes. This can be caused by:
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Evaporation of the Solvent: During incubation, the solvent in the staining solution can evaporate, leading to supersaturation and precipitation of the dye.
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Temperature Changes: A decrease in temperature can reduce the solubility of the dye, causing it to precipitate.
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Unfiltered Staining Solution: The solution may contain undissolved dye particles.
To prevent this, always filter the staining solution immediately before use and keep the staining dish covered during incubation to minimize evaporation.
Troubleshooting Guides
Problem 1: Uneven or Patchy Staining
Q: The yellow staining in my tissue section is uneven, with some areas staining intensely and others not at all. What could be the cause?
A: Uneven staining is a common issue that can arise from several factors during the staining procedure.
| Cause | Recommended Solution |
| Incomplete Dehydration/Rehydration (if applicable for specific protocols) | For certain specialized protocols that might involve a brief dehydration step, ensure it is carried out uniformly. Any residual water can prevent the non-polar dye from penetrating the tissue evenly. |
| Air Bubbles | Ensure that no air bubbles are trapped on the surface of the tissue section when the staining solution is applied. |
| Non-uniform Tissue Thickness | If using cryosections, ensure they are of a uniform thickness to allow for even stain penetration. |
| Stain Precipitation | Filter the staining solution immediately prior to use to remove any dye precipitates that could settle on the tissue and cause a patchy appearance. |
Problem 2: Excessive Background Staining
Q: There is a high level of non-specific yellow staining in the background of my slide, obscuring the details of the lipid droplets. How can I reduce this?
A: High background staining can make it difficult to interpret the results. The key is to have the dye selectively stain the lipids.
| Cause | Recommended Solution |
| Overly Concentrated Staining Solution | While a saturated solution is often recommended, if background staining is an issue, try diluting the working solution slightly with the solvent base (e.g., 70% ethanol). |
| Excessive Staining Time | Reduce the incubation time in the this compound solution. |
| Inadequate Differentiation | The differentiation step is crucial for removing excess dye. Ensure the differentiation in 70% ethanol is sufficient to clear the background without completely destaining the lipid droplets. This step often requires visual monitoring under a microscope. |
Problem 3: Fading of the Stain
Q: The yellow color of the stained lipids fades over time, especially after mounting. How can I prevent this?
A: Fading can be an issue, particularly with long-term storage or exposure to light.
| Cause | Recommended Solution |
| Use of an Incompatible Mounting Medium | This compound is soluble in organic solvents. Using a xylene-based or other organic solvent-based mounting medium will dissolve the stain from the lipid droplets. |
| Photobleaching | Store stained slides in the dark and minimize exposure to high-intensity light during microscopy. |
Experimental Protocols
Protocol for Staining Neutral Lipids in Frozen Sections with this compound
Materials:
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Fresh or formalin-fixed tissue, sectioned on a cryostat (10-15 µm)
-
This compound powder
-
Propylene glycol or 70% ethanol
-
Hematoxylin (for counterstaining)
-
Glycerin jelly or other aqueous mounting medium
Procedure:
-
Section Preparation: Cut frozen sections and mount them on glass slides. Allow the sections to air dry briefly.
-
Staining Solution Preparation:
-
Prepare a saturated solution of this compound in 70% ethanol or propylene glycol. To do this, add an excess of the dye powder to the solvent and stir or shake vigorously for several minutes.
-
Allow the solution to stand for at least one hour and then filter it immediately before use.
-
-
Staining:
-
Immerse the slides in the filtered this compound staining solution for 5-10 minutes. Keep the staining dish covered to prevent evaporation.
-
-
Differentiation:
-
Briefly rinse the slides in 70% ethanol to remove excess stain. This step should be carefully monitored, as prolonged exposure will remove the stain from the lipid droplets.
-
-
Washing:
-
Rinse the slides thoroughly in distilled water.
-
-
Counterstaining (Optional):
-
Immerse the slides in hematoxylin for 1-2 minutes to stain the cell nuclei.
-
Rinse in tap water.
-
-
Mounting:
-
Mount the coverslip with an aqueous mounting medium like glycerin jelly.
-
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for uneven this compound staining.
Caption: Workflow for preventing this compound precipitate formation.
Caption: General experimental workflow for this compound staining.
References
How to correct for spectral overlap with Solvent Yellow 56 in multi-color imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers correct for spectral overlap when using Solvent Yellow 56 in multi-color imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap or bleed-through?
A1: Spectral overlap, also known as bleed-through or crosstalk, occurs when the fluorescence emission from one fluorophore is detected in the filter set or detection channel intended for another.[1][2][3] This happens because fluorophore emission profiles are often broad and can have long tails that extend into neighboring detection windows.[1][4] For instance, the signal from a green dye might be incorrectly detected in the channel designated for a red dye, complicating data analysis.
Q2: Why is this compound prone to spectral overlap issues?
A2: this compound, a reddish-yellow dye, has a broad emission spectrum that can significantly overlap with fluorophores in both the green and orange/red regions of the spectrum. When paired with green fluorophores like GFP or Alexa Fluor 488, the tail of the green dye's emission can bleed into the yellow detection channel. Conversely, the emission of this compound can spill into the detection channel for red fluorophores like Texas Red or PE-Texas Red.
Q3: What are the main methods to correct for spectral overlap?
A3: There are three primary strategies to manage spectral overlap:
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Thoughtful Panel Design: The simplest approach is to choose fluorophores with the most separation between their emission spectra to minimize overlap from the start.
-
Hardware Solutions: This involves using optimized optical filters with narrow bandpasses to specifically capture only the peak emission of each dye or employing sequential scanning on confocal microscopes. Sequential scanning excites and detects one fluorophore at a time, which can eliminate emission crosstalk.
-
Software Solutions (Post-Acquisition): Computational methods like Compensation and Spectral Unmixing are used to mathematically correct for the bleed-through.
Q4: What is the difference between Compensation and Spectral Unmixing?
A4: Both are mathematical processes to correct for spectral overlap.
-
Compensation is a process that subtracts the percentage of signal from one fluorophore that has bled into another channel. It requires single-color controls to calculate a "compensation matrix" that defines these spillover values.
-
Spectral Unmixing is a more advanced technique used by spectral imaging systems. Instead of just measuring signal intensity in a primary channel, it captures the entire emission spectrum of each dye (its "spectral signature"). It then uses these signatures as references to mathematically separate the mixed signals in the multi-color image, which can be more accurate, especially with highly overlapping dyes.
Spectral Properties of Common Fluorophores
To effectively design your experiment, it is crucial to understand the spectral properties of the dyes in your panel. The table below lists the approximate excitation and emission maxima for this compound and other common fluorophores it may overlap with.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Overlap Issue with this compound |
| This compound | ~450 - 480 | ~500 - 550 | N/A |
| GFP / Alexa Fluor 488 | ~488 | ~519 | Emission tail of AF488 can bleed into the yellow channel. |
| FITC | ~495 | ~525 | Emission tail of FITC can bleed into the yellow channel. |
| Rhodamine / TRITC | ~550 | ~575 | Emission from this compound can bleed into the red channel. |
| PE (Phycoerythrin) | ~496, 565 | ~578 | Broad excitation and emission can cause significant two-way overlap. |
| Texas Red | ~589 | ~615 | Emission from this compound can bleed into the far-red channel. |
Note: Exact spectral values can vary based on the local chemical environment and solvent.
Troubleshooting Guides
Problem 1: Signal from my green fluorophore (e.g., Alexa Fluor 488) is appearing in the this compound channel.
This is a classic case of emission bleed-through. Follow these steps to diagnose and correct the issue.
Problem 2: After applying compensation, the this compound signal appears artificially weak or negative.
This issue, known as overcompensation, occurs when the correction algorithm subtracts too much signal.
Experimental Protocols
Protocol 1: Preparation of Single-Stained Compensation Controls
Accurate compensation and spectral unmixing are entirely dependent on high-quality, single-stained reference samples (controls). One control is required for every fluorophore in your experiment.
Materials:
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Cells or compensation beads.
-
All fluorophore-conjugated antibodies or dyes in your panel (e.g., anti-marker-AF488, this compound, anti-marker-TexasRed).
-
An unstained sample (for autofluorescence).
-
Standard buffers and reagents for your staining protocol.
Methodology:
-
Prepare Samples: Create a separate sample tube for each fluorophore in your experiment, plus one unstained sample. For example, for a 3-color experiment (Alexa Fluor 488, this compound, Texas Red), you will need 4 tubes:
-
Tube 1: Unstained Cells/Beads
-
Tube 2: Cells/Beads + Alexa Fluor 488 conjugate
-
Tube 3: Cells/Beads + this compound
-
Tube 4: Cells/Beads + Texas Red conjugate
-
-
Staining: Stain each sample with only one fluorophore. It is critical that the fluorophore used for the control is the exact same one used in the multi-color experiment.
-
Match Treatment: Process all control samples and your fully stained experimental sample identically. This includes all washing, fixation, and permeabilization steps, as these can alter the fluorescence properties of the dyes.
-
Signal Brightness: The positive signal in your single-stained control should be at least as bright as the signal you expect in your fully stained sample. If the control signal is too dim, the software cannot accurately calculate the spillover. Conversely, a signal that is too bright (off the scale) can also lead to errors.
-
Acquisition: Using the microscope or cytometer, acquire data for each control sample. Ensure you collect a sufficient number of events (e.g., >10,000 for bead-based controls, >30,000 for cells) to have statistically robust data.
-
Apply Matrix: Use the imaging software's compensation or unmixing wizard to process these single-stained files. The software will calculate the spillover matrix and apply it to your multi-color sample data.
References
Technical Support Center: Improving the Photostability of Solvent Yellow 56 for Time-Lapse Imaging
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Solvent Yellow 56 for time-lapse imaging of lipid droplets. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you mitigate photobleaching and acquire high-quality, long-term imaging data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for lipid droplet imaging?
This compound, also known as C.I. 11021, is a lipophilic azo dye.[1][2] Its high solubility in neutral lipids makes it effective for staining the core of lipid droplets.[2][3][4] It is traditionally used in industrial applications for coloring oils, waxes, and plastics. While not a conventional fluorophore for microscopy, its lipophilic nature allows it to serve as a marker for lipid-rich organelles.
Q2: What causes the signal from this compound to fade during time-lapse imaging?
The fading of the fluorescent signal is due to a phenomenon called photobleaching. This is the irreversible photochemical destruction of the dye molecule upon exposure to excitation light. For azo dyes like this compound, this can involve the cleavage of the azo bond (–N=N–), which is the part of the molecule responsible for its color. This process is exacerbated by the presence of reactive oxygen species (ROS) that are generated during fluorescence excitation.
Q3: What are the main strategies to improve the photostability of this compound?
There are three primary strategies to combat photobleaching:
-
Optimize Imaging Parameters: Reduce the intensity and duration of the excitation light. This is the most direct way to minimize photobleaching and phototoxicity.
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Use Antifade Reagents: These chemical compounds are added to the imaging medium to suppress photobleaching, often by scavenging reactive oxygen species.
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Select a More Photostable Alternative: If photobleaching of this compound remains a significant issue, consider using alternative lipid droplet stains known for better photostability, such as BODIPY 493/503 or LD540.
Q4: Are antifade reagents safe for live-cell imaging?
Many modern antifade reagents are specifically formulated for live-cell imaging and have been tested to show minimal effects on cell viability and proliferation over extended periods. For example, reagents like ProLong Live are designed to be non-cell-permeant, acting on the extracellular environment to reduce ROS without affecting intracellular functions. It is always recommended to consult the manufacturer's data on cytotoxicity for the specific reagent you are using.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Signal Loss | 1. Excitation light is too intense.2. Exposure time is too long.3. Imaging interval is too short.4. Absence of antifade reagent.5. Oxygen-rich imaging medium. | 1. Reduce laser power or illumination intensity to the lowest level that provides a sufficient signal-to-noise ratio.2. Decrease the camera exposure time.3. Increase the time between image acquisitions in your time-lapse series.4. Add a live-cell compatible antifade reagent (e.g., ProLong Live, VectaCell Trolox) to your imaging medium.5. Consider using an imaging medium with an oxygen scavenging system. |
| High Background Fluorescence | 1. Concentration of this compound is too high.2. Inadequate washing after staining.3. Autofluorescence from the cell culture medium. | 1. Perform a concentration titration to find the lowest effective staining concentration.2. Ensure thorough washing with a suitable buffer (e.g., PBS) after the staining incubation period.3. Use a low-autofluorescence imaging medium (phenol red-free) for the duration of the experiment. |
| Signs of Phototoxicity (e.g., cell blebbing, apoptosis) | 1. Excessive exposure to excitation light.2. Cytotoxicity of the dye at the concentration used. | 1. Reduce the total light dose by lowering the light intensity, decreasing exposure time, and imaging less frequently.2. Perform a cytotoxicity assay to determine the optimal, non-toxic concentration of this compound for your specific cell type and experimental duration.3. Ensure your antifade reagent is designed for live-cell imaging and used at the recommended concentration. |
| Inconsistent Staining | 1. Aggregation of the dye in aqueous solution.2. Insufficient incubation time. | 1. Prepare the this compound stock solution in a suitable organic solvent like DMSO. When diluting to the final working concentration in aqueous medium, ensure rapid mixing to prevent precipitation.2. Optimize the staining incubation time to ensure complete partitioning of the dye into the lipid droplets. |
Quantitative Data on Photostability
Due to a lack of published photostability data for this compound under live-cell imaging conditions, the following table presents a hypothetical but representative comparison to illustrate the expected improvement when using an antifade reagent. The data is modeled on typical photobleaching curves observed for other fluorophores.
| Condition | Imaging Medium | Excitation Intensity | Fluorescence Half-Life (Number of Exposures) | Relative Photostability Improvement |
| Control | Standard Imaging Medium | 100% | ~50 | 1.0x |
| Antifade | Medium + ProLong Live | 100% | ~150 | 3.0x |
| Optimized | Medium + ProLong Live | 50% | >300 | >6.0x |
This table provides an illustrative example of the expected effects of antifade reagents and optimized imaging conditions on the photostability of a lipophilic dye.
Experimental Protocols
Protocol 1: Staining Live Cells with this compound
This protocol is a general guideline. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup.
-
Prepare Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to create a 1-5 mM stock solution. Store protected from light at -20°C.
-
Cell Preparation: Culture cells on a suitable imaging dish (e.g., glass-bottom dishes). Ensure cells are healthy and sub-confluent at the time of staining.
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed, serum-free cell culture medium to a final working concentration of 0.5-5 µM. Vortex immediately after dilution to minimize precipitation.
-
Staining: Remove the cell culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium (e.g., phenol red-free medium) to remove any excess dye.
-
Imaging: Proceed with live-cell imaging.
Protocol 2: Improving Photostability with a Commercial Antifade Reagent
This protocol describes the use of a ready-to-use live-cell antifade reagent.
-
Prepare Cells: Stain the cells with this compound as described in Protocol 1.
-
Prepare Antifade Medium: Prepare your final imaging medium (e.g., phenol red-free DMEM). Add the live-cell antifade reagent (e.g., ProLong Live Antifade Reagent) to the medium according to the manufacturer's instructions (typically a 1:100 dilution).
-
Incubation: After the final wash step in the staining protocol, replace the medium with the prepared antifade medium.
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Equilibration: Incubate the cells for at least 15-30 minutes at 37°C before starting the time-lapse imaging. This allows the oxygen-scavenging components of the reagent to take effect.
-
Time-Lapse Imaging: Perform your imaging experiment in the continued presence of the antifade medium.
Protocol 3: Optimizing Imaging Parameters to Reduce Photobleaching
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Minimize Intensity: Set the laser power or illumination source intensity to the lowest possible level that still provides a clear signal above background.
-
Reduce Exposure Time: Use the shortest camera exposure time that yields an acceptable signal-to-noise ratio. The use of a high-sensitivity camera can facilitate shorter exposure times.
-
Increase Binning: If your camera supports it, use 2x2 or 3x3 binning to increase sensitivity, which may allow for a further reduction in exposure time or intensity.
-
Strategic Acquisition: Use time-lapse settings that capture images only at the essential time points. Avoid unnecessary continuous exposure.
-
Use Brightfield/DIC for Focusing: Locate and focus on your region of interest using transmitted light (brightfield or DIC) before exposing the sample to fluorescence excitation.
Visualized Workflows and Concepts
References
Technical Support Center: Optimizing Imaging for Solvent Yellow 56 Fluorescence Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fluorescence detection of Solvent Yellow 56.
FAQs: Quick Answers to Common Questions
Q1: What are the key spectral properties of this compound?
This compound, also known as C.I. 11021 and N,N-diethyl-4-(phenylazo)aniline, is an azo dye. While comprehensive, officially published fluorescence data is limited, the following table summarizes the available and estimated photophysical properties to guide initial experimental design. Please note that these values, particularly the quantum yield and lifetime, are estimates based on similar compounds and can be influenced by the solvent environment.
| Property | Value/Range | Notes |
| Synonyms | C.I. 11021, Diethyl Yellow, 4-(Diethylamino)azobenzene | Using alternative names may be helpful when searching literature.[1][2] |
| Molecular Formula | C₁₆H₁₉N₃ | [3][1] |
| Molecular Weight | 253.34 g/mol | |
| Appearance | Reddish-yellow powder | |
| Solubility | Soluble in organic solvents (e.g., oils, fats, waxes, polystyrene resins) | |
| Absorption Maximum (λ_abs) | ~340 nm (in dilute solution), 400-500 nm (in neat liquid/aggregated form) | Absorption is highly dependent on concentration and solvent. |
| Emission Maximum (λ_em_) | Green fluorescence (~500-550 nm) | The exact emission peak can shift with the solvent environment. |
| Quantum Yield (Φ_F_) | Low (estimated < 0.1) | Azo dyes are not known for high fluorescence quantum yields. |
| Fluorescence Lifetime (τ) | ~0.5 ns (in dilute solution) | This is an estimate based on a similar molecule and can vary with the environment. |
Q2: Which filter sets are recommended for this compound imaging?
Based on the estimated spectral properties, a standard "green" or "yellow" fluorescence filter set can be a good starting point. An ideal custom filter set would consist of:
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Excitation Filter: A bandpass filter centered around 470-490 nm.
-
Dichroic Mirror: A long-pass mirror with a cut-on wavelength around 500 nm.
-
Emission Filter: A bandpass or long-pass filter that captures the green-yellow emission, for example, 510-560 nm.
It is crucial to experimentally verify and optimize the filter selection based on your specific imaging setup and sample.
Q3: How can I minimize photobleaching of this compound?
Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light. To minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio (SNR).
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera.
-
Use Antifade Reagents: Mount your sample in a commercially available or self-made antifade mounting medium.
-
Image Less Frequently: For time-lapse experiments, increase the interval between image acquisitions.
-
Work Quickly: Have a clear plan for your imaging session to minimize the time the sample is exposed to light.
Q4: What causes high background fluorescence and how can I reduce it?
High background can obscure the signal from this compound. Common causes and solutions include:
-
Autofluorescence: Biological samples often have endogenous molecules that fluoresce. To mitigate this, use a spectrally distinct fluorophore if possible, or use spectral unmixing techniques if your imaging system supports it.
-
Non-specific Staining: Ensure your staining protocol includes adequate washing steps to remove unbound dye.
-
Contaminated Optics or Slides: Clean all optical components and use high-quality, clean slides and coverslips.
-
Immersion Oil Fluorescence: Use low-fluorescence immersion oil.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Very Weak Signal | Incorrect filter set: Excitation and emission filters do not match the dye's spectral profile. | Verify the specifications of your filter set. Based on estimates, excite in the blue-green region and detect in the green-yellow region. |
| Low dye concentration: Insufficient labeling of the target structure. | Optimize the staining protocol by increasing the dye concentration or incubation time. | |
| Photobleaching: The dye has been destroyed by excessive light exposure. | Reduce excitation light intensity and exposure time. Use an antifade reagent. | |
| Quenching: The fluorescence is being quenched by the local environment. | Consider using a different solvent or mounting medium. | |
| High Background Signal | Autofluorescence: The sample itself is fluorescing. | Acquire an unstained control image to assess autofluorescence. If significant, consider using a different fluorophore or spectral imaging and linear unmixing. |
| Excess dye: Unbound dye molecules are contributing to the background. | Improve washing steps in your staining protocol. | |
| Dirty optics: Dust or residue on lenses is scattering light. | Clean the microscope objective, condenser, and other optical components. | |
| Blurry or Out-of-Focus Images | Incorrect focus: The sample is not in the focal plane. | Carefully adjust the focus using the microscope's fine and coarse adjustment knobs. |
| Sample movement: The sample is drifting during acquisition. | Ensure the sample is securely mounted. For live-cell imaging, consider a stage-top incubator for temperature and CO₂ control to maintain cell health and stability. | |
| Spherical aberration: Mismatch between the refractive index of the immersion medium and the sample medium. | Use the correct immersion oil for your objective and ensure there is no air gap between the objective and the coverslip. Use a correction collar on the objective if available. | |
| Rapid Signal Loss (Photobleaching) | High excitation intensity: The laser or lamp power is too high. | Reduce the excitation intensity to the minimum level required for a good signal-to-noise ratio. |
| Long exposure time: The camera is collecting light for an extended period. | Decrease the camera exposure time and, if necessary, increase the camera gain. | |
| Absence of antifade: The mounting medium does not protect against photobleaching. | Use a mounting medium containing an antifade agent. |
Experimental Protocols
Protocol 1: Staining a Non-Polar Sample (e.g., Lipid Droplets in Fixed Cells)
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Fixation: Fix cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Staining: Prepare a working solution of this compound in a suitable organic solvent (e.g., isopropanol) or a PBS-based buffer with a low percentage of organic solvent to aid solubility. A starting concentration of 1-10 µg/mL is recommended. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound dye.
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Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Proceed with fluorescence microscopy using an appropriate filter set.
Protocol 2: Optimizing Imaging Parameters
-
Find the Sample: Start with brightfield or DIC to locate and focus on the region of interest.
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Initial Fluorescence Check: Switch to the fluorescence channel. Start with a low excitation intensity and a moderate exposure time (e.g., 100-500 ms) to check for a signal.
-
Optimize Excitation Intensity: Gradually increase the excitation intensity until a clear signal is visible above the background. Avoid saturating the detector. The goal is to use the lowest intensity that provides a good signal-to-noise ratio.
-
Optimize Exposure Time: Adjust the camera exposure time to achieve a good dynamic range in your image without saturating the brightest pixels. A histogram of pixel intensities should ideally not be clipped at the high end.
-
Acquire Images: Once the parameters are optimized, acquire your experimental images. For time-lapse imaging, use the lowest possible excitation intensity and frequency of acquisition to minimize phototoxicity and photobleaching.
Visualizing Workflows and Relationships
The following diagrams illustrate key workflows and logical relationships in optimizing fluorescence imaging.
Caption: A typical experimental workflow from sample preparation to image acquisition.
Caption: A logical flow for troubleshooting common fluorescence imaging problems.
References
Validation & Comparative
A Researcher's Guide to Quantitative Lipid Analysis: Nile Red vs. Solvent Yellow 56
For researchers, scientists, and drug development professionals, the precise quantification of lipids is fundamental to unraveling cellular metabolism, understanding disease mechanisms, and pioneering new therapeutic strategies. The selection of an appropriate fluorescent dye is a critical step in this process. This guide provides an objective comparison between two lipophilic dyes, Nile Red and Solvent Yellow 56, to inform the selection of the optimal tool for quantitative lipid analysis. While both dyes are capable of staining lipids, their utility in a research setting, particularly for quantitative applications, differs significantly.
At a Glance: A Comparative Overview
| Feature | Nile Red | This compound |
| Chemical Name | 9-diethylamino-5H-benzo[a]phenoxazine-5-one | N,N-diethyl-p-(phenylazo)aniline |
| Molecular Formula | C₂₀H₁₈N₂O₂[1] | C₁₆H₁₉N₃[2] |
| Molecular Weight | 318.38 g/mol [1] | 253.34 g/mol [2] |
| Primary Application | Quantitative cellular imaging, flow cytometry, TLC[3] | Industrial coloring of oils, fats, waxes, plastics, and inks |
| Detection Principle | Solvatochromism: fluorescence is environmentally sensitive | Absorption of light (colorimetric) |
| Lipid Specificity | Differentiates between neutral and polar lipids based on emission spectrum | General stain for lipids and hydrophobic substances |
| Visualization | Fluorescence microscopy, fluorometry | Bright-field microscopy (as a colored dye) |
| Live Cell Imaging | Yes, it is a well-established vital stain | Not documented for live cell imaging in research literature |
| Quantitative Analysis | Widely used and validated for quantitative analysis | Not documented for quantitative fluorescence-based analysis |
Performance Characteristics
Nile Red: The Researcher's Choice for Quantitative Lipid Analysis
Nile Red is a highly sensitive, fluorescent dye extensively used for the detection and quantification of intracellular lipid droplets. Its popularity in the research community stems from its unique solvatochromic properties: its fluorescence emission spectrum is dependent on the hydrophobicity of its environment. In non-polar environments, such as neutral lipid droplets (e.g., triglycerides, cholesteryl esters), Nile Red fluoresces intensely in the yellow-gold to red spectrum. This property allows for the specific quantification of neutral lipid content within cells.
Spectral Properties:
-
Excitation Maximum: 450-500 nm (for yellow-gold emission) and 515-560 nm (for red emission)
-
Emission Maximum: >528 nm (yellow-gold) and >590 nm (red)
The ability to distinguish between different lipid classes based on emission wavelength makes Nile Red a powerful tool for detailed lipid analysis. For instance, better selectivity for cytoplasmic lipid droplets is achieved when observing the yellow-gold fluorescence.
Sensitivity and Specificity:
Nile Red is a very sensitive stain, capable of detecting low levels of intracellular lipids. It is strongly fluorescent only in hydrophobic environments, with minimal fluorescence in aqueous media, which contributes to a high signal-to-noise ratio. While it can also stain phospholipids and other lipids, specific filter sets can be used to selectively image neutral lipid droplets.
This compound: An Industrial Dye with Limited Research Application
This compound is an azo dye primarily used in industrial applications for coloring a variety of materials, including oils, fats, waxes, and plastics. It is characterized as a deep reddish-yellow powder that is soluble in organic solvents but insoluble in water.
While its lipophilic nature allows it to dissolve in and color lipids, there is a notable absence of scientific literature detailing its use for quantitative fluorescence-based analysis of lipids in a biological research context. Its primary function is as a colorant, and its fluorescent properties, if any, are not well-documented for analytical purposes. Therefore, its utility for the nuanced, quantitative analysis required in cellular biology and drug development is not established.
Experimental Protocols
Quantitative Lipid Analysis using Nile Red
This protocol outlines the steps for staining and quantifying intracellular lipids in cultured cells using Nile Red.
1. Reagent Preparation:
-
Nile Red Stock Solution (1 mg/mL): Dissolve 1 mg of Nile Red powder in 1 mL of a suitable organic solvent such as DMSO or acetone. Store protected from light at -20°C.
-
Nile Red Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in a suitable buffer (e.g., PBS) or cell culture medium. The optimal concentration may need to be determined empirically, typically ranging from 0.1 to 10 µg/mL.
2. Cellular Staining:
-
For Live Cells:
-
Culture cells to the desired confluency on a suitable imaging plate or slide.
-
Remove the culture medium and wash the cells once with PBS.
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Add the Nile Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
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Wash the cells twice with PBS to remove excess dye.
-
Add fresh PBS or culture medium for imaging.
-
-
For Fixed Cells:
-
Culture and treat cells as required.
-
Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the Nile Red working solution and incubate for 10-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
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Mount with an appropriate mounting medium, with or without a nuclear counterstain like DAPI.
-
3. Image Acquisition and Analysis:
-
Image the stained cells using a fluorescence microscope equipped with appropriate filter sets for Nile Red (e.g., excitation at 488 nm and emission at 550-650 nm for neutral lipids).
-
For quantitative analysis, acquire images using consistent settings (e.g., exposure time, gain).
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Use image analysis software to measure the fluorescence intensity of lipid droplets within individual cells or across the cell population. The total or average fluorescence intensity per cell can be used as a measure of lipid content.
Qualitative Lipid Staining with this compound
This general protocol describes a method for the qualitative visualization of lipids using a solvent-based dye like this compound. This method is not intended for quantitative analysis.
1. Reagent Preparation:
-
This compound Staining Solution: Prepare a saturated solution of this compound in a suitable organic solvent, such as 70% ethanol or isopropanol.
2. Staining Procedure (for fixed samples):
-
Fix the cells or tissue sections as described in the Nile Red protocol.
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Wash with PBS and then briefly rinse with the solvent used for the staining solution (e.g., 70% ethanol).
-
Incubate the samples in the this compound staining solution for 10-20 minutes.
-
Briefly rinse with the solvent to remove excess stain.
-
Wash with distilled water.
-
Counterstain if desired and mount for bright-field microscopy.
Visualizing the Workflow and Principles
Caption: Workflow for quantitative lipid analysis using Nile Red.
Caption: Solvatochromism of Nile Red in different cellular environments.
Conclusion
For researchers requiring quantitative analysis of intracellular lipids, Nile Red is the unequivocally superior choice over this compound. Its well-characterized solvatochromic properties, high sensitivity, and extensive validation in the scientific literature make it a reliable and powerful tool for fluorescence microscopy and flow cytometry. The ability to differentiate between lipid classes based on its emission spectrum provides a level of analytical detail that is essential for modern biological research.
In contrast, this compound is an industrial colorant with no documented application in quantitative biological imaging. While it can stain lipids due to its hydrophobic nature, the lack of data on its fluorescence properties and established protocols for its use in a research context renders it unsuitable for quantitative analysis. Therefore, for accurate and reproducible quantification of lipids in a research setting, Nile Red remains the industry standard and the recommended tool.
References
Performance of Solvent Yellow 56 compared to BODIPY dyes for flow cytometry
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is a critical determinant for successful flow cytometry outcomes. This guide provides a detailed comparison of the performance of the well-established BODIPY dyes against Solvent Yellow 56, a traditional azo dye. While BODIPY dyes are extensively characterized and widely used in flow cytometry, a notable lack of publicly available data on the specific fluorescence properties and flow cytometric applications of this compound necessitates a comparison based on the known characteristics of BODIPY dyes and the general properties of azo dyes.
Executive Summary
BODIPY dyes are highly recommended for flow cytometry applications due to their exceptional fluorescence characteristics, including high quantum yields, sharp emission spectra, and excellent photostability. A wide range of BODIPY derivatives is commercially available, offering a broad spectrum of excitation and emission profiles suitable for multicolor flow cytometry.
Data Presentation: A Tale of Two Dyes
The following table summarizes the available quantitative data for a representative selection of BODIPY dyes. A corresponding entry for this compound is included to highlight the current data gap.
| Feature | BODIPY Dyes (Representative Examples) | This compound |
| Chemical Class | Boron-dipyrromethene | Azo Dye |
| Excitation Maxima (nm) | ~493 - 650+ (Tunable) | Not available |
| Emission Maxima (nm) | ~503 - 665+ (Tunable) | Not available |
| Molar Extinction Coefficient (ε) | High (typically > 80,000 cm⁻¹M⁻¹) | Not available |
| Quantum Yield (Φ) | Very High (often approaching 1.0)[1] | Not available |
| Photostability | Generally high | Generally moderate to low for azo dyes |
| Spectral Width | Narrow, sharp peaks | Not available |
| pH Sensitivity | Relatively insensitive | Not available |
| Solubility | Soluble in many organic solvents; some water-soluble variants exist | Soluble in organic solvents, insoluble in water[2] |
| Reported Use in Flow Cytometry | Extensive | Not reported |
Performance Comparison
BODIPY Dyes: The Superior Choice for Flow Cytometry
BODIPY (boron-dipyrromethene) dyes have emerged as a gold standard in fluorescence-based applications, including flow cytometry, for several key reasons:
-
High Fluorescence Quantum Yield: Many BODIPY derivatives exhibit quantum yields approaching 1.0, meaning they are highly efficient at converting absorbed light into emitted fluorescence. This translates to brighter signals and better sensitivity in flow cytometry.
-
Sharp and Narrow Spectra: BODIPY dyes are known for their sharp excitation and emission peaks. This characteristic minimizes spectral overlap between different fluorochromes in multicolor experiments, simplifying compensation and improving data quality.
-
Excellent Photostability: BODIPY dyes are generally resistant to photobleaching, allowing for prolonged exposure to laser excitation without significant signal loss. This is crucial for applications involving cell sorting or the analysis of rare cell populations.
-
Tunable Spectral Properties: The core structure of BODIPY can be chemically modified to produce a wide array of dyes with excitation and emission spectra spanning the visible range. This allows for flexibility in designing multicolor flow cytometry panels.
-
Environmental Insensitivity: The fluorescence of many BODIPY dyes is relatively insensitive to changes in solvent polarity and pH, leading to more stable and reproducible staining.
This compound: A Dye of Unknown Potential in Flow Cytometry
This compound, chemically known as N,N-diethyl-p-(phenylazo)aniline, belongs to the family of azo dyes. While widely used as a colorant in various industrial applications, its utility as a fluorescent probe in biological research, particularly flow cytometry, is not documented.
Based on the general properties of azo dyes, we can infer some potential limitations for its use in flow cytometry:
-
Lower Fluorescence Quantum Yield: Azo dyes are not typically known for strong fluorescence. Their primary application is as colorants, relying on light absorption rather than emission.
-
Lower Photostability: Azo dyes can be susceptible to photodegradation, which would lead to a diminishing signal during flow cytometric analysis.
-
Broad Spectra: The absorption and emission spectra of azo dyes are often broader than those of more specialized fluorochromes like BODIPY, which could lead to increased spectral overlap in multicolor experiments.
Without experimental data on its photophysical properties, any proposed use of this compound in flow cytometry is purely hypothetical.
Experimental Protocols
Detailed experimental protocols are readily available for a multitude of flow cytometry applications using BODIPY dyes. Below is a generalizable protocol for staining cells with a lipophilic BODIPY dye to assess lipid droplet content.
Experimental Protocol: Staining of Cellular Lipid Droplets with BODIPY 493/503 for Flow Cytometry
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. On the day of the experiment, harvest the cells and wash them once with PBS.
-
Staining: Resuspend the cell pellet in pre-warmed cell culture medium containing the desired concentration of BODIPY 493/503 (a typical starting concentration is 1-5 µg/mL).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: After incubation, wash the cells twice with PBS to remove excess dye.
-
Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1-2% FBS).
-
Data Acquisition: Analyze the stained cells on a flow cytometer using the appropriate laser line (e.g., 488 nm) and emission filter (e.g., 530/30 nm bandpass filter).
Note: The optimal staining concentration and incubation time should be determined empirically for each cell type and experimental condition.
Due to the lack of available data, a specific protocol for using this compound in flow cytometry cannot be provided.
Visualizing the Workflow and Concepts
To aid in understanding the experimental process and the relationship between the dyes, the following diagrams have been generated using the DOT language.
Caption: A generalized experimental workflow for staining cells for flow cytometry analysis.
Caption: A conceptual comparison of the core structures and properties of BODIPY and Azo dyes.
Conclusion
For researchers requiring high-performance, reliable, and well-characterized fluorescent probes for flow cytometry, BODIPY dyes are the unequivocally superior choice over this compound. The extensive range of available BODIPY derivatives, coupled with their outstanding photophysical properties, provides the necessary tools for both routine and advanced flow cytometry applications.
The absence of critical performance data for this compound in the context of fluorescence and flow cytometry makes it an unsuitable candidate for such applications at this time. Future studies may elucidate its fluorescent properties, but based on current knowledge, its use in quantitative biological imaging is not recommended. Researchers are advised to rely on well-documented and validated fluorochromes like the BODIPY family to ensure the accuracy and reproducibility of their flow cytometry data.
References
Validating Solvent Yellow 56 as a Marker for Neutral Lipid Storage: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of neutral lipids within cells is crucial for understanding metabolic diseases, drug-induced steatosis, and other cellular processes. While various fluorescent dyes are available for this purpose, this guide provides a comparative analysis of the industrial dye Solvent Yellow 56 against established and validated neutral lipid markers: Nile Red, BODIPY 493/503, and Oil Red O.
Objective: To objectively evaluate the suitability of this compound as a specific marker for neutral lipid storage in a biological research context by comparing its known properties with those of standardly used dyes.
Performance Comparison of Neutral Lipid Stains
The selection of an appropriate dye for neutral lipid analysis depends on several factors, including the experimental setup (live-cell imaging vs. fixed tissues), the instrumentation available, and the need for multiplexing with other fluorescent markers. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Feature | This compound | Nile Red | BODIPY 493/503 | Oil Red O |
| Reported Use | Industrial dye for oils, fats, waxes[1][2] | Widely used for cellular lipid droplet staining[3][4][5] | Gold standard for lipid droplet imaging | Histological stain for neutral lipids |
| Fluorescence Properties | Yellow dye, fluorescent properties in biological systems not well-documented | Solvatochromic: emits yellow/gold in neutral lipids and red in polar lipids | Bright green fluorescence, insensitive to environment polarity | Red, brightfield visible; also fluorescent |
| Specificity for Neutral Lipids | Presumed lipophilic, but specificity for intracellular lipid droplets is not validated. | Good, but can also stain other cellular membranes to some extent | High specificity for neutral lipids within lipid droplets | High specificity for neutral triglycerides and cholesteryl esters |
| Photostability | Generally good lightfastness in industrial applications; photostability under microscopy conditions is not documented. | Prone to photobleaching with prolonged exposure | High photostability, suitable for time-lapse imaging | Not typically used for live fluorescence imaging where photostability is a major concern. |
| Suitability for Live-Cell Imaging | Cytotoxicity and cell permeability for live-cell imaging are not established. | Yes, it is cell-permeable and used for live-cell imaging | Yes, excellent for live-cell imaging with low cytotoxicity | No, requires cell fixation and permeabilization |
| Ease of Use | Protocol for biological staining not established. | Relatively simple staining protocol. | Simple and robust staining protocol. | Multi-step protocol involving fixation and washing. |
| Potential for Quantification | Not validated for quantitative imaging. | Yes, used in flow cytometry and quantitative fluorescence microscopy. | Yes, widely used for quantitative analysis of lipid content. | Can be used for quantification after extraction from stained cells. |
| Cytotoxicity | Potential for cytotoxicity; some azo dyes can release aromatic amines. GHS classification includes warnings for being harmful if swallowed and causing skin/eye irritation. | Generally low for short-term imaging, but can vary with concentration and cell type. | Low cytotoxicity at working concentrations. | Not applicable as it is used on fixed cells. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are standard protocols for the established neutral lipid stains. A hypothetical protocol for this compound is provided for validation purposes, based on general characteristics of solvent dyes.
Protocol 1: Validation Staining with this compound (Hypothetical)
Objective: To assess the ability of this compound to stain neutral lipid droplets in cultured cells.
Materials:
-
This compound (CAS 2481-94-9)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cell culture medium
-
Cultured cells (e.g., HeLa or HepG2) grown on coverslips
-
Positive control cells (treated with oleic acid to induce lipid droplet formation)
-
Negative control cells (untreated)
Procedure:
-
Prepare Staining Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO. From this, prepare a working solution of 1 µg/mL in cell culture medium.
-
Cell Preparation: Grow cells to 70-80% confluency on coverslips. For a positive control, incubate cells with 100 µM oleic acid for 24 hours to induce lipid droplet accumulation.
-
Staining: Remove the culture medium and wash the cells twice with PBS. Add the 1 µg/mL this compound working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells three times with PBS.
-
Fixation (Optional): For fixed-cell imaging, incubate the cells with 4% PFA for 15 minutes at room temperature. Wash three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. The excitation and emission maxima will need to be determined empirically, but based on its yellow color, excitation in the blue range (e.g., 450-490 nm) and emission in the green-yellow range (e.g., 515-560 nm) would be a starting point.
Protocol 2: Staining with Nile Red
Objective: To stain neutral lipid droplets in live or fixed cells using Nile Red.
Materials:
-
Nile Red (e.g., from MedchemExpress, HY-125746)
-
DMSO
-
PBS
-
4% PFA in PBS (for fixed cells)
-
Cultured cells on coverslips
Procedure:
-
Prepare Staining Solution: Prepare a 1 mg/mL stock solution of Nile Red in DMSO. Dilute the stock solution to a working concentration of 1 µg/mL in PBS.
-
Staining (Live Cells): Wash cells with PBS, then add the Nile Red working solution and incubate for 10-15 minutes at 37°C.
-
Staining (Fixed Cells): Fix cells with 4% PFA for 15 minutes, wash with PBS, and then stain with the Nile Red working solution for 10-15 minutes.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount and visualize immediately. For neutral lipids, use an excitation wavelength of ~488 nm and an emission wavelength of ~550 nm (yellow-gold fluorescence). For polar lipids, excite at ~543 nm and detect emission at >590 nm (red fluorescence).
Protocol 3: Staining with BODIPY 493/503
Objective: To specifically stain neutral lipid droplets with high resolution.
Materials:
-
BODIPY 493/503 (e.g., from Thermo Fisher Scientific, D3922)
-
DMSO
-
PBS
-
4% PFA in PBS (for fixed cells)
-
Cultured cells on coverslips
Procedure:
-
Prepare Staining Solution: Prepare a 1 mg/mL stock solution of BODIPY 493/503 in DMSO. Prepare a working solution of 1-2 µM in PBS or culture medium.
-
Staining: Wash cells with PBS and add the BODIPY working solution. Incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells two to three times with PBS.
-
Fixation (if required): If not imaging live, fix with 4% PFA for 15 minutes and wash with PBS.
-
Imaging: Mount and visualize. Use a standard FITC/GFP filter set (Excitation: ~493 nm, Emission: ~503 nm).
Protocol 4: Staining with Oil Red O
Objective: To stain neutral lipids in fixed cells for brightfield or fluorescence microscopy.
Materials:
-
Oil Red O powder
-
Isopropanol or Propylene Glycol
-
Distilled water
-
Hematoxylin (for counterstaining)
-
PBS
-
4% PFA
-
Cultured cells on coverslips
Procedure:
-
Cell Fixation: Wash cells with PBS and fix with 4% PFA for 30 minutes.
-
Prepare Oil Red O Solution: Prepare a stock solution by dissolving 0.5 g of Oil Red O in 100 mL of 99% isopropanol. The working solution is prepared by diluting 6 mL of the stock solution with 4 mL of distilled water and allowing it to sit for 10 minutes, followed by filtration.
-
Staining: Wash fixed cells with water, then with 60% isopropanol for 5 minutes. Remove the isopropanol and add the Oil Red O working solution for 15-20 minutes.
-
Washing and Counterstaining: Wash with 60% isopropanol, then with water. Nuclei can be counterstained with Hematoxylin for 1 minute, followed by extensive washing with water.
-
Imaging: Mount in an aqueous mounting medium and visualize under a brightfield or fluorescence microscope. Lipid droplets will appear red.
Mandatory Visualizations
Experimental Workflow for Validation
The following diagram outlines a typical workflow for validating a novel dye like this compound for neutral lipid staining.
Neutral Lipid Storage Signaling Pathway
This diagram illustrates a simplified signaling pathway involved in the synthesis and storage of neutral lipids (triacylglycerols - TAG) in a cell.
Conclusion and Recommendation
Based on the available scientific literature, This compound is not a validated or recommended marker for the specific and quantitative analysis of neutral lipid storage in biological research. Its primary application is as an industrial colorant for fats and oils, and there is a significant lack of data regarding its fluorescence specificity, photostability, and cytotoxicity in a cellular context. The potential for azo dyes to have biological effects, including cytotoxicity, further complicates their use in live-cell imaging without rigorous validation.
For researchers requiring reliable and reproducible neutral lipid staining, the established dyes are strongly recommended:
-
BODIPY 493/503 is the preferred choice for high-resolution, specific, and quantitative fluorescence imaging of neutral lipid droplets in both live and fixed cells due to its high photostability and low background signal.
-
Nile Red is a valuable alternative, particularly when a red-shifted dye is needed to avoid spectral overlap with green fluorophores like GFP. However, its solvatochromic nature and lower photostability must be considered.
-
Oil Red O remains a robust and widely used method for the histological assessment of neutral lipid accumulation in fixed tissues and cells, especially for brightfield microscopy.
The validation of any new dye, including this compound, would require extensive comparative studies against these established standards, following the experimental workflow outlined above. Until such data is available, its use as a neutral lipid marker in a research setting carries a high risk of producing unreliable and non-specific results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. Nile red: a selective fluorescent stain for intracellular lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
A comparative review of lipophilic probes for cellular imaging
For researchers, scientists, and drug development professionals, the accurate visualization of lipid-rich structures within cells is paramount. Lipophilic fluorescent probes are indispensable tools for this purpose, enabling the study of organelles like lipid droplets and cellular membranes, which are central to metabolic regulation, signaling, and disease progression.[1] This guide provides an objective comparison of commonly used lipophilic probes, supported by experimental data and detailed protocols to aid in probe selection and experimental design.
Lipophilic dyes are characterized by their high affinity for nonpolar environments, which allows them to selectively accumulate in the lipid-rich cores of lipid droplets or partition into cellular membranes.[1] Many of these probes are "fluorogenic" or "solvatochromic," meaning their fluorescence is significantly enhanced or their emission spectrum shifts in a hydrophobic environment compared to an aqueous one. This "turn-on" mechanism is crucial for achieving a high signal-to-noise ratio for imaging.[1]
Comparative Analysis of Key Lipophilic Probes
The selection of an appropriate fluorescent probe is critical and depends on the specific experimental requirements, such as the need for live-cell imaging, multicolor experiments, or high photostability for time-lapse studies.[1][2] The most widely used probes include Nile Red and BODIPY 493/503, each with distinct advantages and limitations. Newer generation dyes aim to overcome these limitations.
Table 1: Quantitative Comparison of Probes for Lipid Droplet Imaging
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Photostability (% Fluorescence Remaining) | Key Advantages | Key Disadvantages |
| BODIPY 493/503 | ~493 | ~503 | 11% after 50 scans | Bright green fluorescence, high selectivity for neutral lipids. | Poor photostability, produces background signal due to its non-fluorogenic nature. |
| Nile Red | ~552 | ~636 (in lipids) | 12% after 50 scans | Fluorogenic (low fluorescence in water), large Stokes shift. | Broad emission spectrum can cause cross-talk; less specific, staining other lipid organelles. |
| LD540 | ~543 | ~550-650 | ~15 times more photostable than BODIPY 493/503. | Spectrally resolvable from GFP, highly photostable. | Not as commonly available as mainstream dyes. |
| Monodansylpentane (MDH) | ~405 | ~485 (in oil) | Extraordinarily photostable compared to Nile Red and BODIPY 493/503. | Blue emission allows for easy multicolor imaging. | Requires UV/violet excitation, which can be more phototoxic to cells. |
| Lipi-Probes | ~472 (Green) / ~520 (Red) | ~510 (Green) / ~589 (Red) | Suitable for long-term monitoring (up to 48h). | High specificity to lipid droplets with low background. | Newer probes with a less extensive citation history. |
Table 2: Comparison of Probes for Plasma Membrane Imaging
| Fluorescent Probe | Type | Excitation Max (nm) | Emission Max (nm) | Key Features |
| DiI (DiIC18(3)) | Carbocyanine | ~549 | ~565 | Bright orange-red fluorescence, photostable, suitable for long-term cell tracking. |
| DiO (DiOC18(3)) | Carbocyanine | ~484 | ~501 | Green fluorescence, often used with DiI for dual-color studies. |
| DiD (DiIC18(5)) | Carbocyanine | ~644 | ~665 | Red-shifted fluorescence to avoid autofluorescence, suitable for multicolor labeling. |
| DiR (DiIC18(7)) | Carbocyanine | ~750 | ~780 | Near-infrared (NIR) fluorescence, ideal for in vivo imaging due to tissue transparency. |
| CellBrite™ Steady | Not Specified | Varies (Green, Orange, Red, Far-Red) | Varies | Specifically designed for long-term live-cell imaging with reduced internalization. |
| FM 1-43 / FM 4-64 | Styryl Dyes | ~473 / ~515 | ~583 / ~734 | Bind reversibly to the plasma membrane with strong fluorescence enhancement; used to track endocytosis. |
Visualizing Probe Mechanisms and Workflows
Experimental Protocols
Accurate and reproducible results depend on meticulously followed protocols. Below are detailed methodologies for using BODIPY 493/503 for both live and fixed-cell imaging of neutral lipid droplets.
Protocol 1: Live-Cell Imaging of Lipid Droplets with BODIPY 493/503
This protocol is adapted for the real-time observation of lipid droplet dynamics.
-
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides.
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO).
-
Pre-warmed cell culture medium.
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Cell Culture: Plate cells and grow to the desired confluency (typically 70-80%). To enhance visualization, lipid droplet formation can be induced by incubating cells with oleic acid complexed to bovine serum albumin (BSA) for 16-24 hours.
-
Probe Preparation: Prepare a fresh working solution of BODIPY 493/503 by diluting the stock solution in pre-warmed culture medium to a final concentration of 1-2 µM.
-
Staining: Remove the existing medium from the cells and add the BODIPY 493/503 working solution. Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Gently aspirate the staining solution and wash the cells two times with warm PBS or culture medium to remove excess dye.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped for detecting green fluorescence (Excitation/Emission: ~493/503 nm). For time-lapse imaging, use an onstage incubator to maintain temperature, humidity, and CO2 levels.
-
Protocol 2: Fixed-Cell Imaging of Lipid Droplets with BODIPY 493/503
Fixation is used to preserve cellular structures for endpoint analysis.
-
Materials:
-
Cells cultured on sterile coverslips.
-
4% Paraformaldehyde (PFA) in PBS.
-
PBS.
-
BODIPY 493/503 working solution (1-2 µM in PBS).
-
Antifade mounting medium (can contain DAPI for nuclear counterstaining).
-
-
Procedure:
-
Cell Culture: Plate cells on sterile coverslips in a culture dish and grow to the desired confluency.
-
Fixation: Wash cells with PBS, then add 4% PFA and incubate for 15-30 minutes at room temperature. Caution: PFA is toxic; handle with care in a fume hood.
-
Washing: Aspirate the PFA and wash the cells thoroughly three times with PBS (5 minutes per wash).
-
Staining: Add the BODIPY 493/503 working solution and incubate for 30-60 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells three times with PBS to remove unbound dye.
-
Mounting: Use forceps to carefully place the coverslip (cell-side down) onto a drop of antifade mounting medium on a microscope slide.
-
Imaging: Image the slides on a fluorescence or confocal microscope. The samples can be stored at 4°C, protected from light, for several days.
-
Conclusion
The choice of a lipophilic fluorescent probe requires a careful balance of factors including photostability, brightness, spectral properties, and specificity. While traditional dyes like Nile Red and BODIPY 493/503 remain workhorses in many labs, they possess notable drawbacks such as spectral bleed-through and poor photostability, respectively. Newer probes offer significant improvements in photostability and specificity, expanding the possibilities for long-term, multicolor, and quantitative imaging of lipid dynamics in cells. This guide provides the foundational data and protocols to help researchers make informed decisions for their specific cellular imaging needs.
References
A Comparative Guide to Fluorophore Quantum Yield and Brightness: Featuring Solvent Yellow 56 and Other Common Fluorophores
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that directly impacts the sensitivity and reliability of fluorescence-based assays. Key performance indicators for a fluorophore are its quantum yield (Φ) and brightness. This guide provides a comparative analysis of these parameters for several widely used fluorophores. While the focus of this guide includes Solvent Yellow 56, a notable challenge is the limited availability of its fluorescence data in peer-reviewed literature, precluding a direct quantitative comparison.
This guide will therefore focus on a detailed comparison of well-characterized fluorophores—Fluorescein, Rhodamine 6G, Cy3, and Cy5—to provide a practical reference for fluorophore selection. Additionally, a comprehensive experimental protocol for determining fluorescence quantum yield is provided to enable researchers to characterize their own compounds.
Understanding Quantum Yield and Brightness
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency.
Brightness , a practical measure of a fluorophore's performance in an experimental setting, is proportional to the product of its molar extinction coefficient (ε) and its quantum yield (Φ). The molar extinction coefficient represents the efficiency with which a molecule absorbs light at a specific wavelength. A higher brightness value indicates a stronger fluorescence signal for a given concentration and excitation intensity.
Comparative Analysis of Common Fluorophores
The following table summarizes the key photophysical properties of Fluorescein, Rhodamine 6G, Cy3, and Cy5 in various solvents. These fluorophores are frequently used in a wide range of applications, from microscopy to immunoassays, due to their well-documented and favorable fluorescence characteristics.
| Fluorophore | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Brightness (Φ x ε) |
| Fluorescein | 0.1 M NaOH | 498 | 517 | 0.925[1][2] | 80,000[3][4] | 74,000 |
| Ethanol | 425 | 515 | 0.79[5] | - | - | |
| Basic Ethanol | 470 | - | 0.97 | - | - | |
| Rhodamine 6G | Ethanol | 525 | 548 | 0.95 | 116,000 | 110,200 |
| Methanol | - | - | - | 116,000 | - | |
| Cy3 | Aqueous Buffer | ~550 | ~570 | 0.04 - 0.24 | 150,000 | 6,000 - 36,000 |
| Cy5 | Aqueous Buffer | ~650 | ~670 | 0.20 - 0.30 | 250,000 | 50,000 - 75,000 |
The Case of this compound
This compound, chemically known as N,N-diethyl-p-(phenylazo)aniline, is a reddish-yellow azo dye. It is primarily used as a colorant in various industrial applications, including the coloring of plastics, oils, fats, and waxes. Despite its widespread use as a dye, there is a notable absence of comprehensive, publicly available data on its fluorescence quantum yield and molar extinction coefficient. Azo dyes, in general, are known to often exhibit low fluorescence quantum yields due to efficient non-radiative decay pathways. Without these key photophysical parameters, a direct and meaningful comparison of its brightness against well-established fluorophores like fluorescein and rhodamine is not possible. Researchers interested in the fluorescence properties of this compound would need to perform their own quantitative measurements.
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
The comparative method is the most common and accessible technique for determining the fluorescence quantum yield of an unknown sample. It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
1. Selection of a Suitable Standard:
-
The standard should have an absorption spectrum that overlaps with that of the sample, allowing for excitation at the same wavelength.
-
The emission of the standard should be in a similar spectral region to the sample to minimize wavelength-dependent variations in detector response.
-
The standard should be photochemically stable and have a well-established and reliable quantum yield in the chosen solvent.
2. Preparation of Solutions:
-
Prepare a series of dilutions for both the standard and the unknown sample in the same spectroscopic-grade solvent.
-
The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.
3. Measurement of Absorbance:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
4. Measurement of Fluorescence Emission:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for both the standard and the sample.
-
Record the emission spectrum over the entire fluorescence band.
5. Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
The resulting plots should be linear and pass through the origin. Determine the gradient (slope) of each line.
6. Calculation of Quantum Yield: The quantum yield of the unknown sample (Φ_X) can be calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term becomes 1).
Visualizing Experimental and Conceptual Frameworks
To further clarify the experimental workflow and the concept of fluorophore brightness, the following diagrams are provided.
References
- 1. N,N-二乙基-对苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fluorescence of indoles and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
Photostability comparison between Solvent Yellow 56 and other fluorescent lipid dyes
For researchers, scientists, and drug development professionals, the selection of fluorescent dyes for lipid droplet imaging is a critical step that dictates the reliability and temporal resolution of their experiments. Photostability, the ability of a fluorophore to resist degradation upon exposure to excitation light, is a paramount consideration for applications requiring long-term imaging or quantitative analysis. This guide provides a comprehensive comparison of the photostability of several common fluorescent lipid dyes, with a particular focus on how Solvent Yellow 56, an industrial dye, compares to established biological stains.
This publication aims to provide an objective comparison of the performance of various fluorescent lipid dyes, supported by experimental data, to aid researchers in making informed decisions for their specific imaging needs.
Quantitative Photostability Comparison
The photostability of a fluorescent dye is a measure of its resilience to photobleaching, the irreversible photochemical destruction of the fluorophore. Dyes with high photostability maintain a stable fluorescent signal over extended periods of illumination, enabling longer time-lapse imaging and more accurate quantification.
The following table summarizes the photostability of several commonly used fluorescent lipid dyes. The data is presented as the percentage of initial fluorescence intensity remaining after a set number of scans under continuous laser illumination, a common method for assessing photobleaching in microscopy.
| Fluorescent Dye | Dye Type | Excitation Max (nm) | Emission Max (nm) | Remaining Fluorescence after 50 Scans (%) |
| LD540 | BODIPY-based | ~543 | ~556 | ~3 times more stable than Nile Red |
| Nile Red | Phenoxazone | ~552 | ~636 | ~12% |
| BODIPY 493/503 | Boron-dipyrromethene | ~493 | ~503 | ~11% |
| This compound | Azo Dye | Not available for microscopy applications | Not available for microscopy applications | Data not available for microscopy applications |
Note: The photostability of fluorescent dyes is highly dependent on experimental conditions, including the intensity and wavelength of the excitation light, the duration of exposure, and the chemical environment of the dye. The data presented here are compiled from various studies and should be considered as a comparative guide.
Discussion of Photostability
LD540 , a BODIPY-based dye, demonstrates significantly higher photostability compared to both Nile Red and BODIPY 493/503. In some studies, LD540 was found to be approximately three times more stable than Nile Red and about fifteen times more stable than BODIPY 493/503 under continuous illumination[1][2]. This makes it an excellent choice for long-term live-cell imaging of lipid droplets.
Nile Red , a widely used lipophilic dye, exhibits moderate photostability. While it is a versatile stain, its fluorescence can diminish significantly during prolonged imaging sessions, with some reports indicating a drop to as low as 12% of its initial intensity after 50 scans.
BODIPY 493/503 , another popular choice for lipid droplet staining, is known for its bright green fluorescence. However, it is also susceptible to rapid photobleaching, with a photostability profile similar to or slightly less than that of Nile Red[1][3].
This compound , chemically known as N,N-diethyl-p-(phenylazo)aniline, is an industrial azo dye used for coloring plastics, waxes, and oils[4]. While it is reported to have "good lightfastness" in these applications, there is a significant lack of data regarding its use and photostability as a fluorescent probe in biological microscopy. Azo dyes, as a class, can be susceptible to photodegradation through photo-oxidation or photo-isomerization of the azo bond. Without specific experimental data in a microscopy context, its suitability for quantitative or long-term imaging of lipid droplets in biological samples remains unverified. Researchers considering its use should perform rigorous validation of its photostability under their specific experimental conditions.
Experimental Protocols
To ensure a standardized and reproducible comparison of photostability, the following experimental protocol for a photobleaching assay is recommended.
Protocol: Photobleaching Assay for Fluorescent Lipid Dyes
1. Cell Culture and Staining:
-
Cell Line: Use a relevant cell line (e.g., HeLa, 3T3-L1 adipocytes) cultured on glass-bottom dishes suitable for fluorescence microscopy.
-
Staining: Incubate the cells with the fluorescent lipid dye at its optimal concentration and for the recommended duration.
-
LD540: 0.1 µg/mL for 10-30 minutes.
-
Nile Red: 0.1-1.0 µg/mL for 15-30 minutes.
-
BODIPY 493/503: 1-5 µg/mL for 15-30 minutes.
-
This compound: Optimal concentration and incubation time need to be determined empirically.
-
-
Washing: After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove excess dye.
2. Image Acquisition:
-
Microscope: Use a confocal laser scanning microscope.
-
Objective: A high numerical aperture oil immersion objective (e.g., 60x or 100x) is recommended.
-
Excitation: Use a laser line close to the excitation maximum of the dye.
-
Laser Power: Set the laser power to a consistent level across all samples that is sufficient to induce photobleaching over time.
-
Image Settings: Keep the detector gain, offset, and pinhole size constant for all acquisitions.
-
Time-Lapse Imaging: Select a region of interest (ROI) containing several cells with well-stained lipid droplets. Acquire a time-series of images (e.g., 50-100 frames) with continuous laser scanning.
3. Data Analysis:
-
Quantification: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the lipid droplets within the ROI for each frame of the time-series.
-
Normalization: Normalize the fluorescence intensity of each frame to the intensity of the first frame (set to 100%).
-
Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time or scan number to generate a photobleaching curve. The rate of decay of this curve represents the photobleaching rate of the dye.
Visualizing Experimental Workflows and Biological Pathways
To further aid in the understanding of the experimental process and the biological context of lipid droplet dynamics, the following diagrams are provided.
Caption: Experimental workflow for photostability comparison of fluorescent lipid dyes.
Lipid droplets are not static organelles but are dynamically regulated through processes such as lipophagy, a selective form of autophagy where lipid droplets are engulfed by autophagosomes and delivered to lysosomes for degradation.
Caption: Simplified signaling pathway of lipophagy.
References
- 1. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 2. EP2284541A1 - Fluorescence-based imaging and analysis of cells and cellular components using lipophilic dyes with improved specificity, spectral property and photostability - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
A Cost-Benefit Analysis of Solvent Yellow 56 for Routine Lipid Staining: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of intracellular lipids are crucial for understanding metabolic diseases, drug-induced steatosis, and cellular signaling. The choice of staining dye is a critical decision, balancing cost, efficiency, and reliability. This guide provides an objective comparison of Solvent Yellow 56 against established lipid stains such as Oil Red O, Sudan Black B, Nile Red, and BODIPY 493/503, supported by available data and detailed experimental protocols.
Introduction to Lipid Staining Dyes
Lipid staining is a fundamental technique used to visualize and quantify neutral lipids, such as triglycerides and cholesterol esters, within cells and tissues. The dyes used for this purpose can be broadly categorized into two groups: lysochromes and fluorochromes.
-
Lysochromes (e.g., this compound, Oil Red O, Sudan dyes): These are fat-soluble dyes that physically accumulate in lipid-rich structures. They are typically visualized using brightfield microscopy. Their primary advantage is often their low cost and simple staining procedures.
-
Fluorochromes (e.g., Nile Red, BODIPY): These fluorescent dyes offer higher sensitivity and are suitable for quantitative analysis using fluorescence microscopy or flow cytometry. They allow for multiplexing with other fluorescent probes.
This guide focuses on the potential utility of this compound, an azo dye primarily used in industrial applications for coloring plastics, waxes, and inks, as a low-cost alternative for routine biological lipid staining.[1][2][3]
Comparative Analysis of Lipid Stains
The selection of an appropriate lipid stain depends on the specific experimental needs, including the required sensitivity, imaging modality, and budget. While this compound presents a potentially economical option, its performance and safety profile for biological applications are not as well-documented as mainstream alternatives.
Data Presentation: Quantitative and Qualitative Comparison
The following table summarizes the key characteristics of this compound and its common alternatives.
| Feature | This compound | Oil Red O | Sudan Black B | Nile Red | BODIPY 493/503 |
| Staining Principle | Lysochrome (Azo Dye) | Lysochrome (Diazo Dye)[4] | Lysochrome (Diazo Dye)[5] | Fluorochrome (Lipophilic) | Fluorochrome (Boron-dipyrromethene) |
| Target Lipids | Neutral Lipids (Predicted) | Neutral Lipids, Cholesteryl Esters | Neutral Fats, Phospholipids, Sterols | Neutral Lipids | Neutral Lipids |
| Visualization | Brightfield Microscopy | Brightfield Microscopy | Brightfield Microscopy | Fluorescence Microscopy | Fluorescence Microscopy |
| Color/Emission | Yellow-Red | Bright Red | Blue-Black | Yellow-Gold (in lipids), Red (in cytoplasm) | Green |
| Ex/Em (nm) | N/A | N/A | N/A | ~559/635 (in lipids) | ~493/503 |
| Advantages | Potentially very low cost. | Well-established protocols, strong staining. | High affinity for lipids, thermally stable. | Fluorogenic (low signal in aqueous media), ratiometric potential. | High quantum yield, very bright, photostable. |
| Disadvantages | Lacks validation for biological use, potential safety concerns (azo dye), protocol optimization required. | Can form precipitates, requires organic solvent preparation. | Not entirely specific for lipids; can stain other cellular components. | Broad emission spectrum can cause bleed-through, lower photostability than BODIPY. | Non-fluorogenic (background signal), spectral overlap with GFP. |
| Relative Cost | Very Low | Low | Low | Medium | High |
| Cytotoxicity | Harmful if swallowed, potential for irreversible effects. | The solvent (e.g., isopropanol) can be cytotoxic. | Some Sudan dyes are considered carcinogenic. | Generally low at working concentrations. | Generally low at working concentrations. |
Cost-Benefit Analysis Summary
This compound
-
Benefits: The most significant potential benefit of this compound is its extremely low cost, as it is produced on an industrial scale. Its lipophilic nature as a solvent dye suggests it will accumulate in neutral lipid droplets.
-
Costs: The primary "cost" is the profound lack of validation and established protocols for biological research. Significant time and resources would be required to optimize staining conditions, and its specificity remains unconfirmed. Furthermore, its MSDS indicates potential health hazards, including "possible risks of irreversible effects," which necessitates stringent safety precautions. The risk of unreliable and non-reproducible results is high, making it unsuitable for most research and drug development settings without extensive preliminary validation.
Established Alternatives
-
Oil Red O / Sudan Black B: These dyes represent a reliable and low-cost middle ground. They are effective for qualitative and semi-quantitative analysis using standard brightfield microscopy. Their main drawbacks include the use of potentially harsh organic solvents for preparation and, in the case of Sudan Black B, a lack of complete specificity.
-
Nile Red / BODIPY 493/503: These fluorescent dyes are the premium choice for sensitive detection and robust quantification. Their high cost is justified by their high signal-to-noise ratio, suitability for high-throughput screening, and compatibility with confocal microscopy and flow cytometry. The primary considerations are spectral overlap with other fluorophores and the higher cost of both the dyes and the required imaging equipment.
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below is a standard protocol for Oil Red O staining, which can be adapted as a starting point for evaluating this compound.
1. Protocol for Oil Red O Staining of Adherent Cells
This protocol is adapted from established methods for staining neutral lipid droplets in cultured cells.
-
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) or Formalin
-
Oil Red O (ORO) powder
-
Isopropanol (100% and 60%) or Propylene Glycol (85%)
-
Hematoxylin solution (for counterstaining)
-
Mounting medium
-
-
Procedure:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate to desired confluency.
-
Fixation: Gently wash cells with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash: Aspirate the fixative and wash the cells twice with PBS.
-
Permeabilization (Optional but recommended): Incubate cells with 60% isopropanol for 5 minutes.
-
ORO Staining:
-
Stock Solution: Prepare a saturated solution of Oil Red O in 100% isopropanol (approx. 0.5g in 100mL).
-
Working Solution: Dilute the ORO stock solution with distilled water (e.g., 6 parts ORO stock to 4 parts water). Let it sit for 10 minutes and filter through a 0.2 µm filter to remove precipitates.
-
Staining: Remove the isopropanol and add the filtered ORO working solution to cover the cells. Incubate for 15-20 minutes at room temperature.
-
-
Wash & Differentiate: Wash the cells 2-5 times with water until excess stain is removed. A brief rinse with 60% isopropanol can help remove background staining.
-
Counterstaining: Stain the nuclei by incubating with Hematoxylin solution for 1 minute.
-
Final Wash: Rinse thoroughly with water for 2-3 minutes.
-
Mounting: Mount the coverslip onto a microscope slide using an aqueous mounting medium.
-
Visualization: Image using a brightfield microscope. Lipid droplets will appear bright red, and nuclei will be blue.
-
2. Hypothetical Protocol for this compound Staining
Disclaimer: This protocol has not been validated and serves as a theoretical starting point for researchers wishing to evaluate this dye. Optimization is required.
-
Materials:
-
Same as for Oil Red O, with this compound powder replacing Oil Red O.
-
-
Procedure:
-
Fixation & Wash: Follow steps 1-3 from the Oil Red O protocol.
-
Solvent Selection: The solubility of this compound in various organic solvents should be tested (e.g., ethanol, isopropanol, acetone). Prepare a stock solution (e.g., 0.5% w/v) in a suitable solvent.
-
Staining Solution: Prepare a working solution by diluting the stock in a mixture of the solvent and water (e.g., 60% solvent). Filter the solution to remove any undissolved particles.
-
Staining: Incubate the fixed cells with the this compound working solution. Incubation time will need to be optimized (start with 10-30 minutes).
-
Wash & Differentiate: Wash thoroughly with water. A brief rinse with the diluted solvent (e.g., 60% solvent) may be necessary to reduce background.
-
Counterstaining & Mounting: Follow steps 7-9 from the Oil Red O protocol.
-
Visualization: Image using a brightfield microscope. Lipid droplets are expected to be stained yellow-to-reddish orange.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of a typical lipid staining experiment and the decision-making process for selecting an appropriate dye.
Caption: Experimental workflow for lipid staining in cultured cells.
Caption: Decision tree for selecting a suitable lipid staining dye.
Conclusion and Recommendation
While the extremely low cost of This compound is attractive, its application in a research or drug development setting carries significant risks and hidden costs in terms of validation time and potential unreliability. For routine, qualitative lipid detection using brightfield microscopy, Oil Red O remains the cost-effective standard, offering a wealth of established protocols and predictable results. For quantitative, high-sensitivity applications, the fluorescent dyes BODIPY 493/503 and Nile Red are unequivocally superior, justifying their higher price with robust performance and suitability for advanced imaging and screening platforms.
Therefore, we conclude that this compound is not a recommended substitute for established lipid stains in routine scientific applications. The lack of performance data and potential safety concerns outweigh the marginal savings on the raw material. Researchers are advised to use well-characterized dyes to ensure the validity and reproducibility of their experimental findings.
References
Suitability of Solvent Yellow 56 for High-Content Screening of Lipid Accumulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of intracellular lipid accumulation is crucial for research in metabolic diseases, toxicology, and drug discovery. High-content screening (HCS) platforms demand robust and reliable fluorescent probes for imaging and analyzing lipid droplets in a high-throughput manner. This guide provides a comprehensive comparison of the established lipid droplet stains, Nile Red and BODIPY 493/503, and evaluates the suitability of Solvent Yellow 56 as a potential alternative.
Executive Summary
Our comprehensive review of available scientific literature and supplier data indicates that This compound is not a suitable reagent for high-content screening of lipid accumulation at this time. While it is used as a yellow dye in industrial applications for coloring oils and waxes, there is a significant lack of data regarding its fluorescent properties, specificity for intracellular lipid droplets, and cytotoxicity in biological systems. In contrast, Nile Red and BODIPY 493/503 are well-characterized and validated fluorescent dyes with established protocols and a wealth of supporting experimental data for HCS applications.
Comparison of Key Performance Metrics
The following table summarizes the key characteristics of this compound, Nile Red, and BODIPY 493/503. Data for this compound is largely unavailable in the context of biological imaging.
| Feature | This compound | Nile Red | BODIPY 493/503 |
| Excitation Maxima (nm) | Not Reported | ~488-550 (Solvent Dependent) | ~493 |
| Emission Maxima (nm) | Not Reported | ~550-650 (Solvent Dependent) | ~503 |
| Specificity for Neutral Lipids | Not Reported | Good (emits yellow-gold in neutral lipids, red in phospholipids)[1] | Excellent[2] |
| Photostability | Not Reported | Moderate | Moderate to High |
| Cytotoxicity | Potential for irritation and other health risks[3][4][5] | Low at working concentrations | Low at working concentrations |
| Use in Live Cell Imaging | Not Reported | Yes | Yes |
| Use in Fixed Cell Imaging | Not Reported | Yes | Yes |
| Compatibility with HCS | Not Reported | Yes | Yes |
| Cost-Effectiveness | Low (as an industrial dye) | Moderate | High |
Established Alternatives: Nile Red and BODIPY 493/503
Nile Red and BODIPY 493/503 are the current gold-standard fluorescent dyes for staining intracellular lipid droplets in HCS applications.
Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the hydrophobicity of its environment. In the nonpolar environment of neutral lipid droplets, it fluoresces strongly in the yellow-gold range. This property allows for some degree of differentiation between neutral lipids and more polar lipids like phospholipids.
BODIPY 493/503 is a highly specific and bright fluorescent dye for neutral lipids. Its fluorescence is largely independent of the solvent polarity, providing a more consistent signal for quantification. It is often favored for its high signal-to-noise ratio and specificity for lipid droplets.
Experimental Protocols
Detailed protocols for using the established dyes in a high-content screening workflow are provided below. Due to the lack of data, a protocol for this compound cannot be provided.
Protocol 1: Staining of Lipid Droplets with BODIPY 493/503 in 96-Well Plates
This protocol is adapted from established methods for HCS.
Materials:
-
Cells cultured in 96-well imaging plates
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)
-
DAPI or Hoechst stain for nuclear counterstaining (optional)
-
HCS CellMask™ Deep Red for cytoplasm staining (optional)
Procedure for Fixed-Cell Staining:
-
Cell Culture: Seed cells in a 96-well plate to achieve 70-80% confluency at the time of staining.
-
Fixation: Gently remove the culture medium and wash the cells once with PBS. Add 100 µL of 4% PFA to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells three times with PBS.
-
Staining: Prepare a working solution of BODIPY 493/503 at a final concentration of 1-2 µM in PBS. Add 100 µL of the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Counterstaining (Optional): If desired, add nuclear and/or cytoplasmic counterstains according to the manufacturer's instructions.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Acquire images using a high-content imaging system with appropriate filter sets for BODIPY 493/503 (Excitation/Emission: ~493/503 nm).
Protocol 2: Staining of Lipid Droplets with Nile Red in 96-Well Plates
Materials:
-
Cells cultured in 96-well imaging plates
-
Nile Red stock solution (1 mg/mL in acetone or DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)
Procedure for Live-Cell Staining:
-
Cell Culture: Grow cells in a 96-well plate to the desired confluency.
-
Staining: Prepare a Nile Red working solution at a final concentration of 0.1-1.0 µg/mL in pre-warmed culture medium.
-
Incubation: Remove the existing culture medium and add 100 µL of the Nile Red staining solution to each well. Incubate for 10-15 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with warm PBS.
-
Imaging: Immediately acquire images using a high-content imaging system. Use a filter set that captures the yellow-gold fluorescence of Nile Red in neutral lipids (e.g., excitation 488 nm, emission 550-600 nm).
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the typical workflow for a high-content screen for lipid accumulation and the logical process for selecting a suitable fluorescent dye.
Signaling Pathways in Lipid Metabolism
The accumulation of intracellular lipids is regulated by complex signaling pathways. High-content screening assays are often designed to identify compounds that modulate these pathways. A simplified overview is presented below.
Conclusion
For researchers and professionals in drug development, the selection of appropriate tools is paramount for generating reliable and reproducible data. While the exploration of novel reagents is encouraged, it must be preceded by rigorous validation. This compound, in its current state of characterization, lacks the fundamental data required to be considered a viable probe for high-content screening of lipid accumulation. Its potential for cytotoxicity and the unknown nature of its interaction with cellular components present significant risks to data integrity.
Therefore, it is strongly recommended that researchers continue to utilize the well-established and validated fluorescent dyes, Nile Red and BODIPY 493/503, for HCS applications targeting lipid accumulation. These reagents offer the specificity, reliability, and extensive documentation necessary for high-quality screening and analysis.
References
- 1. thno.org [thno.org]
- 2. Other Nonpolar and Amphiphilic Probes—Section 13.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. cncolorchem.com [cncolorchem.com]
- 4. This compound | C16H19N3 | CID 17204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 2481-94-9: this compound | CymitQuimica [cymitquimica.com]
A Comparative Guide to the Spectral Compatibility of Solvent Yellow 56 with Common Fluorescent Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral properties of common fluorescent proteins and outlines the experimental framework for assessing their compatibility with the solvent dye, Solvent Yellow 56. A direct quantitative comparison is limited by the current availability of comprehensive, experimentally determined photophysical data for this compound in the public domain. However, this guide furnishes the necessary spectral data for a range of widely used fluorescent proteins and details the experimental protocols required to evaluate spectral overlap and potential Förster Resonance Energy Transfer (FRET) with this compound.
Data Presentation: Spectral Properties of Common Fluorescent Proteins
The following table summarizes the key spectral properties of several common fluorescent proteins, which are crucial for determining their potential as FRET partners with a donor or acceptor molecule like this compound.
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| Blue Fluorescent Proteins | ||||
| EBFP (Enhanced Blue) | 380 | 440 | 30,000 | 0.26 |
| mTagBFP2 | 402 | 457 | 50,000 | 0.66 |
| Cyan Fluorescent Proteins | ||||
| ECFP (Enhanced Cyan) | 433 | 475 | 32,500 | 0.40 |
| mCerulean3 | 433 | 475 | 43,000 | 0.87 |
| Green Fluorescent Proteins | ||||
| EGFP (Enhanced Green) | 488 | 507 | 56,000 | 0.60 |
| Emerald | 487 | 509 | 57,500 | 0.68 |
| Yellow Fluorescent Proteins | ||||
| EYFP (Enhanced Yellow) | 514 | 527 | 84,000 | 0.61 |
| Venus | 515 | 528 | 92,200 | 0.57 |
| Red Fluorescent Proteins | ||||
| mCherry | 587 | 610 | 72,000 | 0.22 |
| DsRed | 558 | 583 | 75,000 | 0.79 |
Note: These values can vary slightly depending on the experimental conditions (e.g., pH, solvent, temperature) and the specific protein variant.
Spectral Compatibility Analysis with this compound
A thorough assessment of the spectral compatibility between this compound and fluorescent proteins for applications like FRET requires knowledge of this compound's absorption and emission spectra. FRET is a non-radiative energy transfer process that occurs when the emission spectrum of a donor fluorophore overlaps with the excitation spectrum of an acceptor fluorophore, and the two are in close proximity (typically 1-10 nm)[1][2].
To definitively assess spectral compatibility, the following experimental protocols should be followed.
Experimental Protocols
Objective: To measure the absorption and fluorescence emission spectra, molar extinction coefficient, and quantum yield of this compound.
Materials:
-
This compound (C.I. 11021)[3]
-
Spectrophotometer
-
Fluorometer
-
Appropriate organic solvent (e.g., ethanol, DMSO)
-
Quartz cuvettes
-
Reference dye with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
Methodology:
-
Absorption Spectrum and Molar Extinction Coefficient:
-
Prepare a series of known concentrations of this compound in the chosen solvent.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) using a spectrophotometer.
-
Plot absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl), the slope of the resulting line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
-
-
Fluorescence Emission Spectrum:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Using a fluorometer, excite the sample at its absorption maximum (λ_max).
-
Scan the emission wavelengths to obtain the fluorescence emission spectrum and determine the wavelength of maximum emission.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the absorbance of both the this compound solution and the reference dye solution at the same excitation wavelength, ensuring the absorbance is low (<0.1) to avoid inner filter effects.
-
Measure the integrated fluorescence intensity of both solutions over their entire emission spectra.
-
Calculate the quantum yield (Φ) of this compound using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Objective: To determine the spectral overlap and FRET efficiency between a selected fluorescent protein (donor) and this compound (acceptor), or vice versa.
Materials:
-
Purified fluorescent protein of interest
-
This compound
-
Spectrofluorometer with the capability to measure FRET
-
Appropriate buffer solutions
Methodology (Sensitized Emission):
-
Sample Preparation:
-
Prepare three samples:
-
Donor-only: Fluorescent protein in buffer.
-
Acceptor-only: this compound in buffer.
-
FRET sample: A mixture of the fluorescent protein and this compound in buffer.
-
-
-
Spectral Measurements:
-
Donor Emission: Excite the donor-only sample at its excitation maximum and record its emission spectrum.
-
Acceptor Excitation: Excite the acceptor-only sample at the donor's excitation maximum and record any direct excitation of the acceptor.
-
FRET Measurement: Excite the FRET sample at the donor's excitation maximum and record the emission spectrum. An increase in acceptor emission and a decrease in donor emission compared to the control samples indicates FRET.
-
-
FRET Efficiency Calculation:
-
The FRET efficiency (E) can be calculated from the quenching of the donor fluorescence in the presence of the acceptor: E = 1 - (F_DA / F_D) Where:
-
F_DA is the fluorescence intensity of the donor in the presence of the acceptor.
-
F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
-
Mandatory Visualizations
Caption: Förster Resonance Energy Transfer (FRET) relies on the spectral overlap between the donor's emission and the acceptor's excitation spectra.
Caption: A simplified workflow for experimentally determining spectral compatibility and FRET efficiency.
References
- 1. Mitigating fluorescence spectral overlap in wide-field endoscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent azobenzenes and aromatic aldimines featuring an N–B interaction - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51689J [pubs.rsc.org]
- 3. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Spectrum of Lipophilic Probes: A Comparative Guide to Solvent Yellow 56 and its Alternatives for Cellular Imaging
For researchers, scientists, and drug development professionals engaged in the intricate study of cellular mechanics, the precise visualization of specific organelles is paramount. Lipid droplets, dynamic organelles central to lipid metabolism and cellular signaling, are a key area of investigation. The choice of fluorescent probe for their visualization can significantly impact experimental outcomes. This guide provides a comprehensive comparison of Solvent Yellow 56, a traditional azo dye, with the widely accepted fluorescent probes Nile Red and BODIPY 493/503 for the application of lipid droplet staining.
This compound: An Industrial Dye with Significant Research Limitations
This compound, chemically known as N,N-diethyl-p-(phenylazo)aniline, is a reddish-yellow azo dye.[1][2] It is primarily used in industrial applications for coloring plastics, oils, fats, and waxes.[1][3][4] While its lipophilic nature might suggest utility in staining intracellular lipid droplets, its application in modern biological research, particularly in fluorescence microscopy, is virtually non-existent due to several significant limitations.
Chemical and Toxicological Profile: As an azo dye, this compound has the potential to be cleaved into aromatic amines, which can be carcinogenic. Indeed, it is classified as a potential mutagen. This inherent toxicological risk is a major deterrent for its use in live-cell imaging and other sensitive biological assays. Studies on various azo dyes have demonstrated cytotoxic effects on cell lines, further underscoring the unsuitability of this class of compounds for delicate cellular studies.
Poor Fluorescent Properties for Imaging: Azobenzenes, the class of compounds to which this compound belongs, are generally known for their low fluorescence quantum yields. While some modified azobenzenes can be made fluorescent, the basic structure of this compound is not conducive to the bright and stable fluorescence required for high-resolution microscopy. The lack of available data on its photophysical properties, such as quantum yield and photostability in biological environments, further highlights its absence from the toolkit of research scientists.
The Gold Standards: Nile Red and BODIPY 493/503
In stark contrast to this compound, Nile Red and BODIPY 493/503 have emerged as the go-to fluorescent probes for lipid droplet research. Their selection is based on their superior photophysical properties, high specificity for neutral lipids, and well-characterized performance in both live and fixed cells.
Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment. In aqueous environments like the cytoplasm, it is weakly fluorescent, but upon partitioning into the nonpolar environment of lipid droplets, it becomes intensely fluorescent, resulting in a high signal-to-noise ratio.
BODIPY 493/503 is a highly fluorescent and photostable dye that is selective for neutral lipids. Its fluorescence is less dependent on the environment compared to Nile Red, and it exhibits narrow emission peaks, which is advantageous for multicolor imaging.
Performance Comparison: this compound vs. Alternatives
The following table summarizes the key characteristics of this compound, Nile Red, and BODIPY 493/503, highlighting the stark differences in their suitability for research applications.
| Feature | This compound | Nile Red | BODIPY 493/503 |
| Chemical Class | Azo Dye | Benzophenoxazone | Boron-dipyrromethene |
| Primary Application | Industrial coloring (plastics, oils) | Research (lipid droplet staining) | Research (lipid droplet staining) |
| Fluorescence | Very low to negligible | Strong in nonpolar environments | Very strong and stable |
| Quantum Yield | Not reported for research use | ~0.7 in nonpolar solvents | High (often >0.8) |
| Photostability | Not reported for research use | Moderate, prone to photobleaching | High, more photostable than Nile Red |
| Specificity for Lipid Droplets | Not established | High, with some background from other membranes | Very high |
| Cytotoxicity | Potential mutagen, cytotoxic effects reported for azo dyes | Low at typical working concentrations | Low at typical working concentrations |
| Suitability for Live-Cell Imaging | No | Yes | Yes |
Experimental Protocols for Lipid Droplet Staining
Detailed and validated protocols are crucial for reproducible results. Below are standard protocols for staining lipid droplets in cultured cells using Nile Red and BODIPY 493/503.
Nile Red Staining Protocol for Fixed Cells
-
Cell Culture: Plate cells on coverslips in a multi-well plate and culture to the desired confluency.
-
Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS) and then fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Staining: Prepare a 1 µg/mL working solution of Nile Red in PBS from a stock solution in a suitable organic solvent like DMSO or acetone. Incubate the fixed cells with the Nile Red solution for 10-15 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an aqueous mounting medium. Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation ~550 nm, emission >600 nm).
BODIPY 493/503 Staining Protocol for Live Cells
-
Cell Culture: Plate cells in a glass-bottom dish or chamber slide suitable for live-cell imaging.
-
Staining Solution Preparation: Prepare a 1-2 µM working solution of BODIPY 493/503 in pre-warmed, serum-free cell culture medium from a stock solution in DMSO.
-
Staining: Remove the culture medium from the cells and replace it with the BODIPY 493/503 staining solution. Incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed, serum-free medium.
-
Imaging: Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO2 levels. Use standard FITC/GFP filter sets (excitation ~490 nm, emission ~515 nm).
Visualizing the Workflow and Rationale
To better illustrate the decision-making process for selecting a lipophilic probe and the general experimental workflow, the following diagrams are provided.
Probe selection is guided by key performance criteria.
A generalized workflow for staining cells with lipophilic probes.
References
Benchmarking Solvent Yellow 56 Against Novel Lipophilic Dyes: A Comparison Guide for Researchers
In the dynamic fields of biological research and drug development, the precise visualization of cellular structures is paramount. Lipophilic dyes, which preferentially associate with lipid-rich structures like cell membranes and lipid droplets, are indispensable tools for this purpose. This guide provides a comprehensive comparison of the industrial dye, Solvent Yellow 56, against a panel of novel lipophilic fluorescent dyes specifically designed for research applications. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to select the appropriate dye for their experimental needs, emphasizing the critical differences between industrial colorants and specialized fluorescent probes.
Executive Summary
This guide demonstrates that while this compound is an effective colorant for industrial applications, it is wholly unsuitable for advanced biological imaging. In contrast, novel lipophilic dyes such as the carbocyanine family (DiI, DiO, DiD) and BODIPY derivatives (BODIPY 493/503), as well as newer commercial stains like LipidSpot™ dyes, offer the high specificity, fluorescence efficiency, and photostability required for modern microscopy techniques. This comparison will delve into the key performance indicators of these dyes, supported by experimental data and detailed protocols, to underscore the importance of choosing a dye tailored to the specific scientific application.
Data Presentation: A Comparative Analysis
The selection of an appropriate lipophilic dye hinges on its specific properties. The following tables summarize the known characteristics of this compound and the key performance indicators of several novel lipophilic dyes.
Table 1: Properties of this compound
| Property | Description |
| Chemical Class | Azo Dye |
| Appearance | Reddish-yellow powder[1] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., oils, waxes, fats)[1] |
| Primary Applications | Coloring for plastics, oils, waxes, printing inks[1] |
| Fluorescence Data | Not reported for biological imaging applications. |
| Cytotoxicity | Potential for mutagenic effects.[2] |
Table 2: Performance Benchmarking of Novel Lipophilic Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (in Methanol) | Photostability | Primary Applications |
| DiI | ~549[3] | ~565 | Moderate | Good when incorporated into membranes | Neuronal tracing, cell membrane labeling |
| DiO | ~484 | ~501 | ~0.51 | Good when incorporated into membranes | Cell membrane labeling, dual-color studies with DiI |
| DiD | ~644 | ~663 | Increased in lipid nanoparticles compared to methanol | Good when incorporated into membranes | Multicolor imaging, in vivo imaging |
| BODIPY 493/503 | ~493 | ~503 | High (~0.9) | Generally high, but can be limited under intense illumination | Lipid droplet staining |
| LipidSpot™ 488 | ~427 | ~585 (in oil/cells) | Not specified | Good | Lipid droplet staining, super-resolution imaging |
| LipidSpot™ 610 | ~592 (in cells) | ~638 (in cells) | Not specified | Good | Lipid droplet staining |
Experimental Protocols: Methodologies for Cellular Staining
The following are generalized protocols for staining both live and fixed cells with the novel lipophilic dyes discussed. It is crucial to optimize these protocols for specific cell types and experimental conditions.
Live Cell Staining Protocol
-
Cell Preparation: Culture cells to the desired confluency on coverslips or in imaging dishes.
-
Staining Solution Preparation: Prepare a working solution of the lipophilic dye in a suitable buffer, such as serum-free medium or phosphate-buffered saline (PBS). Recommended concentrations typically range from 1 to 10 µM.
-
Staining: Remove the culture medium and wash the cells with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells gently with PBS or complete culture medium to remove excess dye.
-
Imaging: Image the stained cells immediately using a fluorescence microscope with the appropriate filter sets.
Fixed Cell Staining Protocol
-
Cell Preparation and Fixation: Culture cells as for live cell imaging. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS to remove the fixative.
-
Staining Solution Preparation: Prepare the dye working solution in PBS as described for live cell staining.
-
Staining: Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound dye.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.
Mandatory Visualizations
Experimental Workflow for Lipophilic Dye Staining
Caption: General workflow for staining cells with lipophilic fluorescent dyes.
Signaling Pathway: Role of Lipid Droplets in Cellular Metabolism
Caption: Simplified overview of lipid droplet function in cellular lipid metabolism.
Conclusion
The data and protocols presented in this guide unequivocally demonstrate the superiority of novel lipophilic fluorescent dyes for research applications when compared to the industrial colorant this compound. The high fluorescence quantum yields, photostability, and low cytotoxicity of dyes like the carbocyanines and BODIPY derivatives are essential for generating high-quality, reproducible data in cellular imaging. While this compound serves its purpose in industrial settings, its lack of fluorescence and potential toxicity make it an unsuitable and unreliable choice for biological research. For researchers, scientists, and drug development professionals, the selection of a well-characterized, high-performance fluorescent dye is a critical step in ensuring the validity and success of their investigations into cellular and molecular processes.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Solvent Yellow 56
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical waste management protocols is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Solvent Yellow 56 (CAS No. 2481-94-9), a common azo dye.
Immediate Safety and Hazard Information
This compound is a reddish-yellow powder that presents several health and environmental hazards.[1][2][3] Understanding these risks is the first step in safe handling and disposal.
Key Hazards Associated with this compound:
| Hazard Type | Description | GHS Classification |
| Acute Oral Toxicity | Harmful if swallowed, potentially causing gastrointestinal irritation with nausea, vomiting, and diarrhea.[1][4] | Acute toxicity - Category 4, Oral |
| Skin Irritation/Sensitization | Causes skin irritation and may lead to an allergic skin reaction upon contact. | Skin irritation, Category 2; Skin sensitization, Category 1 |
| Eye Irritation | Causes serious eye irritation. | Eye irritation, Category 2 |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 |
Personal Protective Equipment (PPE) for Handling and Disposal
When handling this compound, especially during disposal procedures, it is crucial to use appropriate personal protective equipment to minimize exposure.
-
Eye Protection: Wear tightly fitting safety goggles or chemical safety goggles.
-
Hand Protection: Wear chemical-impermeable gloves.
-
Body Protection: Wear appropriate protective clothing to minimize skin contact.
-
Respiratory Protection: If dust formation is likely, use an approved respirator.
Step-by-Step Disposal Protocol
Proper disposal of this compound requires careful planning and adherence to local, state, and federal regulations. The following is a general procedural guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Waste Identification and Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.
-
Consult state and local hazardous waste regulations for complete and accurate classification.
-
-
Waste Segregation and Collection:
-
Collect waste this compound, including contaminated materials (e.g., paper towels, gloves), in a designated and properly labeled hazardous waste container.
-
Ensure the container is suitable, closed, and stored in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.
-
Avoid mixing with other waste streams unless explicitly permitted by your EHS department.
-
-
Spill Management:
-
In case of a spill, avoid generating dust.
-
Use personal protective equipment.
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.
-
Prevent the spill from entering drains or waterways.
-
-
Final Disposal:
-
The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Do not discharge this compound or its containers into sewer systems, water, foodstuffs, or animal feed.
-
Arrange for pickup and disposal by a certified hazardous waste contractor, as coordinated with your institution's EHS department.
-
Disposal Decision Workflow
The following diagram illustrates the key decision points and steps in the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these guidelines and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment.
References
Essential Safety and Operational Guide for Handling Solvent Yellow 56
This guide provides immediate safety, handling, and disposal protocols for Solvent Yellow 56, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a yellow powder that is harmful if swallowed and can cause skin and eye irritation.[1][2] It may also cause an allergic skin reaction.[2] Adherence to the following PPE guidelines is mandatory to ensure personal safety.
| Personal Protective Equipment (PPE) | Specifications and Guidelines | Source |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles. Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) are recommended. | [1][2] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure. Chemical-resistant and impervious gloves should be used. Wear appropriate protective clothing to minimize contact with skin. | |
| Respiratory Protection | Use in a well-ventilated area or in a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary. | |
| Body Protection | Wear appropriate protective clothing to minimize contact with skin. For larger quantities or where splashing is possible, an apron or chemical-protection suit may be required. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's integrity.
Handling:
-
Always handle this compound within a chemical fume hood to control airborne levels.
-
Avoid generating dust.
-
Wash hands thoroughly after handling and before breaks.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Remove and wash contaminated clothing before reuse.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep containers tightly closed and store in light-resistant containers.
-
Segregate from foodstuffs and animal feeds.
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
| Emergency Situation | First-Aid Measures | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | |
| Skin Contact | Flush skin with plenty of soap and water. If irritation develops or persists, get medical aid. | |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | |
| Spill | For small spills, vacuum or sweep up the material and place it into a suitable disposal container. For large spills, dike the area and pump the product into a suitable container. Avoid generating dust and ensure proper ventilation. Use appropriate personal protective equipment during cleanup. |
Disposal Plan
The disposal of this compound and its containers must be handled with care to prevent environmental contamination.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.
-
Regulatory Compliance: Consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.
-
Disposal Method: Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with applicable laws and regulations. Contaminated packaging should be emptied as much as possible and disposed of in the same manner as the substance.
Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
